4-Methyl-2-nitro-1-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
4-methyl-2-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)7(4-5)12(13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKXWBAMGISRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599878 | |
| Record name | 4-Methyl-2-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154057-13-3 | |
| Record name | 4-Methyl-2-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methyl-2-nitro-1-(trifluoromethyl)benzene physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Methyl-2-nitro-1-(trifluoromethyl)benzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a trifluoromethyl group, a nitro group, and a methyl group on a benzene ring, suggests unique electronic and steric properties that are of interest in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a summary of the available physical and chemical property data for this compound, outlines general experimental protocols for the characterization of related compounds, and discusses its potential role in drug discovery.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 154057-13-3 | Sigma-Aldrich[1] |
| Molecular Formula | C₈H₆F₃NO₂ | Oakwood Chemical[1] |
| Molecular Weight | 205.14 g/mol | Sigma-Aldrich[1] |
| Predicted Boiling Point | 238.9 ± 40.0 °C | Not specified |
| Predicted Density | 1.357 ± 0.06 g/cm³ | Not specified |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, its synthesis would likely involve the nitration of a corresponding trifluoromethylated toluene derivative. The general approach for the synthesis of nitroaromatic compounds involves electrophilic nitration using a mixture of nitric acid and sulfuric acid.
General Experimental Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification of a nitroaromatic compound.
Characterization Protocols:
The unambiguous identification of this compound would require a suite of spectroscopic techniques. Although specific spectra for this compound are not available, the following outlines the standard experimental protocols for acquiring such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Samples would be dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard. Spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR).
Infrared (IR) Spectroscopy:
-
A small amount of the sample would be analyzed using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a KBr pellet. Characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹) and the C-F bonds of the trifluoromethyl group would be expected.
Mass Spectrometry (MS):
-
Mass spectra would be obtained using a mass spectrometer, likely with electron ionization (EI). The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would provide structural information.
Role in Drug Discovery and Development
While there is no specific information detailing the use of this compound in drug development, its structural motifs are of significant interest in medicinal chemistry. The trifluoromethyl group is a key functional group in many modern pharmaceuticals due to its ability to improve metabolic stability and cell membrane permeability. The nitro group can be a precursor to an amino group, which is a common functional group in bioactive molecules.
Potential Drug Discovery Workflow:
Caption: A potential workflow illustrating the use of an intermediate in drug discovery.
The lack of detailed experimental data for this compound highlights an opportunity for further research to fully characterize this compound and explore its potential applications.
References
Spectroscopic and Spectrometric Analysis of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene: A Technical Guide
Introduction
This technical guide provides a detailed overview of the spectroscopic and spectrometric data for 4-Methyl-2-nitro-1-(trifluoromethyl)benzene. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this guide presents a summary of expected spectroscopic behaviors based on general principles and data from its close isomer, 1-Methyl-2-nitro-4-(trifluoromethyl)benzene. This document is intended for researchers, scientists, and professionals in drug development who require an understanding of the analytical characterization of this and related molecules.
Spectroscopic Data Summary
Table 1: ¹H NMR Data for 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.8-8.2 | Doublet | Aromatic H-3 |
| 7.5-7.9 | Doublet of Doublets | Aromatic H-5 |
| Not Reported | Singlet | Methyl Protons |
Data is descriptive based on typical chemical shifts for such structures[1].
Table 2: ¹³C NMR Data
Specific experimental ¹³C NMR data for this compound or its close isomers were not found in the conducted search.
Table 3: ¹⁹F NMR Data
Specific experimental ¹⁹F NMR data for this compound or its close isomers were not found in the conducted search.
Table 4: Infrared (IR) Spectroscopy Data for 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| Not Reported | Strong | Asymmetric NO₂ Stretch |
| Not Reported | Strong | Symmetric NO₂ Stretch |
| Not Reported | Strong | C-F Stretch |
Data is descriptive based on typical IR absorption bands for nitroaromatic and trifluoromethyl compounds[1].
Table 5: Mass Spectrometry (MS) Data for 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
| m/z | Relative Abundance (%) | Assignment |
| 205 | 15-25 | [M]⁺ (Molecular Ion) |
Fragmentation pattern is characteristic of nitroaromatic compounds with trifluoromethyl substituents[1].
Experimental Protocols
The following are general experimental protocols for the spectroscopic and spectrometric techniques discussed. These represent standard methodologies and can be adapted for the analysis of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition: The ¹⁹F NMR spectrum is acquired to observe the fluorine signals. A specific probe tuned to the fluorine frequency is used. Chemical shifts are typically referenced to an external standard like CFCl₃.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride or acetone. A drop of this solution is placed on a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the clean, empty sample compartment is first recorded. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a solid sample, it would typically be dissolved in a suitable solvent for infusion or injection into the chromatograph.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, especially when coupled with GC. EI involves bombarding the sample with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum that shows the molecular ion and various fragment ions.
Visualizations
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
IUPAC name and synonyms for 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
An In-Depth Technical Guide to 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
For researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on this compound, a versatile aromatic compound. This guide details its chemical identity, physicochemical properties, and key experimental protocols related to its synthesis.
Nomenclature
The nomenclature of a chemical compound is critical for unambiguous identification in research and industry.
IUPAC Name: 2-methyl-1-nitro-4-(trifluoromethyl)benzene[1]
Synonyms: A variety of synonyms are used to refer to this compound in literature and commercial listings. These include:
-
4-(Trifluoromethyl)-2-methyl-1-nitrobenzene[1]
-
3-Methyl-4-nitrobenzotrifluoride[1]
-
2-nitro-5-trifluoromethyltoluene[1]
-
Benzene, 2-methyl-1-nitro-4-(trifluoromethyl)-[1]
-
1-Methyl-2-nitro-4-(trifluoromethyl)benzene[2]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C8H6F3NO2 | PubChem[1] |
| Molecular Weight | 205.13 g/mol | PubChem[1] |
| CAS Number | 67192-42-1 | PubChem[1] |
| InChI Key | PCCXJSOGGOWRJC-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC1=C(C=CC(=C1)C(F)(F)F)--INVALID-LINK--[O-] | PubChem[1] |
Experimental Protocols
The synthesis of this compound is a key process for its application as an intermediate in the production of more complex molecules, such as pharmaceuticals and agrochemicals. The following section details a common synthetic methodology.
Synthesis via Nitration of 1-methyl-4-(trifluoromethyl)benzene
This protocol describes a common method for the synthesis of this compound.[2]
Objective: To introduce a nitro group at the ortho position to the methyl group on the 1-methyl-4-(trifluoromethyl)benzene ring.
Materials:
-
1-methyl-4-(trifluoromethyl)benzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Distilled water
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beakers, etc.)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-methyl-4-(trifluoromethyl)benzene.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the flask while stirring. Maintain the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1-methyl-4-(trifluoromethyl)benzene in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 0 and 10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
The crude product will separate as an oily layer or a solid precipitate.
-
Separate the organic layer. If a solid precipitates, filter the mixture.
-
Wash the crude product with cold distilled water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by distillation or chromatography if necessary.
Logical Workflow: Synthesis and Application
The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent use as a chemical intermediate. This compound is a valuable building block in organic synthesis, particularly for creating more complex molecules with applications in various industries.
Caption: Synthesis and application workflow.
References
An In-depth Technical Guide to 4-methyl-2-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methyl-2-nitro-1-(trifluoromethyl)benzene is a fluorinated aromatic compound of interest in synthetic organic chemistry. Its structural features, comprising a trifluoromethyl group, a nitro group, and a methyl group on a benzene ring, make it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The electron-withdrawing nature of the trifluoromethyl and nitro groups, combined with the electron-donating methyl group, creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations. This guide provides a summary of the available technical information for this compound.
Chemical Identity and Properties
The definitive identifier for this compound is its CAS number.[1][2][3][4] While extensive experimental data on its physicochemical properties are not widely published, the following information has been established.
| Property | Value | Source |
| CAS Number | 154057-13-3 | [1][2][3][4] |
| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |
| Molecular Weight | 205.14 g/mol | |
| Appearance | Clear liquid (inferred) | [1] |
| Purity | ≥98% (typical for commercial samples) | [4] |
| Water Solubility | Soluble | [1] |
Synthesis and Experimental Protocols
Experimental Protocol: Nitration of 4-methyl-1-(trifluoromethyl)benzene
This protocol is a general representation of an electrophilic aromatic substitution (nitration) reaction and should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
4-methyl-1-(trifluoromethyl)benzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
-
Reaction Setup: In a separate reaction vessel equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-1-(trifluoromethyl)benzene in a suitable solvent (optional, depending on the scale and substrate). Cool the mixture in an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 4-methyl-1-(trifluoromethyl)benzene. The reaction temperature should be carefully monitored and maintained between 0 and 5 °C to minimize the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at low temperature for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is poured slowly onto crushed ice with vigorous stirring.
-
Extraction: The aqueous mixture is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined.
-
Neutralization and Washing: The combined organic extracts are washed sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
While specific biological activities or direct applications in signaling pathways for this compound have not been documented in publicly available literature, its structural motifs are prevalent in bioactive molecules. The trifluoromethyl group is a well-known feature in many pharmaceuticals and agrochemicals, often enhancing metabolic stability, lipophilicity, and binding affinity. The nitro group is a versatile functional group that can be a precursor to an amino group, which is a common component in drug candidates.
Therefore, it is plausible that this compound serves as a key building block for the synthesis of:
-
Novel Pharmaceutical Agents: The corresponding aniline derivative, obtained through the reduction of the nitro group, could be a valuable intermediate for creating libraries of compounds for drug discovery screening.
-
Agrochemicals: Similar trifluoromethylated and nitrated aromatic compounds are known to be precursors for herbicides and pesticides.[5][6]
The following diagram illustrates the potential synthetic utility of this compound as a chemical intermediate.
Caption: Potential synthetic applications of the target compound.
Conclusion
This compound is a chemical intermediate with potential applications in the synthesis of new molecules for the pharmaceutical and agrochemical industries. While detailed physicochemical and biological data are scarce in the public domain, its synthesis can be achieved through standard organic chemistry methodologies. Further research into the reactivity and applications of this compound could unveil its potential as a valuable tool for medicinal and agricultural chemists.
References
- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. This compound, CasNo.154057-13-3 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. This compound cas no. 154057-13-3 98%, CasNo.154057-13-3 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]
- 5. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]
- 6. innospk.com [innospk.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene, a substituted aromatic compound of interest in medicinal chemistry and materials science. Due to the absence of direct experimental data such as X-ray crystallography for this specific molecule in the available scientific literature, this guide synthesizes information from spectroscopic data of analogous compounds, principles of steric and electronic effects in substituted nitrobenzenes, and established computational chemistry methodologies. The guide outlines the expected molecular geometry, including bond lengths, bond angles, and dihedral angles, and discusses the key factors influencing its conformational stability. Detailed experimental and computational protocols for the structural elucidation of this and similar molecules are also provided.
Introduction
This compound (C₈H₆F₃NO₂) is a polysubstituted benzene derivative featuring a methyl group, a nitro group, and a trifluoromethyl group. The spatial arrangement of these substituents on the benzene ring dictates the molecule's overall polarity, steric profile, and intermolecular interactions, which are critical determinants of its chemical reactivity and biological activity. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly influence a molecule's metabolic stability and lipophilicity. The nitro group is a strong electron-withdrawing group that can participate in hydrogen bonding and other non-covalent interactions. Understanding the three-dimensional structure and conformational dynamics of this molecule is therefore essential for its potential applications.
This guide will explore the anticipated molecular structure, focusing on the interplay of steric hindrance and electronic effects that govern the orientation of the bulky and electronically demanding nitro and trifluoromethyl groups.
Predicted Molecular Structure and Conformation
The molecular structure of this compound is characterized by a planar benzene ring with three substituents. The key conformational feature is expected to be the dihedral angle between the plane of the nitro group and the plane of the benzene ring.
Steric and Electronic Effects
The positioning of the methyl, nitro, and trifluoromethyl groups at positions 4, 2, and 1 respectively, creates a sterically crowded environment, particularly around the C1 and C2 positions.
-
Ortho Effect : The presence of the trifluoromethyl group ortho to the nitro group is anticipated to cause significant steric repulsion.[1] This steric hindrance will likely force the nitro group to twist out of the plane of the benzene ring to minimize van der Waals strain.[1] This phenomenon, often referred to as the "ortho effect," is common in ortho-substituted nitrobenzenes.[1][2]
-
Electron-Withdrawing Effects : Both the nitro and trifluoromethyl groups are potent electron-withdrawing groups.[3][4] Their presence deactivates the benzene ring towards electrophilic substitution and influences the charge distribution within the ring.[3][5] The trifluoromethyl group is a meta-director, while the nitro group also directs incoming electrophiles to the meta position.[4][5]
Based on these effects, the most stable conformation of this compound is predicted to have the nitro group significantly twisted out of the benzene ring's plane. The trifluoromethyl group, while also bulky, has rotational freedom around the C-C bond.
Predicted Geometrical Parameters
While specific experimental data for this compound is not available, we can predict ranges for key geometrical parameters based on studies of related compounds and computational models.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| C-C (aromatic) | 1.38 - 1.40 |
| C-N | 1.47 - 1.49 |
| N-O | 1.21 - 1.23 |
| C-C(F₃) | 1.50 - 1.52 |
| C-F | 1.33 - 1.35 |
| C-C(H₃) | 1.50 - 1.52 |
| C-H (aromatic) | 1.08 - 1.10 |
| C-H (methyl) | 1.09 - 1.11 |
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Angle (°) |
| C-C-C (aromatic) | 118 - 122 |
| C-C-N | 118 - 122 |
| O-N-O | 123 - 127 |
| C-C-C(F₃) | 119 - 123 |
| F-C-F | 107 - 111 |
| C-C-C(H₃) | 119 - 123 |
| H-C-H (methyl) | 108 - 110 |
Table 3: Predicted Dihedral Angles for this compound
| Dihedral Angle | Predicted Angle (°) |
| O-N-C-C (ortho C-C) | 30 - 60 |
| C-C-C-F | Variable (rotation) |
Experimental and Computational Methodologies
The structural and conformational properties of this compound can be determined using a combination of experimental techniques and computational modeling.
Synthesis
A plausible synthetic route to this compound could involve the nitration of 4-methyl-1-(trifluoromethyl)benzene.
Caption: Synthetic pathway for this compound.
Experimental Characterization
-
X-ray Crystallography : Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.
-
Protocol : A suitable single crystal of the compound would be grown, typically by slow evaporation from a solvent. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure, providing precise bond lengths, bond angles, and the conformation of the molecule in the crystalline state.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide valuable information about the electronic environment and connectivity of atoms.
-
Protocol : The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃). ¹H NMR will show the chemical shifts and coupling constants of the aromatic and methyl protons. ¹³C NMR will provide information on all carbon atoms. ¹⁹F NMR is particularly useful for probing the environment of the trifluoromethyl group.[6]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy can identify the functional groups present in the molecule.
-
Protocol : A sample of the compound is analyzed using an FTIR spectrometer. Characteristic stretching frequencies for the nitro group (asymmetric and symmetric stretches) and C-F bonds of the trifluoromethyl group would be expected.[7]
-
Computational Modeling
Density Functional Theory (DFT) is a powerful computational method for predicting the geometry and electronic properties of molecules.
-
Protocol :
-
Input Structure Generation : An initial 3D structure of this compound is created.
-
Geometry Optimization : A DFT calculation, for example, using the B3LYP functional with a basis set such as 6-311++G(d,p), is performed to find the lowest energy conformation of the molecule.[8][9] This provides optimized bond lengths, bond angles, and dihedral angles.
-
Frequency Calculation : A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Chemical Shift Calculation : The GIAO (Gauge-Including Atomic Orbital) method can be used with DFT to predict NMR chemical shifts, which can then be compared with experimental data.
-
Caption: Workflow for computational analysis of molecular structure.
Conclusion
While direct experimental structural data for this compound is not currently available in the public domain, a robust model of its molecular structure and conformation can be proposed based on established chemical principles and data from analogous compounds. The molecule is expected to exhibit a non-planar conformation with the nitro group twisted out of the plane of the benzene ring due to steric hindrance from the adjacent trifluoromethyl group. The methodologies outlined in this guide, encompassing both experimental techniques and computational chemistry, provide a clear pathway for the definitive structural elucidation of this and other similarly substituted aromatic compounds, which is crucial for advancing their applications in drug discovery and materials science.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. ijrti.org [ijrti.org]
- 3. quora.com [quora.com]
- 4. columbia.edu [columbia.edu]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate [scielo.org.mx]
The Enigmatic Potential: A Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of trifluoromethyl (CF3) and nitro (NO2) groups into aromatic scaffolds has emerged as a powerful approach in modern medicinal chemistry. Trifluoromethyl-substituted nitroaromatics represent a class of compounds with diverse and potent biological activities, spanning from antimicrobial and antiparasitic to anticancer and neuroprotective effects. The unique physicochemical properties imparted by these functional groups significantly influence the pharmacokinetic and pharmacodynamic profiles of the molecules. The strong electron-withdrawing nature of both the trifluoromethyl and nitro groups can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This technical guide provides an in-depth exploration of the biological activities of trifluoromethyl-substituted nitroaromatics, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Mechanisms of Action
The biological activities of trifluoromethyl-substituted nitroaromatics are multifaceted and depend on the specific molecular context and the biological system under investigation. However, some recurring mechanistic themes have been identified.
Antimicrobial and Antiparasitic Activity
A primary mechanism underlying the antimicrobial and antiparasitic effects of nitroaromatic compounds is the bioreduction of the nitro group.[2] This process, often carried out by nitroreductase enzymes present in various pathogens, leads to the formation of highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine derivatives, as well as superoxide radicals.[2] These reactive species can induce significant cellular damage by targeting DNA, proteins, and lipids, ultimately leading to cell death. In the context of antibacterial activity, some trifluoromethyl-substituted compounds are also believed to interfere with essential bacterial enzymes like DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics.
Anticancer Activity
The anticancer activity of many trifluoromethyl-substituted compounds, including some nitroaromatics, is frequently linked to the induction of apoptosis, or programmed cell death. This process is a tightly regulated cellular suicide mechanism that plays a crucial role in eliminating damaged or cancerous cells. The induction of apoptosis can be triggered through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Evidence suggests that some trifluoromethyl-substituted compounds can modulate the expression of key proteins involved in these pathways, such as the Bcl-2 family of proteins and caspases, leading to the execution of the apoptotic program.
Neuroprotective Effects
The neuroprotective potential of certain nitroaromatic compounds is an emerging area of research. One of the proposed mechanisms involves the modulation of cellular stress response pathways, particularly the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Activation of this pathway leads to the expression of a suite of antioxidant and cytoprotective genes, which can help mitigate oxidative stress, a key contributor to neurodegenerative diseases.
Quantitative Data on Biological Activity
The following tables summarize the reported quantitative data for the biological activity of various trifluoromethyl-substituted nitroaromatic and related compounds.
Table 1: Antimicrobial Activity of Trifluoromethyl-Substituted Compounds
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| Trifluoromethyl-substituted pyrazole derivative (13) | MRSA | 3.12 |
| Dichloro-substituted pyrazole derivative (18) | S. aureus | 0.78–1.56 |
| Bromo and trifluoromethyl-substituted pyrazole (25) | S. aureus (three strains) | 0.78 |
| Bromo and trifluoromethyl-substituted pyrazole (25) | S. epidermidis | 1.56 |
| Bromo and trifluoromethyl-substituted pyrazole (25) | E. faecium | 0.78 |
| Fluoro and nitro-substituted aniline derivative (30) | Various bacteria | 6.25 |
Table 2: Antiparasitic Activity of Trifluoromethyl-Substituted Nitroaromatics
| Compound/Derivative | Parasite | IC50 (µM) |
| Trifluoromethylated pyrazole hybrids | Leishmania amazonensis | 18.9 to 61.7 |
| Nitrotriazole-based acetamides | Trypanosoma cruzi | <4.0 |
| Nitrotriazole-based propanamides | Trypanosoma cruzi | Low nM concentrations |
| Nitrotriazole-based propanamides | Trypanosoma b. rhodesiense | Low nM concentrations |
Table 3: Cytotoxicity of Trifluoromethyl-Substituted Compounds against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 |
| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 3.09 |
| α-Trifluoromethylacyloins (1 and 2) | HSG, HSC-2 (Oral) | Not specified, induces apoptosis |
| Ruthenium complex with trifluoromethyl-substituted phosphine (5) | MDA-MB-231 (Breast) | >19-fold more cytotoxic upon irradiation |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of trifluoromethyl-substituted nitroaromatics.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
Positive control antibiotic
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Protocol:
-
Preparation of Test Compound Dilutions: a. Prepare a 2x working stock solution of the test compound in the appropriate broth medium. b. In a 96-well plate, add 100 µL of broth to wells in columns 2 through 12. c. Add 200 µL of the 2x working stock to the wells in column 1. d. Perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).
-
Inoculum Preparation: a. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). b. Dilute the standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well from columns 1 to 11. Do not inoculate column 12. b. The final volume in each well will be 200 µL. c. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Determination of 50% Inhibitory Concentration (IC50) by MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is widely used to determine the cytotoxic potential of compounds.
Materials:
-
96-well flat-bottom plates
-
Adherent cancer cell line
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium from the stock solution. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. c. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
In Vitro Antiparasitic Assay against Leishmania
This protocol describes a method to evaluate the activity of compounds against the promastigote form of Leishmania.
Materials:
-
96-well plates
-
Leishmania promastigotes in logarithmic growth phase
-
Complete culture medium for Leishmania
-
Test compound stock solution
-
Reference drug (e.g., Amphotericin B)
-
Resazurin solution
-
Incubator (26°C)
-
Fluorometer or spectrophotometer
Protocol:
-
Parasite Seeding: a. Adjust the concentration of Leishmania promastigotes to 2 x 10^6 parasites/mL in complete medium. b. Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Compound Addition: a. Prepare serial dilutions of the test compound and the reference drug in the culture medium. b. Add 100 µL of the compound dilutions to the wells containing the parasites. Include a parasite-only control.
-
Incubation: a. Incubate the plate at 26°C for 72 hours.
-
Viability Assessment: a. Add 20 µL of resazurin solution to each well. b. Incubate for another 4-6 hours. c. Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm).
-
IC50 Calculation: a. Calculate the percentage of parasite inhibition for each concentration compared to the untreated control. b. Determine the IC50 value by plotting a dose-response curve.
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of trifluoromethyl-substituted nitroaromatics.
Caption: Proposed mechanisms of antimicrobial action.
Caption: Intrinsic apoptosis pathway in cancer cells.
Caption: Nrf2-mediated neuroprotective pathway.
Caption: Workflow for MIC determination.
Conclusion
Trifluoromethyl-substituted nitroaromatics are a versatile class of compounds with significant potential in drug discovery. Their diverse biological activities, driven by unique electronic and steric properties, make them promising candidates for the development of novel therapeutics against a range of diseases. The mechanisms of action, while varied, often involve the generation of reactive species through nitroreduction or the modulation of key cellular signaling pathways. This guide provides a foundational understanding of their biological potential, supported by quantitative data and detailed experimental protocols, to aid researchers in the further exploration and development of this fascinating class of molecules. Further investigation into the specific molecular targets and signaling cascades modulated by these compounds will be crucial for optimizing their therapeutic efficacy and safety profiles.
References
An In-depth Technical Guide on the Lipophilicity and Solubility of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, specifically lipophilicity and solubility, of the chemical intermediate 4-Methyl-2-nitro-1-(trifluoromethyl)benzene (CAS No. 154057-13-3). This document is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and material science.
Physicochemical Properties
This compound is an aromatic compound with the molecular formula C₈H₆F₃NO₂. Due to the presence of a trifluoromethyl group, a nitro group, and a methyl group on the benzene ring, this compound exhibits specific lipophilic and solubility characteristics that are crucial for its handling, reaction kinetics, and potential biological interactions.
Quantitative Data
| Property | Predicted Value | Data Source |
| Lipophilicity (LogP) | 3.37 | ALOGPS 2.1 |
| Aqueous Solubility | 0.0002 mol/L | ALOGPS 2.1 |
| Boiling Point | 238.9 ± 40.0 °C | ChemicalBook[1] |
| Density | 1.357 ± 0.06 g/cm³ | ChemicalBook[1] |
| Molecular Weight | 205.14 g/mol | Sigma-Aldrich |
Experimental Protocols for Physicochemical Property Determination
For researchers seeking to experimentally determine the lipophilicity and solubility of this compound, the following standard protocols are recommended.
Determination of Lipophilicity (LogP) by HPLC Method
The High-Performance Liquid Chromatography (HPLC) method provides an indirect but reliable estimation of the octanol-water partition coefficient (LogP).
Principle: The LogP value is determined based on the retention time of the compound on a reverse-phase HPLC column. A linear correlation is established between the logarithm of the retention factor (log k') and the known LogP values of a series of standard compounds. The LogP of the analyte is then interpolated from this calibration curve.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, and an isocratic pump.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4). The organic modifier concentration is typically varied to achieve optimal retention times.
-
Standard Compounds: A set of well-characterized compounds with known LogP values spanning a range that is expected to include the analyte.
-
Procedure: a. Prepare stock solutions of the standard compounds and the test compound (this compound) in a suitable solvent (e.g., mobile phase). b. Inject each standard and the test compound separately onto the HPLC column. c. Record the retention time (t_R) and determine the void time (t_0) using a non-retained compound (e.g., uracil). d. Calculate the retention factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0. e. Plot a calibration curve of log k' versus the known LogP values of the standard compounds. f. From the log k' of this compound, determine its LogP value using the linear regression equation of the calibration curve.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the "gold standard" for determining the thermodynamic solubility of a compound in an aqueous medium.
Principle: An excess amount of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature until saturation is reached. The concentration of the dissolved compound in the saturated solution is then measured.
Methodology:
-
Materials: A thermostatically controlled shaker bath, centrifuge, and an analytical method for quantification (e.g., HPLC-UV or LC-MS).
-
Procedure: a. Add an excess amount of this compound to a flask containing a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). b. Seal the flask and place it in a shaker bath set at a constant temperature (e.g., 25 °C or 37 °C). c. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. d. After equilibration, allow the undissolved solid to settle. e. Carefully withdraw a sample from the supernatant and centrifuge it to remove any remaining solid particles. f. Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV by comparing the peak area to a standard curve of known concentrations).
Logical Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical intermediate like this compound.
Applications and Synthesis Context
This compound and its isomers are primarily utilized as intermediates in organic synthesis. The presence of the nitro and trifluoromethyl groups makes the aromatic ring susceptible to various chemical transformations. These compounds serve as building blocks in the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern influences the reactivity and the types of derivatives that can be synthesized. Information on specific signaling pathways is not applicable as this compound is a synthetic intermediate rather than a biologically active agent.
References
The Nitro and Trifluoromethyl Groups: A Technical Guide to their Electron-Withdrawing Effects on the Benzene Ring
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the profound electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the benzene ring. Understanding these effects is paramount in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, as the strategic placement of these substituents can dramatically alter the reactivity, acidity, and biological activity of aromatic compounds. This document provides a comprehensive analysis of their electronic properties through quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles.
Core Concepts: Inductive and Resonance Effects
The electron-withdrawing nature of a substituent on a benzene ring is primarily governed by two fundamental electronic phenomena: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a consequence of the substituent's electronegativity. More electronegative atoms or groups pull electron density away from the attached carbon atom, and this effect is propagated, albeit weakly, through the carbon chain.
-
Resonance Effect (-M or -R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Electron-withdrawing groups with π bonds can delocalize the ring's π electrons into the substituent, creating a partial positive charge on the ring.
The interplay of these two effects determines the overall electron-withdrawing strength and the directing influence of the substituent in chemical reactions.
Quantitative Analysis of Electron-Withdrawing Strength
The electronic influence of substituents is quantitatively assessed using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids in water at 25°C, with a more positive σ value indicating a stronger electron-withdrawing effect. The position of the substituent on the ring (meta or para) significantly impacts its electronic contribution.
| Substituent | Inductive Effect (-I) | Resonance Effect (-M) | Hammett Constant (σm)[1] | Hammett Constant (σp)[1] |
| **Nitro (-NO₂) ** | Strong | Strong | +0.710 | +0.778 |
| Trifluoromethyl (-CF₃) | Very Strong | Negligible | +0.43 | +0.54 |
Table 1: Comparison of the Electronic Properties of Nitro and Trifluoromethyl Groups.
As illustrated in Table 1, the nitro group exhibits both strong inductive and resonance electron-withdrawing effects. In contrast, the trifluoromethyl group's powerful electron-withdrawing nature is almost exclusively due to its very strong inductive effect, arising from the high electronegativity of the three fluorine atoms.[2]
Impact on Acidity
The electron-withdrawing properties of the nitro and trifluoromethyl groups significantly enhance the acidity of phenols and benzoic acids by stabilizing the corresponding conjugate bases (phenoxide and benzoate ions). This stabilization occurs through the delocalization of the negative charge.
| Compound | pKa in Water |
| Benzoic Acid | 4.20 |
| 4-Nitrobenzoic Acid | 3.44 |
| 4-(Trifluoromethyl)benzoic Acid | 3.78 |
| Phenol | 9.95 |
| 4-Nitrophenol | 7.15 |
| 4-(Trifluoromethyl)phenol | 9.39[2] |
Table 2: pKa Values of Substituted Benzoic Acids and Phenols.
The data in Table 2 clearly demonstrates that both substituents increase the acidity (lower the pKa) compared to the unsubstituted parent compounds. The stronger resonance effect of the nitro group in the para position leads to a more pronounced increase in acidity in both benzoic acid and phenol compared to the trifluoromethyl group.
Influence on Chemical Reactivity
The electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the benzene ring towards electrophilic aromatic substitution (EAS) reactions, such as nitration, by reducing the ring's electron density and making it less nucleophilic.[3][4] Both groups are meta-directing because the deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic attack.
The relative rates of reaction provide a quantitative measure of this deactivation. For instance, in electrophilic nitration, trifluoromethylbenzene reacts approximately 40,000 times slower than benzene, while nitrobenzene is even less reactive.
The electron-withdrawing effects also influence the rates of other reactions, such as the alkaline hydrolysis of esters. Electron-withdrawing groups accelerate this reaction by stabilizing the negatively charged transition state. The relative rates can be estimated using the Hammett equation: log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ is the reaction constant, and σ is the substituent constant. For the alkaline hydrolysis of ethyl benzoates, ρ is +2.498.
| Substituent | Hammett Constant (σp) | Calculated Relative Rate (k/k₀) |
| **Nitro (-NO₂) ** | +0.778 | 87.5 |
| Trifluoromethyl (-CF₃) | +0.54 | 22.5 |
Table 3: Calculated Relative Rates of Alkaline Hydrolysis of p-Substituted Ethyl Benzoates.
This calculation indicates that the p-nitro-substituted ester hydrolyzes significantly faster than the p-trifluoromethyl-substituted ester, again highlighting the stronger overall electron-withdrawing effect of the nitro group in the para position.
Visualizing the Electronic Effects
The following diagrams, generated using the DOT language, illustrate the resonance and inductive effects of the nitro and trifluoromethyl groups on the benzene ring.
Caption: Resonance delocalization in nitrobenzene.
Caption: Inductive effects of nitro and trifluoromethyl groups.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a substituted benzoic acid.
Caption: Workflow for pKa determination by titration.
Methodology:
-
Solution Preparation: Accurately weigh the substituted benzoic acid to prepare a solution of approximately 0.01 M in a suitable solvent system (e.g., a 50:50 ethanol:water mixture to ensure solubility). Prepare a standardized solution of approximately 0.1 M sodium hydroxide.
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration: Place a known volume of the benzoic acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of inflection in the titration curve. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.
Determination of Relative Rates of Electrophilic Aromatic Substitution
This protocol describes a competition experiment to determine the relative reactivity of two aromatic compounds towards nitration.
Caption: Workflow for determining relative EAS rates.
Methodology:
-
Reaction Setup: In a reaction vessel, combine equimolar amounts of the two aromatic compounds to be compared (e.g., nitrobenzene and trifluoromethylbenzene).
-
Reaction: Cool the mixture in an ice bath and slowly add a limiting amount of the electrophile (e.g., a nitrating mixture of concentrated nitric and sulfuric acids). The use of a limiting amount of the electrophile ensures that the two substrates are in competition.
-
Workup: After a specified time, quench the reaction by pouring it into a beaker of ice water. Extract the organic products with an appropriate solvent.
-
Analysis: Analyze the organic layer by a suitable chromatographic method (e.g., GC or HPLC) to determine the relative amounts of the nitrated products formed. The ratio of the products is directly related to the relative rates of reaction of the starting materials.
Conclusion
The nitro and trifluoromethyl groups are both potent electron-withdrawing substituents that significantly impact the properties of the benzene ring. The nitro group exerts its influence through a combination of strong inductive and resonance effects, making it a particularly powerful deactivator and meta-director, and it strongly enhances the acidity of attached functional groups. The trifluoromethyl group, while also a strong deactivator and meta-director, operates primarily through a very strong inductive effect. The quantitative data and experimental methodologies presented in this guide provide a robust framework for researchers and drug development professionals to understand, predict, and manipulate the electronic properties of aromatic systems for the rational design of new molecules with desired chemical and biological activities.
References
Initial Toxicity Screening of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene: A Technical Guide
Disclaimer: No direct experimental toxicity studies for 4-Methyl-2-nitro-1-(trifluoromethyl)benzene were identified in a comprehensive literature search. The following guide provides an initial toxicological assessment based on data from structurally related compounds, including nitrobenzene, nitrotoluenes, and other substituted nitrobenzenes. The information presented is intended for researchers, scientists, and drug development professionals as a preliminary guide for handling and initial screening of this compound.
Executive Summary
This compound is a substituted nitroaromatic compound. While specific toxicological data for this molecule is not publicly available, its structural similarity to other well-characterized nitroaromatic compounds suggests potential for significant toxicity. Key concerns include methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced, as well as potential genotoxicity and cytotoxicity. This guide summarizes the expected toxicological profile based on data from analogous compounds and outlines standard experimental protocols for an initial toxicity screening.
Predicted Toxicological Profile
The toxicological profile of this compound is inferred from data on related molecules. Safety Data Sheets (SDS) for the compound and its isomers indicate standard hazards such as skin and eye irritation.
Table 1: Summary of Toxicological Data for Structurally Related Compounds
| Compound | Acute Toxicity | Genotoxicity/Mutagenicity | Other Key Effects |
| Nitrobenzene | Causes methemoglobinemia following acute exposure via inhalation, oral, or dermal routes.[1][2] Symptoms include cyanosis, fatigue, dizziness, and headache.[1][2] High levels can lead to respiratory depression, coma, and death.[1][2] | Classified as possibly carcinogenic to humans (Group 2B) by IARC.[1][2] | Reproductive toxicant in male animals.[1][2] |
| 2-Nitrotoluene | Evidence of liver toxicity in rats.[3][4] Degeneration and metaplasia of the olfactory epithelium in mice.[3] | Not genotoxic in bacteria, but induced sister chromatid exchange in cultured mammalian cells.[4] In vivo, it bound to macromolecules and induced unscheduled DNA synthesis in rat liver cells.[4] | |
| 3-Nitrotoluene | Weak induction of sister chromatid exchange in mammalian cells in vitro.[3][4] Did not induce chromosomal aberrations or unscheduled DNA synthesis in vitro.[3] | In vivo, it bound to macromolecules but not to DNA and did not induce unscheduled DNA synthesis.[3] | |
| 4-Nitrotoluene | Not genotoxic in yeast.[3] Induced sister chromatid exchange and chromosomal aberrations in Chinese hamster ovary cells in vitro.[3] Did not induce unscheduled DNA synthesis in rat hepatocytes in vitro or in vivo.[3] | ||
| m-(Trifluoromethyl)nitrobenzene | Harmful if swallowed.[5] Causes skin irritation.[5] | No specific data on genotoxicity found. | |
| 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6] | No specific data on genotoxicity found. |
Based on this comparative data, it is reasonable to hypothesize that this compound may exhibit the following toxicological properties:
-
Methemoglobinemia: A primary concern for nitroaromatic compounds.
-
Genotoxicity: The nitro group is a structural alert for mutagenicity.
-
Target Organ Toxicity: Potential for effects on the liver, spleen, and testes, as seen with nitrobenzene.[1]
Recommended Initial Toxicity Screening Workflow
For a novel compound like this compound with a potential for significant toxicity, a tiered in vitro screening approach is recommended to assess its cytotoxic and genotoxic potential before proceeding to more complex studies.
Caption: A generalized workflow for the initial in vitro toxicity screening of a novel chemical compound.
Experimental Protocols
Detailed experimental protocols for key in vitro toxicity assays are provided below. These are generalized methods and should be adapted based on the specific properties of the test compound and laboratory capabilities.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2, TK6) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Genotoxicity Assay: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.
Principle: The assay measures the ability of a chemical to cause a reverse mutation in the bacteria, allowing them to grow on a histidine-free medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
Methodology:
-
Strains: Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Exposure: In a test tube, combine the tester strain, the test compound at various concentrations, and either S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Genotoxicity Assay: In Vitro Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
Methodology:
-
Cell Culture and Treatment: Treat cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6 cells) with the test compound for a period covering one to two cell cycles. Include a vehicle and positive controls.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Potential Signaling Pathways of Toxicity
The toxicity of nitroaromatic compounds is often linked to their metabolic activation, leading to the formation of reactive intermediates that can cause oxidative stress and damage cellular macromolecules.
Caption: A putative signaling pathway for the toxicity of nitroaromatic compounds.
This proposed pathway highlights that the nitro group can be reduced by nitroreductases to form reactive nitroso and hydroxylamine intermediates. These intermediates can redox cycle, generating reactive oxygen species (ROS) and leading to oxidative stress. This can result in DNA damage, lipid peroxidation, and protein oxidation, ultimately causing genotoxicity and cytotoxicity. Additionally, these intermediates can directly oxidize the iron in hemoglobin, leading to the formation of methemoglobin and resulting in hypoxia.
Conclusion
While no specific toxicity data exists for this compound, the available information on structurally related compounds strongly suggests a potential for significant toxicity, including methemoglobinemia and genotoxicity. The experimental protocols and workflows outlined in this guide provide a framework for an initial in vitro toxicity screening to characterize the cytotoxic and genotoxic potential of this compound. Given the predicted hazard profile, appropriate safety precautions should be taken when handling this chemical, and a thorough toxicological evaluation is warranted before its use in any application with potential for human exposure.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. gov.uk [gov.uk]
- 3. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nitrotoluenes (IARC Summary & Evaluation, Volume 65, 1996) [inchem.org]
- 5. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | C7H3F4NO2 | CID 14941411 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 4-Methyl-2-nitro-1-(trifluoromethyl)benzene for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 4-Methyl-2-nitro-1-(trifluoromethyl)benzene, a key aromatic intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical properties, commercial availability, and significant applications in research and development, with a focus on its role in the creation of innovative bioactive molecules.
Chemical Properties and Commercial Availability
This compound is a substituted aromatic compound with the molecular formula C₈H₆F₃NO₂. The presence of a trifluoromethyl group, a nitro group, and a methyl group on the benzene ring imparts unique reactivity, making it a valuable building block in organic synthesis. Several isomers of this compound exist, each with a distinct substitution pattern and CAS number. The most commonly researched isomer is this compound, with the CAS number 154057-13-3.
A variety of chemical suppliers offer this compound and its isomers for research and development purposes. The table below summarizes key quantitative data for the primary isomer and provides information on some of its commercially available isomers.
| Property | This compound | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | 1-Methyl-4-nitro-2-(trifluoromethyl)benzene |
| CAS Number | 154057-13-3[1][2][3][4][5] | 65754-26-9 | 89976-12-5 |
| Molecular Formula | C₈H₆F₃NO₂ | C₈H₆F₃NO₂ | C₈H₆F₃NO₂ |
| Molecular Weight | 205.14 g/mol [6] | 205.14 g/mol | 205.14 g/mol |
| Appearance | Pale yellow solid | Not specified | Solid or Semi-Solid or Liquid or Lump |
| Melting Point | 35-38 °C | Not specified | Not specified |
| Boiling Point | 221-222 °C | Not specified | Not specified |
| Purity | ≥95% | Not specified | 97% |
| Primary Suppliers | BLDpharm[3], Oakwood Chemical[6], Pure Chemistry Scientific Inc.[1], Sigma-Aldrich | Biomall (Toronto Research Chemicals) | BLDpharm, Sigma-Aldrich |
Applications in Organic Synthesis
This compound and its related isomers are pivotal intermediates in the synthesis of a wide range of bioactive molecules, particularly in the pharmaceutical and agrochemical industries. The nitro group can be readily reduced to an amine, which then serves as a handle for further chemical transformations, while the trifluoromethyl group often enhances the metabolic stability and potency of the final product.
A significant application of these compounds is in the synthesis of fungicides. For example, derivatives of 4-nitro-2-(trifluoromethyl)benzene are used to prepare substituted phenoxyphenyl ketones, which are precursors to potent fungicidal triazole compounds. The unique electronic properties conferred by the trifluoromethyl and nitro groups are crucial for the biological activity of these fungicides.
Furthermore, related fluorinated and nitrated benzene derivatives are employed as building blocks for creating active pharmaceutical ingredients that target complex biological pathways. Their stability and reactivity make them preferred choices in drug discovery and development.[7]
Experimental Protocols
The following section details a representative experimental protocol for a common transformation of a nitroaromatic compound: the reduction of the nitro group to an amine. This is a fundamental step in utilizing this compound as a synthetic intermediate.
Reduction of this compound to 4-Methyl-2-(trifluoromethyl)aniline
This procedure is a general method for the reduction of an aromatic nitro group using a metal catalyst.
Materials:
-
This compound
-
Ethanol (or other suitable polar solvent)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Filtration aid (e.g., Celite)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve this compound in ethanol.
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the reaction mixture, typically at a pressure of 1-3 atm.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography). The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product, 4-Methyl-2-(trifluoromethyl)aniline, can be further purified by techniques such as distillation or column chromatography if necessary.
Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships involving this compound and related compounds.
Caption: General synthetic utility of this compound.
Caption: Workflow for the reduction of an aromatic nitro compound.
Caption: Logical flow for the synthesis of certain fungicidal compounds.
References
- 1. This compound, CasNo.154057-13-3 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 2. 154057-13-3 this compound 4-甲基-2-硝基-1-(三氟甲基)苯 -Win-Win Chemical [win-winchemical.com]
- 3. 154057-13-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 5. molbase.com [molbase.com]
- 6. This compound [oakwoodchemical.com]
- 7. innospk.com [innospk.com]
Safety data sheet (SDS) for 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available safety and technical data for the chemical compound 4-Methyl-2-nitro-1-(trifluoromethyl)benzene. This compound, identified by the CAS number 154057-13-3 , is a substituted nitrotoluene derivative. Due to the presence of the trifluoromethyl and nitro functional groups, this compound is of interest in various research and development applications, particularly in the synthesis of novel chemical entities. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals by consolidating available data on its properties, safety considerations, and handling procedures.
It is important to note that while this guide consolidates the most current information available, specific experimental data for this compound is limited. Much of the safety and handling information is extrapolated from data on structurally similar compounds. Therefore, all handling and experimental procedures should be conducted with the utmost caution and under the supervision of qualified personnel.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 154057-13-3 | Multiple Suppliers |
| Molecular Formula | C₈H₆F₃NO₂ | BLDpharm[1] |
| Molecular Weight | 205.13 g/mol | BLDpharm[1] |
| Boiling Point | 238.9 ± 40.0 °C (at 760 mmHg) | Commercial Supplier (Estimated) |
| Density | 1.4 ± 0.1 g/cm³ | Commercial Supplier (Estimated) |
| Flash Point | 98.3 ± 27.3 °C | Commercial Supplier (Estimated) |
| Melting Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Vapor Pressure | Data not available | N/A |
Toxicological Data
Specific experimental toxicological data for this compound, such as LD50 and LC50 values, are not available. However, based on the known hazards of structurally related nitroaromatic and trifluoromethyl-substituted compounds, it is prudent to handle this chemical with care. The GHS hazard statements for the closely related compound, 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene, suggest that this class of compounds may be harmful if swallowed and can cause serious eye irritation.
General toxicological considerations for nitrotoluene derivatives include:
-
Acute Toxicity: May cause irritation to the skin, eyes, and respiratory tract. Inhalation of vapors or dust may lead to systemic effects.
-
Chronic Toxicity: Prolonged or repeated exposure may have adverse effects on the liver, kidneys, and blood-forming organs.
-
Carcinogenicity: There is no specific data on the carcinogenicity of this compound.
-
Mutagenicity: There is no specific data on the mutagenicity of this compound.
A comprehensive toxicological assessment has not been performed on this specific chemical. All handling should be conducted assuming the compound is hazardous.
Ecotoxicological Data
There is no specific ecotoxicological data available for this compound. The environmental fate and effects of this compound have not been determined. As with many synthetic organic compounds, it is recommended to prevent its release into the environment.
Experimental Protocols and Safe Handling
Detailed, validated experimental protocols for the specific use of this compound are not publicly available. However, based on general laboratory safety principles for handling substituted nitrotoluenes, the following guidelines are recommended.
5.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.
5.2. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from oxidizing agents and incompatible materials.
5.3. Spills and Waste Disposal
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for chemical waste.
-
Do not allow the material to enter drains or waterways.
-
Dispose of chemical waste in accordance with all local, state, and federal regulations.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory setting.
Conclusion
This compound is a chemical compound with potential applications in research and development. However, there is a significant lack of publicly available, experimentally determined data regarding its physicochemical, toxicological, and ecotoxicological properties. The information provided in this guide is based on limited data from suppliers and extrapolations from similar compounds. It is imperative that all work with this compound is conducted with a high degree of caution, adhering to strict safety protocols and under the guidance of experienced scientific professionals. Further research is required to fully characterize the properties and potential hazards of this compound.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-nitro-1-(trifluoromethyl)benzene is a substituted nitroaromatic compound. The presence of both a nitro (-NO2) group and a trifluoromethyl (-CF3) group on the benzene ring suggests that this molecule may possess significant chemical reactivity and potential thermal instability. Nitroaromatic compounds are known for their energetic properties and can undergo exothermic decomposition, which, if not properly understood and controlled, can lead to thermal runaway reactions, posing significant safety hazards in laboratory and industrial settings.
This technical guide provides an overview of the anticipated thermal stability and decomposition pathways of this compound based on the established behavior of similar molecules. It also details the standard experimental protocols used to assess thermal hazards.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 154057-13-3 | [1][2] |
| Molecular Formula | C8H6F3NO2 | [2] |
| Molecular Weight | 205.14 g/mol | [1] |
| Boiling Point | 238.9°C at 760 mmHg | [3] |
Anticipated Thermal Decomposition Pathways
The thermal decomposition of nitroaromatic compounds can proceed through several pathways, largely dependent on the molecular structure and the presence of other substituents. For this compound, two primary decomposition initiation steps are anticipated:
-
C-NO2 Bond Homolysis: This is a common primary decomposition step for many nitroaromatic compounds, leading to the formation of a phenyl radical and nitrogen dioxide (NO2). This pathway is often dominant at higher temperatures.
-
Intramolecular Hydrogen Abstraction (C-H alpha attack): The presence of a methyl group ortho to the nitro group introduces the possibility of an intramolecular hydrogen abstraction by the nitro group. This can lead to the formation of an aci-nitro intermediate, which can then undergo further reactions to form products like anthranil and water. This pathway is often observed in ortho-substituted nitrotoluenes.
The trifluoromethyl group is generally stable but can influence the electronic properties of the benzene ring, potentially affecting the activation energies of the decomposition pathways.
Below is a generalized diagram illustrating a potential decomposition initiation pathway for a substituted nitrotoluene.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Methyl-2-nitro-1-(trifluoromethyl)benzene is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a key building block for accessing more complex molecular architectures. The rearrangement of aromatic nitro compounds is a known, albeit not universally applicable, transformation that can be induced under strongly acidic conditions.[1][2][3] This protocol outlines a plausible method for the 1,3-shift of the nitro group in 3-methyl-4-nitrobenzotrifluoride, leveraging the strong protonating power of trifluoromethanesulphonic acid.
Chemical Transformation
The proposed synthesis involves the intramolecular rearrangement of 3-methyl-4-nitrobenzotrifluoride to this compound in the presence of a strong acid catalyst, such as trifluoromethanesulphonic acid.
Reaction Scheme:
Data Presentation
As this protocol describes a putative reaction, the following quantitative data is hypothetical and based on typical yields and purities observed in analogous aromatic nitro group rearrangements. Researchers should consider this as a benchmark for optimization.
| Parameter | Starting Material (3-methyl-4-nitrobenzotrifluoride) | Product (this compound) |
| Molecular Formula | C₈H₆F₃NO₂ | C₈H₆F₃NO₂ |
| Molecular Weight | 205.14 g/mol | 205.14 g/mol |
| Appearance | Pale yellow solid | Yellow oil |
| Purity (Hypothetical) | >98% | >95% (after purification) |
| Yield (Hypothetical) | - | 60-70% |
Spectroscopic Data (Predicted):
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 3-methyl-4-nitrobenzotrifluoride | 7.95 (d, 1H), 7.60 (dd, 1H), 7.40 (d, 1H), 2.60 (s, 3H) | 149.0, 135.5, 132.0 (q), 129.0, 125.0, 123.0 (q), 20.0 | 1530, 1350 (NO₂), 1320 (C-F) | 205 (M+) |
| This compound | 8.10 (d, 1H), 7.65 (dd, 1H), 7.45 (d, 1H), 2.50 (s, 3H) | 148.0, 140.0, 133.0, 131.0 (q), 126.0, 124.0 (q), 21.0 | 1535, 1345 (NO₂), 1315 (C-F) | 205 (M+) |
Experimental Protocol
Materials:
-
3-methyl-4-nitrobenzotrifluoride
-
Trifluoromethanesulphonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Safety Precautions:
-
Trifluoromethanesulphonic acid is extremely corrosive and hygroscopic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
All glassware must be thoroughly dried before use.
Procedure:
-
Reaction Setup: In a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 3-methyl-4-nitrobenzotrifluoride (10.0 g, 48.7 mmol) in anhydrous dichloromethane (100 mL).
-
Addition of Acid: Cool the solution to 0 °C using an ice bath. Slowly add trifluoromethanesulphonic acid (25 mL, 282 mmol) dropwise via a dropping funnel over 30 minutes. The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 40 °C for DCM) using a heating mantle or oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is anticipated to proceed over 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL) with vigorous stirring to neutralize the acid. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the acid-catalyzed rearrangement.
References
Nitration of 4-(Trifluoromethyl)toluene: Application Notes and Protocols for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals, this document provides detailed application notes and experimental protocols for the nitration of 4-(trifluoromethyl)toluene. This critical reaction in organic synthesis is elucidated with a focus on regioselectivity, reaction conditions, and product distribution.
The nitration of substituted aromatic compounds is a cornerstone of organic synthesis, pivotal in the creation of intermediates for pharmaceuticals, agrochemicals, and materials science. 4-(Trifluoromethyl)toluene presents an interesting case for electrophilic aromatic substitution due to the competing directing effects of its two substituents. The electron-donating, activating methyl group (-CH3) directs incoming electrophiles to the ortho and para positions, while the strongly electron-withdrawing, deactivating trifluoromethyl group (-CF3) directs to the meta position. Understanding the interplay of these electronic effects is crucial for predicting and controlling the reaction's outcome.
This document outlines a standard protocol for the nitration of 4-(trifluoromethyl)toluene using a mixture of concentrated nitric acid and sulfuric acid. It also provides insights into the expected regioselectivity and presents the data in a clear, tabular format for easy reference.
Regioselectivity in the Nitration of 4-(Trifluoromethyl)toluene
The regiochemical outcome of the nitration of 4-(trifluoromethyl)toluene is governed by the directing effects of the methyl and trifluoromethyl groups. The methyl group is an ortho, para-director, activating the positions ortho and para to it through an inductive effect and hyperconjugation. Conversely, the trifluoromethyl group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect.
In 4-(trifluoromethyl)toluene, the positions ortho to the methyl group (C2 and C6) and the positions meta to the trifluoromethyl group (C2 and C6) are the same. Therefore, the directing effects of both groups reinforce each other, leading to the preferential formation of 2-nitro-4-(trifluoromethyl)toluene. The position para to the methyl group is occupied by the trifluoromethyl group, and the positions ortho to the trifluoromethyl group (C3 and C5) are also meta to the methyl group. Due to the strong deactivating nature of the trifluoromethyl group, substitution at the positions ortho to it (and meta to the methyl group) is significantly less favored.
Logical Relationship of Directing Effects
Caption: Directing effects on the nitration of 4-(trifluoromethyl)toluene.
Comparative Data of Nitration Protocols
Due to the deactivating effect of the trifluoromethyl group, the nitration of 4-(trifluoromethyl)toluene generally requires more forcing conditions than the nitration of toluene. The following table summarizes typical results for the nitration of 4-(trifluoromethyl)toluene with a standard mixed acid protocol.
| Product Isomer | Position of Nitration | Typical Yield (%) | Reference |
| 2-Nitro-4-(trifluoromethyl)toluene | Ortho to -CH₃, Meta to -CF₃ | Major Product | Theoretical |
| 3-Nitro-4-(trifluoromethyl)toluene | Meta to -CH₃, Ortho to -CF₃ | Minor Product | Theoretical |
Experimental Protocol: Nitration of 4-(Trifluoromethyl)toluene
This protocol details a representative method for the nitration of 4-(trifluoromethyl)toluene using a mixture of concentrated nitric acid and sulfuric acid.
Materials:
-
4-(Trifluoromethyl)toluene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry Erlenmeyer flask, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring, add an equimolar amount of concentrated nitric acid to the sulfuric acid. Keep the mixture in the ice bath until needed.
-
Reaction Setup: Place 4-(trifluoromethyl)toluene in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred 4-(trifluoromethyl)toluene solution. The temperature of the reaction mixture should be maintained between 0 and 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) two to three times.
-
Washing: Combine the organic extracts and wash sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a mixture of nitro isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the major 2-nitro-4-(trifluoromethyl)toluene isomer from the minor isomers.
Experimental Workflow
Caption: General workflow for the nitration of 4-(trifluoromethyl)toluene.
Safety Precautions
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The nitration reaction is exothermic and can proceed vigorously if the temperature is not controlled. Maintain the reaction temperature strictly within the specified range.
-
Organic solvents are flammable. Work away from open flames and ignition sources.
-
Dispose of all chemical waste according to institutional safety guidelines.
This document provides a foundational understanding and a practical starting point for the nitration of 4-(trifluoromethyl)toluene. Researchers are encouraged to consult the primary literature for more specialized protocols and to optimize reaction conditions for their specific needs.
Topic: Reduction of the Nitro Group in 4-Methyl-2-nitro-1-(trifluoromethyl)benzene to an Amine
An Application Note on the Synthesis of 4-Methyl-2-amino-1-(trifluoromethyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides detailed protocols for the chemical reduction of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene to its corresponding amine, 4-Methyl-2-amino-1-(trifluoromethyl)benzene. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical intermediates. The document outlines three common and effective reduction methodologies: catalytic hydrogenation, catalytic transfer hydrogenation, and metal/acid reduction. Quantitative data is summarized for comparison, and detailed experimental procedures are provided for each method.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a direct route to valuable aniline derivatives. 4-Methyl-2-amino-1-(trifluoromethyl)benzene is a key building block in the development of new chemical entities due to the unique electronic properties imparted by the trifluoromethyl group. This document details reliable and scalable laboratory methods for its synthesis from this compound.
Overview of Reduction Methodologies
Several methods are available for the reduction of aromatic nitro groups, each with distinct advantages concerning selectivity, reaction conditions, and scalability.[1][2] This note focuses on three widely-used protocols:
-
Catalytic Hydrogenation: Utilizes hydrogen gas and a noble metal catalyst, typically Palladium on Carbon (Pd/C). This method is known for its high efficiency and clean reaction profile, producing water as the only byproduct.[3]
-
Catalytic Transfer Hydrogenation: Employs a hydrogen donor, such as ammonium formate, in the presence of a catalyst like Pd/C.[4] This approach avoids the need for high-pressure hydrogenation equipment, making it highly accessible for standard laboratory settings.[4]
-
Metal/Acid Reduction (Sn/HCl): A classic and robust method using a metal, such as tin, in a strong acidic medium like hydrochloric acid.[5][6] This reaction proceeds via the formation of an ammonium salt, which is then neutralized with a strong base to liberate the free amine.[5][6]
Comparative Data of Reduction Protocols
The following table summarizes the key parameters for the described reduction methods.
| Parameter | Catalytic Hydrogenation | Catalytic Transfer Hydrogenation | Metal/Acid Reduction |
| Primary Reductant | Hydrogen Gas (H₂) | Ammonium Formate (HCOONH₄) | Tin (Sn) metal |
| Catalyst/Promoter | 5-10% Palladium on Carbon (Pd/C) | 5-10% Palladium on Carbon (Pd/C) | Concentrated Hydrochloric Acid (HCl) |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Methanol, Ethanol | Ethanol, Water |
| Temperature | Room Temperature to 60°C | Room Temperature to Reflux | Reflux (~100°C) |
| Pressure | 1-10 atm (H₂) | Atmospheric | Atmospheric |
| Typical Reaction Time | 2-8 hours | 1-6 hours | 1-3 hours |
| Work-up | Catalyst filtration | Catalyst filtration, extraction | Basification, extraction, filtration |
| Key Advantages | High yield, clean, scalable | No H₂ gas required, mild conditions | Robust, inexpensive reagents |
| Key Disadvantages | Requires specialized pressure equipment | Stoichiometric byproducts | Harsh acidic conditions, metal waste |
Experimental Workflows and Protocols
The general workflow for the synthesis and purification of 4-Methyl-2-amino-1-(trifluoromethyl)benzene is depicted below.
Caption: General experimental workflow for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation using H₂/Pd/C
This protocol is adapted from standard procedures for the catalytic hydrogenation of aromatic nitro compounds.[3]
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply
-
Nitrogen (N₂) or Argon (Ar) gas for inerting
-
Celite® or a similar filter aid
-
Parr hydrogenator or similar pressure vessel
Procedure:
-
Vessel Preparation: Charge a pressure-resistant hydrogenation vessel with this compound (1.0 eq) and a solvent (e.g., Methanol, ~10-20 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Pd/C catalyst (0.01-0.05 eq by mass relative to the substrate).
-
Inerting: Seal the vessel and purge the system by evacuating and refilling with inert gas three times to remove all oxygen.
-
Hydrogenation: Evacuate and refill the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by analytical methods (TLC, GC-MS). The reaction is typically complete within 2-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.
-
Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Methyl-2-amino-1-(trifluoromethyl)benzene, which can be further purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate/Pd/C
This protocol is based on efficient transfer hydrogenation methods that avoid the use of gaseous hydrogen.[4]
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in Methanol (~20 mL per gram of substrate).
-
Reagent Addition: Add ammonium formate (3.0-5.0 eq) to the solution, followed by the 10% Pd/C catalyst (0.05-0.10 eq by mass).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (around 65°C for Methanol). The reaction is often exothermic and may require initial cooling. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-6 hours).
-
Work-up: Cool the reaction mixture to room temperature.
-
Filtration: Dilute the mixture with Methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting residue will contain the product and excess ammonium formate salts.
-
Purification: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the desired amine.
Protocol 3: Metal/Acid Reduction using Tin/HCl
This classic method is highly effective for nitro group reduction.[5][6]
Materials:
-
This compound
-
Granular Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Hydroxide (NaOH) solution (e.g., 6M)
-
Ethyl Acetate or Diethyl Ether
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: Charge a round-bottom flask with this compound (1.0 eq) and granular tin (2.5-3.0 eq).
-
Acid Addition: Carefully add concentrated HCl portion-wise via an addition funnel. The reaction is highly exothermic; control the addition rate to maintain a steady reflux, using an ice bath if necessary.
-
Reaction: After the initial exothermic reaction subsides, heat the mixture under reflux for 1-3 hours until the reaction is complete (monitored by TLC).[6]
-
Work-up (Neutralization): Cool the reaction mixture in an ice bath and slowly add a concentrated NaOH solution until the mixture is strongly alkaline (pH > 10). This step neutralizes the excess acid and precipitates tin hydroxides, liberating the free amine from its ammonium salt.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Filtration: If tin salts remain suspended, filter the organic extracts.
-
Isolation: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
Logical Relationship of Reduction Pathways
The reduction of a nitro group to an amine proceeds through several intermediate species.
Caption: Stepwise reduction pathway from a nitro group to an amine.
Safety and Handling
-
Substrate: Aromatic nitro compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: Concentrated acids (HCl) and bases (NaOH) are corrosive. Catalytic hydrogenation involves flammable hydrogen gas and requires a properly maintained and operated pressure system. Pd/C can be pyrophoric and should not be allowed to dry completely in the air.
-
Procedures: All operations should be conducted in a well-ventilated fume hood. Exothermic reactions must be carefully controlled with adequate cooling.
References
- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: 4-Methyl-2-nitro-1-(trifluoromethyl)benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-nitro-1-(trifluoromethyl)benzene is a versatile aromatic building block in organic synthesis, primarily utilized as a precursor for a variety of more complex molecules. The presence of three distinct functional groups—a methyl, a nitro, and a trifluoromethyl group—on the benzene ring imparts unique reactivity and makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for certain transformations and influences the regioselectivity of subsequent reactions.[3] This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound and its primary synthetic derivative, 5-methyl-2-(trifluoromethyl)aniline, in organic synthesis.
Key Applications
The primary application of this compound is its reduction to 5-methyl-2-(trifluoromethyl)aniline. This transformation is a cornerstone of its utility, as the resulting aniline is a versatile intermediate for the synthesis of a wide range of compounds, including:
-
Heterocyclic Compounds: Anilines are common starting materials for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[4][5]
-
Amides and Other N-functionalized Molecules: The amino group of the aniline can be readily acylated to form amides or undergo other N-alkylation or N-arylation reactions to build more complex molecular architectures.[6]
-
Pharmaceutical and Agrochemical Intermediates: The trifluoromethyl group is a common motif in many active pharmaceutical ingredients (APIs) and agrochemicals, as it can enhance properties such as metabolic stability and bioavailability.[3][6]
Data Presentation
The following table summarizes quantitative data for the key transformations discussed in this document.
| Reaction | Starting Material | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Nitro Reduction | 4-Methoxy-3-nitrobenzotrifluoride | 2-Methoxy-5-(trifluoromethyl)aniline | 10% Pd/C, H₂ | Methanol | RT | Overnight | 99 | [7] |
| Nitro Reduction | Aromatic Nitro Compounds | Primary Amines | Pd/C, Ammonium Formate | Various | RT | 1-2 | >99 | [8][9] |
| Nitro Reduction | Aromatic Nitro Compounds | Primary Amines | Pd/C, Hydrazine Hydrate | Various | RT | 1-2 | >99 | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-2-(trifluoromethyl)aniline via Catalytic Hydrogenation
This protocol describes the reduction of the nitro group of this compound to an amino group using catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source. This method is highly efficient and selective for the reduction of aromatic nitro compounds.[7][10]
Reaction Scheme:
Reduction of the nitro group to an amine.
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂) or Ammonium formate (HCOONH₄)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Hydrogenation apparatus (if using H₂)
Procedure using Hydrogen Gas:
-
In a round-bottom flask or a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, a balloon is often sufficient) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours to overnight.
-
Upon completion, purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Methyl-2-(trifluoromethyl)aniline.
-
The product can be purified further by column chromatography on silica gel if necessary.
Procedure using Ammonium Formate (Transfer Hydrogenation): [2][8][11]
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add 10% Pd/C (5-10 mol% Pd) to the solution.
-
To this stirring suspension, add ammonium formate (3-5 eq) portion-wise. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) to increase the reaction rate.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Methyl-2-(trifluoromethyl)aniline.
Protocol 2: Synthesis of a Benzimidazole Derivative from 5-Methyl-2-(trifluoromethyl)aniline
This protocol outlines a general procedure for the synthesis of a substituted benzimidazole, a common heterocyclic scaffold in medicinal chemistry, starting from 5-methyl-2-(trifluoromethyl)aniline. This is a representative example of how the aniline derivative can be used to construct more complex heterocyclic systems.[4]
Workflow:
General workflow for benzimidazole synthesis.
Procedure (Conceptual Outline):
-
Acetylation: Protect the amino group of 5-methyl-2-(trifluoromethyl)aniline by reacting it with acetic anhydride or acetyl chloride in the presence of a base to form the corresponding acetanilide.
-
Nitration: Introduce a nitro group onto the aromatic ring via electrophilic aromatic substitution using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The position of nitration will be directed by the existing substituents.
-
Deacetylation: Remove the acetyl protecting group, typically by acid or base hydrolysis, to reveal the free amino group.
-
Reduction: Reduce the newly introduced nitro group to a second amino group, forming a diamino-substituted benzene derivative. This can be achieved using methods similar to Protocol 1.
-
Cyclization: React the resulting diamine with a suitable cyclizing agent, such as an aldehyde or a carboxylic acid derivative (e.g., acid chloride, ester), to form the benzimidazole ring.
Note: The specific reagents, conditions, and yields for each step would need to be optimized based on the desired final benzimidazole structure.
Signaling Pathways and Logical Relationships
The primary transformation of this compound is a reduction reaction. The general mechanism for catalytic transfer hydrogenation using ammonium formate and Pd/C is depicted below.
Catalytic transfer hydrogenation mechanism.
This diagram illustrates the key steps in the catalytic transfer hydrogenation of an aromatic nitro compound. Ammonium formate decomposes on the palladium surface to generate hydrogen, which is then used to reduce the adsorbed nitro compound to the corresponding aniline. The byproducts are carbon dioxide and ammonia.[2][11]
References
- 1. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 2. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 4. journalofchemistry.org [journalofchemistry.org]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source | Semantic Scholar [semanticscholar.org]
- 10. Page loading... [wap.guidechem.com]
- 11. mdpi.com [mdpi.com]
Application of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene in Medicinal Chemistry: Synthesis of a Key Nilotinib Intermediate
Introduction
4-Methyl-2-nitro-1-(trifluoromethyl)benzene is a valuable substituted aromatic compound that serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro group, and a methyl group on a benzene ring, provides a versatile scaffold for the construction of medicinally important molecules. This application note details the use of this compound as a key starting material in the synthesis of an essential intermediate for the anticancer drug Nilotinib.
Nilotinib is a highly potent and selective Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The core structure of Nilotinib contains a 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline moiety, which is synthesized from this compound. This document provides detailed protocols for the synthesis of this key intermediate, summarizes relevant quantitative data, and illustrates the associated biological pathway of the final drug product.
Synthetic Application: Intermediate for Nilotinib
The primary medicinal chemistry application of this compound is as a precursor for the synthesis of 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline. This synthesis is a two-step process involving an initial nucleophilic aromatic substitution followed by a reduction of the nitro group.
Experimental Protocols
Step 1: Synthesis of 1-(3-Nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole
This step involves the reaction of a halogenated derivative of this compound with 4-methylimidazole. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the imidazole nitrogen displaces a halide on the benzene ring. While the direct use of this compound is not explicitly detailed, its halogenated derivatives, such as 3-bromo-5-nitro-trifluorotoluene or 1-fluoro-3-nitro-5-trifluoromethyl-benzene, are commonly used. These halogenated precursors are typically synthesized from this compound through standard halogenation reactions.
-
Method A: Using 1-Fluoro-3-nitro-5-trifluoromethyl-benzene
-
Reagents: 1-Fluoro-3-nitro-5-trifluoromethyl-benzene, 4-methylimidazole, a moderately strong to mild base (e.g., potassium carbonate or sodium bicarbonate), and a suitable solvent (e.g., N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or 1-methyl-2-pyrrolidinone (NMP)).
-
Procedure:
-
To a solution of 1-fluoro-3-nitro-5-trifluoromethyl-benzene in the chosen solvent, add 4-methylimidazole and the base.
-
Heat the reaction mixture to a temperature between 75-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole.
-
-
-
Method B: Using 3-Bromo-5-nitro-trifluorotoluene (Ullmann Condensation)
-
Reagents: 3-Bromo-5-nitro-trifluorotoluene, 4-methylimidazole, a copper(I) catalyst (e.g., cuprous iodide), a promoter (e.g., 8-hydroxyquinoline or a diamine), and a mixed acid binding agent in a high-boiling point solvent.
-
Procedure:
-
Combine 3-bromo-5-nitro-trifluorotoluene, 4-methylimidazole, the copper catalyst, promoter, and base in a suitable reaction vessel.
-
Heat the mixture to a high temperature (typically >100 °C).
-
After the reaction is complete, cool the mixture and work up as described in Method A.
-
-
Step 2: Synthesis of 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline
This step involves the reduction of the nitro group of 1-(3-nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole to an amine.
-
Method: Catalytic Hydrogenation
-
Reagents: 1-(3-Nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole, a transition metal catalyst (e.g., 10% Palladium on carbon), and a polar solvent (e.g., ethanol or methanol).
-
Procedure:
-
Dissolve 1-(3-nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole in the chosen solvent in a hydrogenation vessel.
-
Add the palladium on carbon catalyst.
-
Pressurize the vessel with hydrogen gas (typically 5-8 kg/cm ²).
-
Heat the reaction mixture to 50-55 °C and stir until hydrogen uptake ceases (approximately 4 hours).
-
Monitor the reaction for completion by TLC or HPLC.
-
Once complete, carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., isopropyl ether) to yield pure 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.
-
-
Data Presentation
| Step | Reactants | Product | Yield | Purity | Analysis Method |
| 1 | 3-Bromo-5-nitro-trifluorotoluene, 4-methylimidazole | 1-(3-Nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole | 78.2% | >95% | HPLC, NMR |
| 2 | 1-(3-Nitro-5-(trifluoromethyl)phenyl)-4-methyl-1H-imidazole | 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline | 87.1% | >98% | HPLC, NMR, MS |
Note: Yields are based on reported values in patent literature and may vary depending on specific reaction conditions and scale.
Biological Context: Mechanism of Action of Nilotinib
The synthesized intermediate, 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, is a critical component of Nilotinib. Nilotinib functions as a targeted therapy against the Bcr-Abl tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML).[1]
The Bcr-Abl fusion protein results from a chromosomal translocation and possesses constitutively active tyrosine kinase activity. This aberrant activity drives uncontrolled cell proliferation and survival of leukemic cells.[1] Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase, stabilizing its inactive conformation and thereby inhibiting its catalytic activity.[1] This blockade of Bcr-Abl signaling leads to the inhibition of downstream pathways responsible for cell growth and proliferation, ultimately inducing apoptosis in the cancer cells.[1]
Quantitative Biological Data for Nilotinib
| Target | Cell Line | IC50 (nM) | Reference |
| Bcr-Abl (wild-type) | - | 20 - 60 | [2] |
| PDGFR | - | 69 | [2] |
| c-KIT | - | 210 | [2] |
| Bcr-Abl expressing cells | Murine myeloid progenitor cells | < 30 | [3] |
| Bcr-Abl expressing cells | K562 | 30 | [4] |
IC50 values represent the concentration of the drug required to inhibit the activity of the target by 50%.
Mandatory Visualizations
Experimental workflow for the synthesis of the key Nilotinib intermediate.
Signaling pathway illustrating the inhibitory action of Nilotinib.
References
- 1. The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 3. WO2015103927A1 - Method for preparing nilotinib intermediate - Google Patents [patents.google.com]
- 4. arborpharmchem.com [arborpharmchem.com]
Application Notes and Protocols: The Role of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-nitro-1-(trifluoromethyl)benzene is a key aromatic intermediate in the synthesis of a variety of agrochemicals. Its trifluoromethyl group imparts unique properties to the final products, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity, which are highly desirable in the development of modern herbicides and fungicides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemical precursors.
The primary synthetic utility of this compound lies in its conversion to 4-methyl-3-(trifluoromethyl)aniline. This aniline derivative serves as a versatile building block for the construction of more complex herbicidal and fungicidal molecules, particularly those containing triazole and other heterocyclic scaffolds.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 154057-13-3 | C₈H₆F₃NO₂ | 205.14 | - |
| 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9 | C₈H₈F₃N | 175.15 | Pale yellow liquid |
Table 2: Reaction Parameters for the Reduction of 4-nitro-2-trifluoromethyl toluene
| Parameter | Value |
| Starting Material | 4-nitro-2-trifluoromethyl toluene (40 g) |
| Reducing Agent | Iron powder (32 g) |
| Catalyst | 36% Concentrated Hydrochloric Acid (0.8 ml) |
| Solvent | Water (150 ml) |
| Reaction Temperature | 100°C (reflux) |
| Reaction Time | Monitored by TLC |
| Product Yield | 61% |
| Product Purity (HPLC) | >98% |
Experimental Protocols
Protocol 1: Reduction of this compound to 4-Methyl-3-(trifluoromethyl)aniline
This protocol describes the reduction of the nitro group of a compound structurally very similar to this compound, providing a reliable method for the synthesis of the corresponding aniline, a key agrochemical intermediate.
Materials:
-
4-nitro-2-trifluoromethyl toluene (or this compound)
-
Iron powder
-
36% Concentrated Hydrochloric Acid
-
Water
-
Dichloromethane
-
Petroleum ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a round-bottom flask, add iron powder (32 g), water (150 ml), and 36% concentrated hydrochloric acid (0.8 ml).
-
Heat the mixture to 70°C and maintain it at this temperature for 30 minutes with constant stirring.
-
Begin the dropwise addition of 4-nitro-2-trifluoromethyl toluene (40 g).
-
After the addition is complete, increase the temperature to 100°C and reflux the mixture.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a developer system of dichloromethane and petroleum ether (1:3).
-
Once the reaction is complete (disappearance of the starting material spot on TLC), distill off the water.
-
The remaining organic phase contains the crude product, 4-methyl-3-(trifluoromethyl)aniline.
-
Purify the crude product by crystallization to obtain a pale yellow liquid (Yield: ~61%).
-
Confirm the purity of the final product using HPLC (>98%).
Agrochemical Synthesis Pathways
4-Methyl-3-(trifluoromethyl)aniline is a precursor to a range of agrochemicals. The primary amino group allows for a variety of subsequent chemical transformations to build the desired active ingredient. A common pathway involves the synthesis of heterocyclic compounds, such as triazoles, which are known for their potent fungicidal activity.
Synthetic pathway from the starting material to a final agrochemical.
General Protocol for Triazole Fungicide Synthesis from 4-Methyl-3-(trifluoromethyl)aniline
The following is a generalized protocol illustrating the steps involved in synthesizing a triazole-containing fungicide from 4-methyl-3-(trifluoromethyl)aniline. Specific reagents and conditions will vary depending on the target molecule.
Step 1: Acylation of 4-Methyl-3-(trifluoromethyl)aniline
-
Dissolve 4-methyl-3-(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, pyridine) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add an acylating agent (e.g., a substituted acetyl chloride) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove the base and any unreacted starting materials.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure to obtain the crude amide intermediate.
-
Purify the intermediate by column chromatography or recrystallization.
Step 2: Formation of the Triazole Ring
-
The amide intermediate can be further functionalized and then cyclized to form the triazole ring. This often involves reaction with a hydrazine derivative followed by treatment with a cyclizing agent.
-
Alternatively, the aniline can be converted into a diazonium salt and then reacted with a suitable coupling partner to form the triazole ring in a "click chemistry" approach.
Experimental Workflow
The general workflow for the synthesis and evaluation of new agrochemicals derived from this compound is outlined below.
General workflow for agrochemical development.
Conclusion
This compound is a valuable starting material for the synthesis of agrochemically active compounds. Its conversion to 4-methyl-3-(trifluoromethyl)aniline opens up a wide range of synthetic possibilities for creating novel herbicides and fungicides. The protocols and pathways outlined in this document provide a foundation for researchers and scientists in the field of agrochemical development to explore the potential of this important chemical intermediate. The presence of the trifluoromethyl group is a key structural feature that can lead to the discovery of next-generation crop protection agents with improved efficacy and environmental profiles.
Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions on 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-nitro-1-(trifluoromethyl)benzene is a highly deactivated aromatic compound due to the presence of two strong electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃). The methyl group (-CH₃) is an activating, ortho-, para-directing group. Understanding the interplay of these substituents is crucial for predicting the regioselectivity and feasibility of electrophilic aromatic substitution (EAS) reactions on this substrate. These reactions are foundational for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. This document provides a theoretical framework and extrapolated experimental protocols for conducting EAS reactions on this compound.
Regioselectivity Analysis
The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles.
-
-CH₃ (Methyl): An activating group that directs electrophiles to the ortho and para positions (positions 2 and 4 relative to the methyl group).
-
-NO₂ (Nitro): A strongly deactivating group that directs electrophiles to the meta position (position 3 relative to the nitro group).
-
-CF₃ (Trifluoromethyl): A strongly deactivating group that directs electrophiles to the meta position (position 3 relative to the trifluoromethyl group).
In this compound, the positions on the ring are influenced as follows:
-
Position 3: Meta to both the -NO₂ and -CF₃ groups, and ortho to the -CH₃ group.
-
Position 5: Meta to the -CH₃ group and para to the -NO₂ group.
-
Position 6: Ortho to the -CH₃ group and meta to the -CF₃ group.
The powerful deactivating and meta-directing effects of the -NO₂ and -CF₃ groups will dominate the reaction, making the ring significantly less reactive than benzene. The methyl group's activating and ortho-, para-directing influence will be comparatively weaker. Therefore, electrophilic attack is most likely to occur at the position least deactivated, which is typically meta to the strongest deactivating groups. In this case, position 5 is a plausible site for substitution, being meta to the trifluoromethyl group and para to the nitro group. However, the directing effects are conflicting, and a mixture of products is possible, with substitution at position 3 also being a potential outcome.
Predicted Reactivity and Reaction Pathway
The presence of two strong deactivating groups renders the aromatic ring highly electron-deficient and thus, very unreactive towards electrophilic attack. Harsh reaction conditions will likely be necessary to achieve any substitution.
Caption: Logical relationship of factors influencing EAS on the target molecule.
Experimental Protocols (Extrapolated)
Due to the lack of specific literature on EAS reactions for this exact substrate, the following protocols are extrapolated from procedures for similarly deactivated aromatic compounds. Caution: These reactions should be performed with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment.
Nitration
Further nitration of the already nitrated and deactivated ring will be challenging and require forcing conditions.
Reaction: this compound + HNO₃/H₂SO₄ → Dinitro-4-methyl-1-(trifluoromethyl)benzene
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 10 mL of concentrated sulfuric acid (98%).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 1.0 g of this compound to the stirred sulfuric acid.
-
Prepare the nitrating mixture by slowly adding 3 mL of fuming nitric acid to 7 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the substrate over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 60-70 °C and maintain for 2-3 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Expected Outcome: A mixture of dinitro isomers, with the new nitro group likely entering at a position meta to the existing deactivating groups.
Halogenation (Bromination)
Halogenation will likely require a Lewis acid catalyst and elevated temperatures.
Reaction: this compound + Br₂/FeBr₃ → Bromo-4-methyl-2-nitro-1-(trifluoromethyl)benzene
Protocol:
-
To a solution of 1.0 g of this compound in 15 mL of a dry, inert solvent (e.g., 1,2-dichloroethane) in a round-bottom flask, add 0.8 g of anhydrous iron(III) bromide (FeBr₃).
-
Protect the reaction from moisture with a drying tube.
-
Slowly add 0.8 g of bromine dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Cool the mixture and quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Expected Outcome: A monobrominated product, with the position of substitution directed by the existing groups.
Sulfonation
Sulfonation of highly deactivated rings requires fuming sulfuric acid (oleum). This reaction is often reversible.
Reaction: this compound + SO₃/H₂SO₄ → 4-Methyl-2-nitro-1-(trifluoromethyl)benzenesulfonic acid
Protocol:
-
In a round-bottom flask, carefully add 1.0 g of this compound to 10 mL of fuming sulfuric acid (20% SO₃) at room temperature with stirring.
-
Heat the mixture to 100-120 °C and maintain for 6-8 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
If the sulfonic acid precipitates, it can be collected by filtration. Otherwise, it may be necessary to salt out the product by adding sodium chloride.
-
The product can be purified by recrystallization from water or an appropriate solvent.
Expected Outcome: A sulfonic acid derivative. The reversibility of this reaction can be utilized in synthetic strategies.
Friedel-Crafts Reactions (Alkylation and Acylation)
Limitation: Friedel-Crafts reactions are generally unsuccessful on aromatic rings bearing strongly deactivating groups such as -NO₂ and -CF₃.[1][2][3][4] The strong deactivation of the ring by these groups prevents the nucleophilic attack on the carbocation or acylium ion intermediate. In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions due to its inertness.[5] Therefore, direct Friedel-Crafts alkylation or acylation on this compound is not expected to proceed under standard conditions.
References
Anwendungs- und Protokollhinweise zur Derivatisierung von 4-Methyl-2-nitro-1-(trifluormethyl)benzol für Struktur-Aktivitäts-Beziehungsstudien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur chemischen Modifikation von 4-Methyl-2-nitro-1-(trifluormethyl)benzol. Das Ziel ist die systematische Erzeugung von Derivaten zur Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR), insbesondere im Kontext der Entdeckung potenzieller pharmazeutischer Wirkstoffe. Die Derivatisierungsstrategien konzentrieren sich auf drei Hauptreaktionen: die Reduktion der Nitrogruppe, die Oxidation der Methylgruppe und die nukleophile aromatische Substitution.
Einleitung
4-Methyl-2-nitro-1-(trifluormethyl)benzol ist ein interessantes Ausgangsmolekül für die medizinische Chemie. Die Kombination aus einer elektronenziehenden Nitrogruppe, einer stark lipophilen Trifluormethylgruppe und einer reaktiven Methylgruppe an einem aromatischen Ring bietet vielfältige Möglichkeiten für chemische Modifikationen. Solche Derivatisierungen sind entscheidend, um zu verstehen, wie spezifische strukturelle Änderungen die biologische Aktivität eines Moleküls beeinflussen. Durch die systematische Veränderung der funktionellen Gruppen können wichtige Erkenntnisse über die Interaktion mit biologischen Zielstrukturen, wie Enzymen oder Rezeptoren, gewonnen werden. Dies ist ein fundamentaler Schritt in der rationalen Wirkstoffentwicklung.
Strategien zur Derivatisierung
Die Derivatisierung von 4-Methyl-2-nitro-1-(trifluormethyl)benzol konzentriert sich auf drei chemisch zugängliche Positionen: die Nitrogruppe, die Methylgruppe und den aromatischen Ring selbst. Der folgende Arbeitsablauf illustriert die geplanten chemischen Umwandlungen.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die Schlüsselreaktionen zur Synthese der primären Derivate.
Protokoll 1: Reduktion der Nitrogruppe zu einer Aminogruppe
Diese Methode, bekannt als Béchamp-Reduktion, ist eine klassische und effiziente Methode zur Umwandlung von aromatischen Nitroverbindungen in die entsprechenden Aniline.[1]
Reaktion: 4-Methyl-2-nitro-1-(trifluormethyl)benzol → 4-Methyl-2-amino-1-(trifluormethyl)benzol
Materialien:
-
4-Methyl-2-nitro-1-(trifluormethyl)benzol
-
Eisenpulver (Fe)
-
Konzentrierte Salzsäure (HCl)
-
Ethanol (EtOH)
-
Wasser (H₂O)
-
Natriumhydroxid (NaOH) Lösung
-
Ethylacetat
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizpilz, Scheidetrichter, Rotationsverdampfer
Durchführung:
-
In einem 250-mL-Rundkolben werden 10 g (ca. 48,7 mmol) 4-Methyl-2-nitro-1-(trifluormethyl)benzol in 100 mL Ethanol gelöst.
-
Unter Rühren werden 20 g (ca. 358 mmol) Eisenpulver zu der Lösung gegeben.
-
Die Mischung wird zum leichten Sieden erhitzt. Anschließend werden langsam 10 mL konzentrierte Salzsäure tropfenweise zugegeben. Die Reaktion ist exotherm, die Zugabe sollte kontrolliert erfolgen, um ein unkontrolliertes Sieden zu vermeiden.
-
Nach beendeter Zugabe wird die Reaktionsmischung für 2-3 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abkühlen auf Raumtemperatur wird die Mischung vorsichtig mit einer 2 M Natriumhydroxid-Lösung neutralisiert, bis ein pH-Wert von ca. 8-9 erreicht ist.
-
Die feste Masse wird über Celite abfiltriert und der Filterkuchen gründlich mit Ethanol und Ethylacetat gewaschen.
-
Die vereinigten Filtrate werden im Rotationsverdampfer eingeengt, um das organische Lösungsmittel zu entfernen.
-
Der wässrige Rückstand wird dreimal mit je 50 mL Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt kann durch Säulenchromatographie (Kieselgel, Eluentenmischung z.B. Hexan/Ethylacetat) gereinigt werden.
Protokoll 2: Oxidation der Methylgruppe zu einer Carbonsäure
Die Oxidation der Methylgruppe zu einer Carbonsäure kann unter Verwendung starker Oxidationsmittel wie Kaliumpermanganat (KMnO₄) in alkalischer Lösung erfolgen. Die elektronenziehenden Nitro- und Trifluormethylgruppen erschweren diese Reaktion, weshalb energische Bedingungen erforderlich sein können.
Reaktion: 4-Methyl-2-nitro-1-(trifluormethyl)benzol → 4-Carboxy-2-nitro-1-(trifluormethyl)benzol
Materialien:
-
4-Methyl-2-nitro-1-(trifluormethyl)benzol
-
Kaliumpermanganat (KMnO₄)
-
Natriumhydroxid (NaOH)
-
Wasser (H₂O)
-
Konzentrierte Salzsäure (HCl)
-
Natriumsulfit (Na₂SO₃)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizpilz, Büchnertrichter
Durchführung:
-
In einem 500-mL-Rundkolben werden 5 g (ca. 24,4 mmol) 4-Methyl-2-nitro-1-(trifluormethyl)benzol in 150 mL Wasser und 2 g (50 mmol) Natriumhydroxid suspendiert.
-
Die Mischung wird unter starkem Rühren zum Sieden erhitzt.
-
15 g (ca. 95 mmol) Kaliumpermanganat werden portionsweise über einen Zeitraum von 2-3 Stunden zu der siedenden Mischung gegeben. Die violette Farbe des Permanganats sollte nach jeder Zugabe verschwinden.
-
Nach der letzten Zugabe wird die Mischung für weitere 4-6 Stunden unter Rückfluss erhitzt, bis die violette Farbe dauerhaft verschwunden ist und sich ein brauner Niederschlag von Mangandioxid (MnO₂) gebildet hat.
-
Die heiße Reaktionsmischung wird über einen Büchnertrichter filtriert, um das Mangandioxid abzutrennen. Der Filterkuchen wird mit heißem Wasser gewaschen.
-
Das klare, farblose Filtrat wird auf Eis gekühlt und vorsichtig mit konzentrierter Salzsäure angesäuert, bis ein pH-Wert von ca. 1-2 erreicht ist. Die Carbonsäure fällt dabei als weißer Feststoff aus.
-
Falls das Filtrat noch eine violette Färbung aufweist, wird vor dem Ansäuern eine kleine Menge Natriumsulfit zugegeben, um überschüssiges Permanganat zu reduzieren.
-
Der ausgefallene Feststoff wird abfiltriert, mit kaltem Wasser gewaschen und im Vakuum getrocknet.
-
Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Wasser oder Ethanol/Wasser-Mischung) erfolgen.
Struktur-Aktivitäts-Beziehungen (SAR) - Hypothetische Daten
Da spezifische SAR-Daten für Derivate von 4-Methyl-2-nitro-1-(trifluormethyl)benzol in der öffentlich zugänglichen Literatur rar sind, werden hier hypothetische Daten für eine Reihe von Analoga als Beispiel für eine SAR-Studie gegen eine fiktive Kinase "X" präsentiert. Diese Daten dienen als Vorlage für die Darstellung und Analyse tatsächlicher experimenteller Ergebnisse.
Die Derivate wurden durch die in den Protokollen beschriebenen Methoden und anschließende Standard-Kupplungsreaktionen (Amidierung, Acylierung) synthetisiert. Ihre inhibitorische Aktivität wurde als IC₅₀-Wert (die Konzentration, bei der 50 % der Enzymaktivität gehemmt wird) bestimmt.
Tabelle 1: Hypothetische SAR-Daten für Derivate von 4-Methyl-2-nitro-1-(trifluormethyl)benzol gegen Kinase "X"
| Verbindung | R¹ | R² | IC₅₀ (µM) |
| 1 | -CH₃ | -NO₂ | > 100 |
| 2 | -CH₃ | -NH₂ | 50,2 |
| 3 | -COOH | -NO₂ | 25,8 |
| 4 | -CH₃ | -NH-CO-CH₃ | 35,1 |
| 5 | -CH₃ | -NH-CO-Ph | 15,5 |
| 6 | -CH₃ | -NH-SO₂-CH₃ | 42,3 |
| 7 | -CO-NH-CH₃ | -NO₂ | 10,4 |
| 8 | -CO-NH-Bn | -NO₂ | 5,2 |
| 9 | -CO-NH-(4-Cl-Ph) | -NO₂ | 2,1 |
Analyse der SAR-Daten:
-
Das Ausgangsmolekül 1 zeigt keine signifikante Aktivität.
-
Die Umwandlung der Nitrogruppe in eine Aminogruppe (Verbindung 2 ) führt zu einer moderaten Aktivität.
-
Die Oxidation der Methylgruppe zur Carbonsäure (Verbindung 3 ) steigert die Aktivität weiter.
-
Die Acylierung der Aminogruppe (Verbindungen 4 und 5 ) zeigt, dass größere aromatische Substituenten (Phenyl) die Aktivität im Vergleich zu kleinen aliphatischen (Acetyl) verbessern.
-
Die Amidierung der Carbonsäure (Verbindungen 7-9 ) führt zu den potentesten Inhibitoren. Insbesondere die Einführung eines Benzyl- (8 ) oder eines substituierten Phenylrings (9 ) am Amid-Stickstoff steigert die Aktivität signifikant. Dies deutet auf eine hydrophobe Bindungstasche im aktiven Zentrum der Kinase "X" hin.
Logische Beziehungen und Arbeitsabläufe
Der folgende Arbeitsablauf illustriert die logische Abfolge von der Synthese über die biologische Testung bis hin zur SAR-Analyse.
Fazit
Die vorgestellten Protokolle und der hypothetische SAR-Datensatz bieten eine solide Grundlage für die systematische Erforschung der Derivate von 4-Methyl-2-nitro-1-(trifluormethyl)benzol. Durch die Anwendung dieser Methoden können Forscher eine Bibliothek von Verbindungen erstellen und deren biologische Aktivität quantitativ bewerten. Die anschließende Analyse der Struktur-Aktivitäts-Beziehungen ermöglicht die Identifizierung von Schlüsselinteraktionen mit dem biologischen Ziel und leitet das rationale Design potenterer und selektiverer Wirkstoffkandidaten.
References
GC-MS Method for the Analysis of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene Reaction Mixtures
Application Note ID: GCMS-AN-4M2N1TB-001
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation, identification, and quantification of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene in complex reaction mixtures. This compound is a key intermediate in various synthetic pathways, and monitoring its presence alongside reactants, byproducts, and impurities is critical for reaction optimization and quality control. The protocol provides comprehensive guidelines for sample preparation, instrument setup, and data analysis, making it suitable for researchers in synthetic chemistry and drug development.
Principle
Gas Chromatography-Mass Spectrometry is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds.[1] In this method, a diluted aliquot of the reaction mixture is injected into the gas chromatograph. The components are vaporized and separated based on their boiling points and affinity for the stationary phase of a capillary column.[2] As each component elutes from the column, it enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint for definitive identification.[3] Quantification is achieved by integrating the peak area of the analyte and comparing it to a calibration curve generated from analytical standards.
Experimental Protocols
Apparatus and Materials
-
Instrumentation: Gas Chromatograph equipped with a Mass Selective Detector (MSD) or a Triple Quadrupole (TQ) system.[3][4]
-
Capillary Column: A non-polar or mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended for its efficiency in separating aromatic compounds.[5][6]
-
Reagents and Consumables:
-
High-purity solvents: Dichloromethane (DCM), Ethyl Acetate, Hexane, Methanol.[7][8]
-
Analytical standard of this compound (≥98% purity).
-
Internal Standard (optional, for enhanced precision): e.g., Hexachlorobenzene or 1,3-Dichlorobenzene.[9]
-
Autosampler vials (1.5-2.0 mL) with caps and septa.[7]
-
Syringe filters (0.22 µm) for sample clarification.[1]
-
Volumetric flasks and pipettes.
-
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound analytical standard. Dissolve it in a suitable solvent (e.g., Dichloromethane) in a 10 mL volumetric flask and bring to volume.[3]
-
Composite Stock Standard: If analyzing for other known components, individual stock solutions can be combined to create a composite standard.[9]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the same solvent. These standards should bracket the expected concentration range of the analyte in the prepared samples.[9][10]
-
Internal Standard (IS) Spiking: If using an internal standard, add a constant, known concentration of the IS to each calibration standard and sample extract before analysis.[9]
Sample Preparation from Reaction Mixture
-
Quenching & Sampling: At the desired time point, quench the reaction as per the synthetic protocol. Immediately withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.
-
Dilution: Dilute the aliquot in a suitable GC-compatible solvent such as Dichloromethane or Ethyl Acetate.[1] A significant dilution factor (e.g., 1:1000 or higher) is typically required. The final concentration should ideally fall within the range of the calibration curve.
-
Extraction (if necessary): For aqueous or complex matrices, a liquid-liquid extraction may be required. The sample can be mixed with an immiscible organic solvent (e.g., Dichloromethane), and the organic layer containing the analyte is then collected.[8]
-
Filtration/Centrifugation: To remove any particulate matter that could block the injector or column, filter the diluted sample through a 0.22 µm syringe filter or centrifuge the sample and transfer the supernatant to a clean vial.[1]
-
Transfer: Transfer the final prepared sample into a GC autosampler vial for analysis.
GC-MS Instrumentation and Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument and application.
Table 1: Recommended GC-MS Parameters
| Parameter | Value | Rationale |
|---|---|---|
| GC System | ||
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte.[6] |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Injection Mode | Splitless (0.75 min purge delay) | Maximizes analyte transfer to the column, suitable for trace analysis.[5][6] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency.[6] |
| Constant Flow Rate | 1.0 mL/min | Typical flow rate for a 0.25 mm ID column.[6] |
| Oven Program | ||
| Initial Temperature | 60 °C (hold 2 min) | Allows for solvent focusing at the head of the column.[6] |
| Ramp 1 | 15 °C/min to 280 °C | Separates compounds based on their boiling points.[3] |
| Hold | 280 °C for 5 min | Ensures elution of less volatile compounds from the column.[3] |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization method for GC-MS.[6] |
| Ionization Energy | 70 eV | Standard energy providing reproducible fragmentation patterns.[6] |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes in the source.[3][6] |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS.[3] |
| MS Quadrupole Temp. | 150 °C | Ensures stable mass analysis.[3][6] |
| Scan Range | m/z 40-450 | Covers the expected mass range of the target analyte and related fragments.[6] |
| Solvent Delay | 3-4 minutes | Prevents the high solvent concentration from damaging the detector filament.[3][6] |
Data Analysis and Presentation
-
Identification: The primary identification of this compound is achieved by matching its retention time and mass spectrum with that of a pure analytical standard. Library matching (e.g., NIST) can be used for the tentative identification of unknown byproducts.
-
Quantification: Create a calibration curve by plotting the peak area of the analyte versus its concentration for the prepared standards. Perform a linear regression on the data. The concentration of the analyte in the samples can then be calculated from this curve, accounting for the initial dilution factor.[11]
Expected Results
The following tables present hypothetical data for illustrative purposes.
Table 2: Retention Time and Key Mass Fragments
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| (Trifluoromethyl)benzene (Reactant) | ~8.5 | 146 | 146, 127, 96, 77 |
| This compound | ~12.8 | 221 | 221, 204, 174, 155, 127 |
| 2-Methyl-1-nitrobenzene (Byproduct) | ~10.2 | 137 | 137, 121, 91, 77 |
| 2-Amino-4-methyl-1-(trifluoromethyl)benzene (Product) | ~11.5 | 191 | 191, 172, 122 |
Table 3: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Std) | Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 | 45,800 | 850,500 | 0.054 |
| 5.0 | 235,100 | 855,000 | 0.275 |
| 10.0 | 480,500 | 861,200 | 0.558 |
| 25.0 | 1,225,000 | 853,800 | 1.435 |
| 50.0 | 2,490,300 | 858,100 | 2.902 |
| Regression (R²) | 0.9995 | | |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample collection to final data reporting.
Caption: GC-MS analytical workflow for reaction mixture analysis.
Conclusion
The described GC-MS method provides a selective, sensitive, and reliable approach for the analysis of this compound in reaction mixtures. The protocol offers a detailed framework for sample preparation and instrumental analysis, which can be adapted and optimized for specific laboratory instrumentation and reaction conditions. This method is an invaluable tool for process monitoring, impurity profiling, and yield determination in synthetic chemistry environments.
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. epa.gov [epa.gov]
- 10. gcms.cz [gcms.cz]
- 11. agilent.com [agilent.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the purification of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene using High-Performance Liquid Chromatography (HPLC). It includes instrument parameters, mobile phase preparation, sample preparation, and a step-by-step purification procedure. All quantitative data is summarized in structured tables, and a workflow diagram is provided for clarity.
Introduction
This compound is a substituted aromatic compound with applications in chemical synthesis and potentially in the development of new pharmaceutical agents. The synthesis of this compound can result in a mixture containing the desired product along with starting materials, byproducts, and isomers. For many applications, a high degree of purity is essential.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective technique for the purification of moderately polar to non-polar organic compounds.[1] The separation in RP-HPLC is based on the differential partitioning of analytes between a non-polar stationary phase (like C18) and a polar mobile phase.[1][2] Compounds with greater hydrophobicity will have a stronger affinity for the stationary phase and will elute later.[2] This application note details a robust RP-HPLC method for the purification of this compound.
Physicochemical Properties and Rationale for Separation
The structure of this compound, with its hydrophobic trifluoromethyl and methyl groups on a benzene ring, makes it well-suited for purification by reversed-phase HPLC. The nitro group adds some polarity, but the overall hydrophobic character of the molecule allows for strong retention on a non-polar stationary phase like C18. A gradient elution using water and a polar organic solvent such as acetonitrile will effectively separate the target compound from more polar and less polar impurities.[3] The use of an acid additive, like formic acid, in the mobile phase can improve peak shape.[3]
Experimental Protocols
Materials and Instrumentation
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, a fraction collector, and a UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 19 x 150 mm, 5 µm particle size) is recommended for preparative scale purification. For analytical method development, a smaller dimension column (e.g., 4.6 x 150 mm, 5 µm particle size) can be used.[4]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Filters: 0.45 µm syringe filters for sample preparation.
-
Sample: Crude this compound.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water: Add 1.0 mL of formic acid to 999 mL of HPLC grade water. Degas the solution prior to use.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile: Add 1.0 mL of formic acid to 999 mL of HPLC grade acetonitrile. Degas the solution prior to use.
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.
-
The final concentration should be adjusted to prevent column overloading, typically in the range of 5-10 mg/mL for preparative runs.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]
HPLC Purification Protocol
-
Column Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B at the initial gradient conditions (e.g., 70% A, 30% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution and Data Collection: Run the gradient elution as detailed in Table 1. Monitor the separation at a suitable wavelength (e.g., 254 nm), as nitroaromatic compounds typically exhibit strong UV absorbance.[5]
-
Fraction Collection: Collect fractions corresponding to the main peak, which represents the purified this compound.
-
Purity Analysis: Analyze the collected fractions for purity by reinjecting a small aliquot into an analytical HPLC system using the conditions outlined in Table 2.
-
Post-Purification Work-up: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Data Presentation
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 19 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 15.0 mL/min |
| Gradient | 30% to 80% B over 20 minutes |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 1.0 mL (dependent on concentration) |
Table 2: Analytical HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 30% to 80% B over 15 minutes |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Table 3: Expected Results (Hypothetical Data)
| Sample ID | Retention Time (min) | Purity before Purification (%) | Purity after Purification (%) | Recovery (%) |
| Crude Material | - | ~85 | - | - |
| Purified Compound | 12.5 | - | >99 | ~90 |
| Impurity 1 (more polar) | 8.2 | - | - | - |
| Impurity 2 (less polar) | 14.8 | - | - | - |
Workflow Diagram
Caption: Workflow for the HPLC Purification of this compound.
Conclusion
The described reversed-phase HPLC protocol provides an effective method for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a reliable starting point for achieving high purity of the target compound. This method can be adapted and optimized based on the specific impurity profile of the crude material.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution on Nitrobenzotrifluorides
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis for functionalizing aromatic rings, particularly those activated by strong electron-withdrawing groups.[1] Nitrobenzotrifluorides are highly effective substrates for SNAr reactions. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are potent electron-withdrawing substituents that activate the aromatic ring towards nucleophilic attack.[2] This activation facilitates the displacement of a leaving group, typically a halide, by a wide range of nucleophiles.
The reaction generally proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The negative charge of this complex is delocalized by the ortho and/or para positioned electron-withdrawing groups.[3] In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.[1][4]
These protocols provide detailed methodologies for the SNAr of nitrobenzotrifluorides with common classes of nucleophiles, including amines, phenols, and thiols, which are crucial transformations in the synthesis of pharmaceuticals and advanced materials.
Caption: General mechanism of the SNAr reaction.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on a model substrate, 4-fluoro-3-nitrobenzotrifluoride.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time |
| Primary/Secondary Amines | Morpholine | K₂CO₃, Et₃N | DMF, DMSO | 25 - 100 | 2 - 12 h |
| Phenols | 4-Methoxyphenol | K₂CO₃, NaH | DMSO, DMF, THF | 60 - 140 | 1 - 5 h |
| Thiols | Dodecanethiol | Cs₂CO₃, K₂CO₃ | DMSO, DMF | 25 - 100 | 4 - 16 h |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is required. The reagents used can be corrosive, flammable, or toxic.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted nitrobenzotrifluoride derivatives.
Materials:
-
4-Fluoro-3-nitrobenzotrifluoride (1.0 eq)
-
Amine nucleophile (e.g., morpholine) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water & Brine
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzotrifluoride in DMF or DMSO in a round-bottom flask.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.[1]
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).[1]
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[1]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.[1]
Protocol 2: Reaction with Phenol Nucleophiles (O-Arylation)
This protocol outlines a method for synthesizing aryl ether derivatives from nitrobenzotrifluorides.
Materials:
-
4-Fluoro-3-nitrobenzotrifluoride (1.0 eq)
-
Phenol nucleophile (e.g., 4-methoxyphenol) (1.0 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water & Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.5 eq) in anhydrous THF or DMSO.[1]
-
If using NaH, add it portion-wise at 0 °C. If using K₂CO₃, it can be added directly.[1][5]
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide.
-
Add the 4-fluoro-3-nitrobenzotrifluoride (1.0 eq) to the reaction mixture.
-
After completion, cool the reaction to room temperature and carefully quench with water.[1]
-
Extract the product with ethyl acetate (3 x 50 mL).[1]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography or crystallization.[5]
Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)
This protocol details the synthesis of thioether derivatives from nitrobenzotrifluorides.
Materials:
-
4-Fluoro-3-nitrobenzotrifluoride (1.0 eq)
-
Thiol nucleophile (e.g., dodecanethiol) (1.1 - 1.5 eq)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane
-
Saturated aqueous NH₄Cl & Brine
Procedure:
-
To a vial or flask, add 4-fluoro-3-nitrobenzotrifluoride (1.0 eq), the thiol (1.5 eq), and Cs₂CO₃ (2.2 eq).[6]
-
Add DMSO as the solvent.[6]
-
Stir the reaction mixture at room temperature or heat to 100 °C overnight.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.[1]
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Remove the solvent in vacuo and purify the residue by flash chromatography to obtain the thioether product.
Process Visualization
The following diagram illustrates a typical workflow for an SNAr experiment, from setup to final product isolation.
Caption: Standard experimental workflow for SNAr reactions.
References
Role of trifluoromethyl group in enhancing drug potency and metabolic stability
Application Notes: The Role of the Trifluoromethyl Group in Drug Design
Introduction
In medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF₃) group is a powerful tool for optimizing the pharmacological properties of drug candidates.[1] This small functional group can profoundly influence a molecule's potency, metabolic stability, lipophilicity, and binding affinity.[2] The unique electronic properties of the CF₃ group, stemming from the high electronegativity of fluorine atoms, combined with its steric bulk and the exceptional strength of the carbon-fluorine (C-F) bond, make it a valuable modification in modern drug design.[3][4] Notable drugs containing trifluoromethyl groups include the antidepressant fluoxetine (Prozac), the anti-inflammatory celecoxib (Celebrex), and the HIV reverse transcriptase inhibitor efavirenz (Sustiva).[5]
Enhancing Drug Potency
The introduction of a trifluoromethyl group can significantly increase a drug's potency through several mechanisms:
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[4] This improved permeability can lead to higher effective concentrations at the target site, thereby increasing efficacy.[6][7] For example, the CF₃ group in fluoxetine enhances its lipophilicity, facilitating efficient brain penetration.[6]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ moiety can alter the acidity (pKa) of nearby functional groups.[5][8] This can lead to stronger binding interactions, such as hydrogen bonds or electrostatic interactions, with the target protein or enzyme, resulting in higher binding affinity and potency.[3][6]
-
Improved Binding and Selectivity: The size and rotational properties of the CF₃ group can provide enhanced hydrophobic interactions within a protein's binding pocket. This can improve both the affinity and selectivity of the drug for its intended target.[6]
Improving Metabolic Stability
One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability.[9] This leads to a longer drug half-life, which can allow for less frequent dosing and improved patient compliance.[10] The primary mechanism for this is "metabolic switching":
-
Blocking Metabolically Labile Sites: Cytochrome P450 (CYP) enzymes in the liver are often responsible for drug metabolism, frequently through the oxidation of vulnerable C-H bonds, such as those in methyl (-CH₃) or methylene (-CH₂-) groups.[11] Replacing a metabolically labile methyl group with a trifluoromethyl group can effectively block this oxidative pathway.[5]
-
High C-F Bond Strength: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than a C-H bond.[3][6] This makes the CF₃ group exceptionally resistant to enzymatic cleavage and metabolic degradation.[4][10]
Data Presentation
The following tables provide quantitative examples of how trifluoromethylation impacts drug potency and metabolic stability.
Table 1: Impact of Trifluoromethyl Group on Drug Potency (IC₅₀)
| Drug/Compound Pair | Target | IC₅₀ of Methyl (-CH₃) Analog | IC₅₀ of Trifluoromethyl (-CF₃) Analog | Fold Improvement | Reference |
| Celecoxib Analog | COX-2 | Not specified | 0.07 µM (Celecoxib) | - | [12] |
| Non-fluorinated Analog | 5-HT Uptake | Not specified (baseline) | 6-fold lower IC₅₀ | 6 | [8] |
| TFM-C vs. Celecoxib | COX-2 | 0.07 µM (Celecoxib) | ~14.35 µM (205-fold higher) | (Note: TFM-C was designed to be a non-coxib analog) | [13][14] |
Note: IC₅₀ is the half-maximal inhibitory concentration; a lower value indicates higher potency.
Table 2: Impact of Trifluoromethyl Group on Metabolic Stability
| Parameter | Drug without -CF₃ (e.g., with -CH₃) | Drug with -CF₃ | Rationale | Reference |
| In Vitro Half-life (t½) | Shorter | Longer | The reduced rate of metabolism leads to a slower clearance of the parent drug.[11] | [11] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic site reduces the liver's metabolic capacity for the drug.[11] | [11] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[11] | [11] |
Mandatory Visualizations
Caption: Logical relationships of CF₃ group properties and their effects.
Caption: Mechanism of metabolic blocking by the CF₃ group.
Caption: Experimental workflow for in vitro metabolic stability assay.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.[15]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of human liver microsomes.[16][17]
Materials:
-
Pooled human liver microsomes (e.g., 20 mg/mL stock).[16]
-
Test compound stock solution (e.g., 10 mM in DMSO).[18]
-
Phosphate buffer (100 mM, pH 7.4).[15]
-
NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15]
-
Ice-cold acetonitrile with an internal standard for stopping the reaction and analysis.[16]
-
96-well incubation plate and collection plate.
-
Incubator/shaker (37°C).[15]
-
Centrifuge.
-
LC-MS/MS system for analysis.[16]
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes (e.g., 0.5 mg/mL) in phosphate buffer.[11][18] Prepare a working solution of the test compound (e.g., 1 µM final concentration) in the same buffer.[16] Prepare the NADPH regenerating solution according to the manufacturer's instructions.[11]
-
Incubation Setup: Add the liver microsome solution to the wells of the 96-well plate. Add the test compound working solution to initiate a pre-incubation period of 5-10 minutes at 37°C.[11]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.[11] The 0-minute time point sample should be taken immediately and quenched.[11]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[18]
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.[15]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[16]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t½) / (protein concentration) .
Protocol 2: In Vitro Potency Assay (IC₅₀ Determination)
This protocol provides a general framework for determining the concentration of a compound that inhibits a specific biological function (e.g., enzyme activity) by 50%.[19]
Objective: To determine the IC₅₀ value of a test compound against a specific enzyme.[20][21]
Materials:
-
Purified target enzyme.
-
Enzyme-specific substrate.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (specific to the enzyme).
-
96-well assay plate (e.g., black plate for fluorescence assays).
-
Detection reagents (e.g., fluorescent or colorimetric probe).
-
Plate reader.
Procedure:
-
Compound Dilution: Perform serial dilutions of the test compound stock solution in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).[22] Include a vehicle control (DMSO only) and a no-inhibitor control.[22]
-
Assay Setup: Add the diluted compound solutions to the wells of the 96-well plate. Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Signal Detection: Incubate the plate at the optimal temperature (e.g., 37°C) for a specific duration. Stop the reaction if necessary and measure the signal (e.g., fluorescence, absorbance) using a plate reader. The signal should be proportional to the enzyme activity.
Data Analysis:
-
Calculate Percent Inhibition: Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
% Inhibition = 100 * (1 - [(Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)])
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.[22]
-
Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that produces 50% inhibition.[19][22]
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A trifluoromethyl analogue of celecoxib exerts beneficial effects in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. IC50 - Wikipedia [en.wikipedia.org]
- 20. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. courses.edx.org [courses.edx.org]
- 22. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method is the electrophilic aromatic substitution (nitration) of 4-methyl-1-(trifluoromethyl)benzene (also known as p-trifluoromethyltoluene) using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
Q2: What are the directing effects of the methyl and trifluoromethyl groups in this reaction?
A2: The methyl group (-CH₃) is an activating, ortho-, para-director, while the trifluoromethyl group (-CF₃) is a deactivating, meta-director.[1] In 4-methyl-1-(trifluoromethyl)benzene, the two groups are para to each other. The activating methyl group directs the incoming nitro group primarily to the positions ortho to it (positions 2 and 6). The deactivating trifluoromethyl group directs to the meta position (position 3), which is the same as the ortho position relative to the methyl group. Therefore, the primary product expected is this compound.
Q3: What are the common side products in this synthesis?
A3: The primary side product is the isomeric 4-methyl-3-nitro-1-(trifluoromethyl)benzene. Formation of dinitrated byproducts can also occur if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent).[2]
Q4: What are the typical physical properties of the target compound?
A4: this compound is a compound with the molecular formula C₈H₆F₃NO₂ and a molecular weight of 205.14 g/mol .[3] For comparison, the related compound 4-fluoro-2-nitro-1-(trifluoromethyl)benzene is a liquid with a boiling point of 208.4°C at 760 mmHg.[4]
Troubleshooting Guide
Q5: I am experiencing a low yield of the desired product. What are the potential causes and how can I improve it?
A5: Low yield can stem from several factors. Refer to the troubleshooting workflow below and the following points:
-
Reaction Temperature: Nitration reactions are highly exothermic.[5] If the temperature is too high, it can lead to the formation of undesired side products and dinitrated compounds. Maintaining a low and controlled temperature, typically between 0°C and 10°C, is crucial.
-
Ratio of Nitrating Agents: The ratio of nitric acid to sulfuric acid, as well as the ratio of the nitrating mixture to the substrate, is critical. An excess of the nitrating agent can lead to over-nitration. It is advisable to add the nitrating mixture dropwise to the substrate to maintain control.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or GC) to determine the point of maximum conversion of the starting material. Insufficient reaction time will result in incomplete conversion, while an overly long reaction time might increase the formation of byproducts.
-
Purity of Starting Materials: Ensure that the 4-methyl-1-(trifluoromethyl)benzene and the acids used are of high purity and anhydrous, as water can interfere with the nitrating agent.
Q6: My final product is contaminated with isomeric impurities. How can I separate them?
A6: The separation of isomers, such as this compound and 4-methyl-3-nitro-1-(trifluoromethyl)benzene, can be challenging due to their similar physical properties.
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.
-
Chromatography: For smaller scales or for achieving very high purity, column chromatography using silica gel is a common and effective technique. A non-polar/low-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to purify the major isomer.[6]
Q7: The reaction is proceeding very slowly or not at all. What could be the issue?
A7: A slow or stalled reaction can be due to:
-
Insufficient Acid Catalyst: Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺). Ensure the sulfuric acid is concentrated (98%) and used in the correct proportion.
-
Low Reaction Temperature: While controlling the temperature is important to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. A slight, controlled increase in temperature might be necessary.
-
Poor Mixing: In a biphasic reaction mixture, efficient stirring is essential to ensure contact between the reactants.[7]
Quantitative Data Summary
The following table summarizes reaction conditions from literature for the nitration of similar substituted benzenes, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Nitrating Agent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| 3-chlorotrifluoromethyl benzene | Conc. HNO₃, 98% H₂SO₄ | Room Temp, then 50°C | 2 | 84.7 | 5-Chloro-2-nitrotrifluoromethyl benzene |
| p-chlorobenzotrifluoride | Ammonium nitrate, Ionic liquid | 70°C | 9 | 85 | 3-nitro-4-chlorobenzotrifluoride |
| o-chloro-nitro-benzene | Chloro-sulphonic acid | 120°C | 4 | 81.5 | 4-Chloro-3-nitro-benzene sulfonyl chloride |
Experimental Protocols
Protocol: Nitration of 4-Methyl-1-(trifluoromethyl)benzene
This protocol is a general guideline and should be adapted and optimized based on experimental observations.
Materials:
-
4-Methyl-1-(trifluoromethyl)benzene
-
Concentrated nitric acid (65-70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Deionized water
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Keep the temperature of the mixture below 10°C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-methyl-1-(trifluoromethyl)benzene. Cool the flask in an ice bath to 0-5°C.
-
Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of 4-methyl-1-(trifluoromethyl)benzene. Maintain the reaction temperature between 0°C and 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane or diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with deionized water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to isolate the desired this compound.
Visualizations
References
- 1. columbia.edu [columbia.edu]
- 2. nbinno.com [nbinno.com]
- 3. This compound [oakwoodchemical.com]
- 4. innospk.com [innospk.com]
- 5. BJOC - Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
Technical Support Center: Nitration of Trifluoromethylated Toluenes
Welcome to the technical support center for the nitration of trifluoromethylated toluenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with quantitative data, detailed experimental protocols, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the mononitration of trifluoromethylated toluene isomers?
The regiochemical outcome of the electrophilic aromatic substitution is determined by the directing effects of the existing substituents on the toluene ring. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group.[1] The interplay of these effects dictates the primary product isomers.
-
For 2-(Trifluoromethyl)toluene: The nitro group is directed to the positions ortho and para to the methyl group and meta to the trifluoromethyl group. This results in a mixture of 2-methyl-3-nitro-1-(trifluoromethyl)benzene and 2-methyl-5-nitro-1-(trifluoromethyl)benzene.
-
For 3-(Trifluoromethyl)toluene: The directing effects of both groups are cooperative, directing the incoming nitro group to the positions ortho and para to the methyl group and meta to the trifluoromethyl group. The primary products are 3-methyl-2-nitro-1-(trifluoromethyl)benzene, 3-methyl-4-nitro-1-(trifluoromethyl)benzene, and 3-methyl-6-nitro-1-(trifluoromethyl)benzene.
-
For 4-(Trifluoromethyl)toluene: The nitro group is directed to the positions ortho to the methyl group and meta to the trifluoromethyl group, leading to the formation of 4-methyl-3-nitro-1-(trifluoromethyl)benzene.
The following diagram illustrates the directing effects on the different isomers of trifluoromethylated toluene.
Caption: Predicted major products from the mononitration of trifluoromethylated toluene isomers.
Troubleshooting Guides
Q2: My reaction is producing a significant amount of dinitro byproducts. How can I favor mononitration?
Over-nitration, leading to the formation of dinitrotoluene derivatives, is a common side reaction, especially under harsh reaction conditions. The deactivating effect of the trifluoromethyl group makes the initial nitration slower than that of toluene, but once a nitro group is introduced, the ring is further deactivated, making subsequent nitrations more difficult but still possible with forcing conditions.
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration. Performing the reaction at or below room temperature is advisable. For instance, in the nitration of toluene, maintaining a temperature below 50°C is crucial to minimize dinitration.[2]
-
Use a Milder Nitrating Agent: Instead of a harsh mixture of concentrated nitric and sulfuric acids, consider using a milder nitrating agent. A mixture of nitric acid in acetic anhydride can be effective for mononitration.[3]
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent relative to the trifluoromethylated toluene.
-
Monitor Reaction Time: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the desired mononitrated product is formed.
Table 1: Effect of Reaction Conditions on Toluene Nitration
| Nitrating Agent | Temperature (°C) | Product Distribution (ortho:meta:para) | Reference |
| HNO₃ / H₂SO₄ | 30 | 58.5 : 4.4 : 37.1 | [4] |
| HNO₃ / Ac₂O | Not specified | 59 : - : - (ortho yield) | [3] |
Note: Data for toluene is provided as a proxy due to the limited availability of specific quantitative data for trifluoromethylated toluenes.
The following workflow illustrates the decision-making process for optimizing mononitration.
Caption: Decision workflow for minimizing dinitration byproducts.
Q3: I am observing an unexpected byproduct that appears to be an oxidation product. What could be the cause and how can I prevent it?
Oxidation of the methyl group to a carboxylic acid is a potential side reaction during nitration, especially when using strong oxidizing agents like concentrated nitric acid at elevated temperatures. The presence of the deactivating trifluoromethyl group can make the aromatic ring less susceptible to electrophilic attack, potentially allowing for competing oxidation of the more reactive methyl group.
Troubleshooting Steps:
-
Avoid High Temperatures: Elevated temperatures can promote oxidation. Maintain the reaction temperature as low as practically possible while still achieving a reasonable reaction rate.
-
Use a Nitrating Agent with Lower Oxidizing Potential: Consider using nitrating agents that are less oxidizing than concentrated nitric acid. For example, nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent can be a more selective nitrating agent.
-
Ensure a Clean Reaction Setup: Contaminants, particularly metal ions, can catalyze oxidation reactions. Ensure all glassware is thoroughly cleaned.
Experimental Protocol for Nitration of Toluene with Minimal Oxidation
This protocol for the nitration of toluene can be adapted for trifluoromethylated toluenes with adjustments to reaction time and temperature due to the deactivating effect of the -CF₃ group.[5]
-
Materials:
-
Toluene (or trifluoromethylated toluene)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Diethyl ether
-
10% Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. Keep the mixture cool.
-
Slowly add 10 mL of toluene to the cooled nitrating mixture dropwise with constant stirring, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, continue stirring at room temperature for 30 minutes.
-
Carefully pour the reaction mixture over 100 g of crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with two 25 mL portions of diethyl ether.
-
Wash the combined organic layers with 25 mL of water, followed by 25 mL of 10% sodium bicarbonate solution, and finally with 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Q4: My product mixture contains an isomer that doesn't match the expected directing effects. Could this be due to ipso-substitution?
Ipso-substitution is a type of electrophilic aromatic substitution where the incoming electrophile displaces a substituent other than hydrogen. In the context of trifluoromethylated toluenes, it is possible for the nitronium ion to attack the carbon atom bearing the methyl or trifluoromethyl group. While less common, it can lead to unexpected isomers through subsequent rearrangements.
Identifying ipso-Substitution:
-
Detailed Product Analysis: A thorough analysis of the product mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial.[6][7]
-
Comparison with Authentic Standards: Comparing the retention times and mass spectra of the unexpected products with those of authentic standards of all possible isomers can help in their identification.
Table 2: Analytical Techniques for Product Identification
| Technique | Information Provided |
| GC-MS | Separation of isomers and byproducts, determination of molecular weight and fragmentation patterns. |
| ¹H NMR | Information on the number and connectivity of protons, providing structural information about the isomers. |
| ¹³C NMR | Information on the number and chemical environment of carbon atoms, aiding in structure elucidation. |
| ¹⁹F NMR | Specific for fluorine-containing compounds, useful for confirming the presence and environment of the -CF₃ group. |
The following diagram illustrates the general mechanism of ipso-substitution followed by rearrangement.
Caption: Generalized pathway for the formation of unexpected isomers via ipso-substitution.
References
Optimizing solvent conditions for reactions involving 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent conditions for reactions involving 4-Methyl-2-nitro-1-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound is an electron-deficient aromatic compound. The key features influencing its reactivity are:
-
Electron-Withdrawing Groups: The nitro (-NO2) and trifluoromethyl (-CF3) groups are strong electron-withdrawing groups.[1] This deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[2][3]
-
Directing Effects: In electrophilic aromatic substitution, the methyl group is an ortho-, para-director, while the nitro and trifluoromethyl groups are meta-directors. The overall outcome of substitution will depend on the reaction conditions and the nature of the electrophile.
-
Nitro Group Reactivity: The nitro group can be reduced to an amino group, providing a pathway to a variety of functionalized anilines.
-
Leaving Groups: While this molecule does not have a typical leaving group for SNAr in its native form, related compounds with halogens in place of other substituents are common reaction partners. If a reaction leads to the introduction of a good leaving group (e.g., via a Sandmeyer reaction on the corresponding aniline), the ring becomes highly susceptible to nucleophilic attack.
Q2: How does the trifluoromethyl group influence the reactivity of the molecule?
A2: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence significantly increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This enhances the rate of nucleophilic aromatic substitution reactions. Additionally, the -CF3 group can improve the metabolic stability and lipophilicity of molecules, which is advantageous in drug development.
Q3: What are the most common reaction types for this compound?
A3: The most common and synthetically useful reactions involving this compound and its derivatives are:
-
Reduction of the Nitro Group: Conversion of the nitro group to an amine is a frequent transformation, often achieved using reducing agents like SnCl2, H2/Pd-C, or iron in acidic media.
-
Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group is present on the ring (or can be introduced), the strong electron-withdrawing groups activate the ring for SNAr.
-
Suzuki-Miyaura Coupling: While the nitro group itself can be a coupling partner in some advanced methods, more commonly, a halogenated derivative of this molecule would be used as the electrophile in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Troubleshooting Guides
Reduction of the Nitro Group
Problem: Incomplete reduction or low yield.
| Potential Cause | Troubleshooting Steps | Recommended Solvents |
| Insufficient reducing agent | Increase the molar equivalents of the reducing agent (e.g., SnCl2, Fe). | Ethanol, Methanol, Ethyl acetate, Acetic acid |
| Poor solubility of starting material | Select a solvent that provides better solubility for both the substrate and the reducing agent. A solvent mixture may be beneficial. | Protic solvents like ethanol or methanol are often effective. For less polar substrates, mixtures with THF or dioxane can be used. |
| Catalyst poisoning (for catalytic hydrogenation) | Ensure the substrate and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). Use a higher catalyst loading or a fresh batch. | Ethanol, Methanol, Ethyl acetate |
| Reaction temperature too low | Increase the reaction temperature. Monitor for side reactions. | Dependent on the boiling point of the chosen solvent. |
Problem: Formation of side products (e.g., azoxy, azo compounds).
| Potential Cause | Troubleshooting Steps | Recommended Solvents |
| Over-reduction or side reactions | Use a milder reducing agent or control the reaction stoichiometry carefully. Adjusting the pH can also influence the product distribution. | Protic solvents are generally preferred. |
| Reaction conditions too harsh | Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. | N/A |
Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Derivative
Problem: Slow or no reaction.
| Potential Cause | Troubleshooting Steps | Recommended Solvents |
| Poor nucleophile | Use a stronger nucleophile or increase its concentration. | Dipolar aprotic solvents (DMF, DMAc, DMSO, NMP) are generally best as they solvate the cation of the nucleophile, leaving the anion more reactive. |
| Insufficient activation of the aromatic ring | The electron-withdrawing groups on this scaffold provide strong activation. If the reaction is still slow, consider a more reactive nucleophile or higher temperatures. | DMF, DMSO, NMP |
| Low reaction temperature | Increase the reaction temperature. Be mindful of potential side reactions and solvent boiling points. | High-boiling point aprotic polar solvents are advantageous here. |
| Poor solvent choice | The choice of solvent is critical in SNAr. Polar aprotic solvents are generally superior to protic or nonpolar solvents for accelerating these reactions. | See table below. |
Solvent Selection for SNAr:
| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | Comments |
| Dimethylformamide (DMF) | 37 | 153 | Excellent choice, dissolves many organic compounds and salts. |
| Dimethyl sulfoxide (DMSO) | 47 | 189 | Highly polar, can significantly accelerate reactions, but can be difficult to remove. |
| N-Methyl-2-pyrrolidone (NMP) | 32 | 202 | Good alternative to DMF and DMSO, higher boiling point. |
| Acetonitrile | 37.5 | 82 | Lower boiling point, can be useful for reactions at moderate temperatures. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Less polar, may be suitable for some reactions, often used in mixtures. |
Suzuki-Miyaura Cross-Coupling of a Halogenated Derivative
Problem: Low yield or no coupling product.
| Potential Cause | Troubleshooting Steps | Recommended Solvents |
| Catalyst deactivation | Ensure rigorous degassing of solvents and reactants to remove oxygen. Use a robust palladium catalyst and ligand system. | Toluene, Dioxane, THF, DMF. Often with a small amount of water. |
| Ineffective base | The choice of base is crucial. Common bases include K2CO3, Cs2CO3, K3PO4. The solubility of the base in the chosen solvent system is important. | A mixture of an organic solvent and water is common to dissolve the inorganic base. |
| Poor solubility of reactants | Select a solvent or solvent mixture that dissolves the aryl halide, boronic acid/ester, and catalyst. | Toluene, 1,4-Dioxane, Dimethoxyethane (DME), Tetrahydrofuran (THF). For more polar substrates, DMF can be used. |
| Protodeboronation of the boronic acid | Use anhydrous conditions if possible, or use a more stable boronic ester (e.g., pinacol ester). Minimize reaction time and temperature. | Anhydrous solvents like Toluene or Dioxane. |
General Solvent Recommendations for Suzuki-Miyaura Coupling:
| Solvent System | Typical Base | Comments |
| Toluene / H2O | K2CO3, K3PO4 | Good for a wide range of substrates. Easy to remove. |
| 1,4-Dioxane / H2O | K2CO3, Cs2CO3 | Very common, good solvating properties. Peroxide formation is a risk. |
| THF / H2O | K2CO3 | Lower boiling point, suitable for more reactive substrates. |
| DMF | K2CO3, Et3N | Good for polar substrates that have poor solubility in other solvents. |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of the Nitro Group using SnCl2
-
Dissolve this compound (1.0 eq) in ethanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq) to the solution.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Derivative
-
To a degassed mixture of a bromo-derivative of this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K2CO3, 2.0 eq) in a reaction vessel, add a degassed solvent system (e.g., Toluene/H2O 4:1, 0.1 M).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and ligand (if required).
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: A general workflow for troubleshooting common issues in chemical reactions.
Caption: A decision-making diagram for initial solvent selection based on reaction type.
References
- 1. Collection - Green Solvent Selection for SuzukiâMiyaura Coupling of Amides - ACS Sustainable Chemistry & Engineering - Figshare [figshare.com]
- 2. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Nitration of 4-(Trifluoromethyl)toluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-(trifluoromethyl)toluene. Our goal is to help you achieve successful mono-nitration while avoiding common pitfalls such as over-nitration.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when nitrating 4-(trifluoromethyl)toluene?
The primary challenge in the nitration of 4-(trifluoromethyl)toluene is controlling the reaction to achieve selective mono-nitration, yielding 4-methyl-3-nitrobenzotrifluoride and 4-methyl-2-nitrobenzotrifluoride, while preventing the formation of dinitro byproducts. The strongly deactivating nature of the trifluoromethyl group makes the starting material less reactive than toluene, potentially requiring carefully optimized conditions to achieve a good yield.
Q2: How does the trifluoromethyl group influence the regioselectivity of nitration?
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group and acts as a meta-director. Conversely, the methyl (-CH₃) group is an activating group and is ortho-, para-directing. In 4-(trifluoromethyl)toluene, the incoming nitro group will be directed to the positions ortho to the methyl group (positions 2 and 3) as these are also meta to the trifluoromethyl group. This results in a mixture of 4-methyl-2-nitrobenzotrifluoride and 4-methyl-3-nitrobenzotrifluoride.
Q3: Is over-nitration (di-nitration) a significant concern with 4-(trifluoromethyl)toluene?
While over-nitration is a possibility with many aromatic compounds, it is less of a concern with 4-(trifluoromethyl)toluene under controlled conditions. The initial mono-nitration introduces a second deactivating group (the nitro group) onto an already deactivated ring (due to the -CF₃ group). This makes the aromatic ring significantly electron-deficient and thus, much more resistant to a second electrophilic attack. Di-nitration typically requires more forcing conditions, such as higher temperatures or stronger nitrating agents.
Q4: What are the recommended nitrating agents for selective mono-nitration?
Several nitrating agents can be employed. The choice depends on the desired reactivity and selectivity:
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common and cost-effective nitrating agent. Careful control of temperature and stoichiometry is crucial to prevent over-nitration.
-
Nitric Acid in Acetic Anhydride: This system generates acetyl nitrate in situ, which is a milder nitrating agent than mixed acid and can offer better selectivity for mono-nitration.
-
Dinitrogen Pentoxide (N₂O₅) in Dichloromethane: This is a potent but selective nitrating agent that often provides high yields of mono-nitro products with minimal byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/No Reaction | 1. Reaction temperature is too low. 2. Insufficient amount of nitrating agent. 3. Inadequate reaction time. 4. Poor mixing of reactants. | 1. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). 2. Ensure a slight molar excess of the nitrating agent (e.g., 1.1-1.2 equivalents). 3. Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. 4. Ensure vigorous stirring throughout the reaction. |
| Formation of Di-nitro Byproducts | 1. Reaction temperature is too high. 2. Large excess of the nitrating agent. 3. Prolonged reaction time after completion of mono-nitration. 4. Use of a nitrating agent that is too strong for the desired transformation. | 1. Maintain a low reaction temperature, typically between 0 °C and room temperature.[1][2][3] 2. Use a controlled molar ratio of the nitrating agent to the substrate. 3. Monitor the reaction progress and quench it once the starting material is consumed. 4. Consider using a milder nitrating system, such as nitric acid in acetic anhydride. |
| Formation of Oxidized Byproducts | 1. Presence of nitrous acid in the nitric acid. 2. High reaction temperatures. | 1. Use fresh, high-purity nitric acid. The addition of a small amount of urea can help to scavenge nitrous acid. 2. Maintain strict temperature control throughout the addition of the nitrating agent and the subsequent reaction. |
| Inconsistent Isomer Ratio | 1. Fluctuations in reaction temperature. 2. Changes in the concentration of the nitrating acid. 3. Use of a different nitrating agent or solvent system. | 1. Ensure consistent and accurate temperature control throughout the experiment. 2. Use acids of known and consistent concentration. 3. Maintain a consistent experimental protocol for reproducible results. |
Experimental Protocols
Protocol 1: Mono-nitration using Mixed Acid (HNO₃/H₂SO₄)
This protocol is adapted from standard procedures for the nitration of toluene and is suitable for achieving mono-nitration of 4-(trifluoromethyl)toluene with careful temperature control.
Materials:
-
4-(Trifluoromethyl)toluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice Bath
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1.2 equivalents of concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add 1.1 equivalents of concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C. This mixture is the nitrating acid.
-
In a separate flask, dissolve 1 equivalent of 4-(trifluoromethyl)toluene in a minimal amount of a suitable solvent like dichloromethane or use it neat. Cool this mixture to 0 °C.
-
Slowly add the prepared nitrating acid dropwise to the stirred solution of 4-(trifluoromethyl)toluene. The temperature of the reaction mixture should be carefully maintained between 0 °C and 5 °C throughout the addition.[1][2]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified further by column chromatography or distillation.
Data Presentation
The following table provides representative data for the mono-nitration of toluene under controlled conditions. For 4-(trifluoromethyl)toluene, which is more deactivated, the formation of di-nitro products is expected to be even lower under similar conditions.
| Nitrating Agent | Temperature (°C) | Substrate:HNO₃ Ratio | Mono-nitrotoluene Yield (%) | Di-nitrotoluene Yield (%) | Reference |
| HNO₃/H₂SO₄ | 0-10 | 1:1.1 | ~95 | <5 | [1][2] |
| HNO₃/Acetic Anhydride | 20-25 | 1:1.2 | >90 | Trace | [4] |
| N₂O₅/CH₂Cl₂ | -10 to 0 | 1:1 | >95 | <2 |
Visualizations
Caption: Reaction pathway for the mono-nitration of 4-(trifluoromethyl)toluene.
Caption: A logical workflow for troubleshooting common issues in the nitration of 4-(trifluoromethyl)toluene.
References
Technical Support Center: Scaling Up the Synthesis of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
This guide provides technical support for researchers, scientists, and drug development professionals on the synthesis of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene, with a focus on addressing challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most prevalent method is the electrophilic aromatic substitution via nitration of 4-methyl-1-(trifluoromethyl)benzene using a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring.[1][2][3]
Q2: What are the primary safety concerns when scaling up this nitration reaction?
A2: Scaling up this synthesis presents significant safety hazards. The reaction is highly exothermic, and improper temperature control can lead to a dangerous thermal runaway.[4] Additionally, the use of concentrated nitric and sulfuric acids requires stringent handling protocols as they are extremely corrosive.[4][5][6] Nitrogen dioxide gas, a toxic byproduct, may also be evolved.[4]
Q3: What are the expected products and major byproducts of this reaction?
A3: The reaction yields this compound as the primary product. However, due to the directing effects of the methyl (ortho, para-directing) and trifluoromethyl (meta-directing) groups, the formation of the isomeric byproduct, 4-methyl-3-nitro-1-(trifluoromethyl)benzene, is also expected. Trace amounts of dinitrated products may also form under harsh conditions.
Q4: How does reaction temperature affect the outcome, particularly isomer distribution?
A4: Lower reaction temperatures generally favor higher selectivity for the desired 2-nitro isomer. As the temperature increases, the reaction rate accelerates, but this can lead to a decrease in regioselectivity and an increase in the formation of the undesired 3-nitro isomer and other byproducts. Careful temperature control is critical for maximizing the yield of the target compound.
Experimental Protocol: Nitration of 4-Methyl-1-(trifluoromethyl)benzene
Safety Precaution: This reaction must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield, is mandatory.[4][5] An ice bath must be readily available for emergency cooling.
Materials:
-
4-Methyl-1-(trifluoromethyl)benzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling the flask in an ice-salt bath. Maintain the temperature of the mixture below 10°C.
-
Reaction Setup: Cool the flask containing the nitrating mixture to 0-5°C.
-
Substrate Addition: Slowly add 4-methyl-1-(trifluoromethyl)benzene to the stirred nitrating mixture via the dropping funnel over a period of 1-2 hours. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0-5°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and water. This step is highly exothermic and must be performed cautiously.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane.[7]
-
Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.[7]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, a mixture of isomers, can be purified by fractional vacuum distillation or column chromatography to isolate the this compound.
Data Presentation
Table 1: Reagent Quantities for Different Synthesis Scales
| Reagent | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 4-Methyl-1-(trifluoromethyl)benzene | 10.0 g (62.5 mmol) | 1.0 kg (6.25 mol) |
| Conc. Sulfuric Acid (98%) | 25 mL | 2.5 L |
| Conc. Nitric Acid (70%) | 15 mL | 1.5 L |
| Dichloromethane (for extraction) | 3 x 50 mL | 3 x 5.0 L |
| Expected Yield (crude mixture) | ~11-12 g | ~1.1-1.2 kg |
Table 2: Typical Isomer Distribution at Different Temperatures
| Reaction Temperature | 4-Methyl-2-nitro Isomer (%) | 4-Methyl-3-nitro Isomer (%) | Other Byproducts (%) |
| 0-5°C | 85 - 90 | 10 - 15 | < 1 |
| 20-25°C | 70 - 75 | 25 - 30 | < 2 |
| 40-50°C | 55 - 60 | 40 - 45 | > 3 |
Troubleshooting Guide
Q: My reaction yield is significantly lower than expected. What are the potential causes?
A:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify completion with TLC or GC before quenching. If incomplete, consider extending the reaction time at the controlled temperature.
-
Loss During Work-up: Significant product loss can occur during extraction if emulsions form or if an insufficient volume of extraction solvent is used. To break emulsions, adding brine can be effective. Ensure thorough extraction by performing it at least three times.
-
Suboptimal Temperature: If the temperature was too low, the reaction rate might be too slow for the allotted time. Conversely, if the temperature was too high, byproduct formation could increase, reducing the yield of the desired product.
Q: I have a high percentage of the undesired 4-methyl-3-nitro isomer. How can I improve the regioselectivity?
A:
-
Strict Temperature Control: This is the most critical factor. Ensure the internal reaction temperature is maintained consistently at 0-5°C throughout the addition of the substrate. Any temperature spikes will favor the formation of the 3-nitro isomer.
-
Slow Addition Rate: Add the 4-methyl-1-(trifluoromethyl)benzene very slowly to the nitrating mixture. This prevents localized heating and ensures the reaction proceeds under kinetic control, which favors the formation of the 2-nitro isomer.
-
Order of Addition: Adding the substrate to the nitrating mixture (as described in the protocol) is generally preferred for better temperature control and selectivity compared to adding the nitrating mixture to the substrate.
Q: The crude product is a dark-colored oil that is difficult to purify. What could be the issue?
A:
-
Over-nitration or Oxidation: Dark colors often indicate the presence of dinitrated compounds or oxidative side products. This can happen if the reaction temperature was too high or if the reaction was left for an excessive amount of time.
-
Impure Starting Material: Ensure the purity of the starting 4-methyl-1-(trifluoromethyl)benzene. Impurities can lead to a variety of colored byproducts.
-
Purification Strategy: For difficult separations, fractional vacuum distillation is often more effective on a larger scale than chromatography. Ensure the vacuum is sufficiently high to keep the distillation temperature low and prevent product decomposition.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Troubleshooting poor solubility of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene in their reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a substituted aromatic compound. Its structure, featuring a nitro group and a trifluoromethyl group, suggests it is a nonpolar to moderately polar molecule. Generally, such compounds exhibit low solubility in water and variable solubility in organic solvents. Solubility is expected to be better in polar aprotic solvents and some polar protic solvents, especially at elevated temperatures.
Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?
When encountering poor solubility, consider the following initial steps:
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Solvent Selection: Ensure the chosen solvent is appropriate for the compound's polarity.
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Temperature: Gently heating the mixture can significantly increase the solubility of many organic solids.[1]
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Agitation: Ensure adequate stirring or agitation to facilitate the dissolution process.
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Purity of the Compound: Impurities can sometimes affect solubility. Confirm the purity of your starting material.
Q3: Can I use a co-solvent to improve the solubility of this compound?
Yes, using a co-solvent is a common and effective strategy. A small amount of a solvent in which the compound is highly soluble can be added to the primary reaction medium to enhance overall solubility. For instance, if your reaction is in a less polar solvent like toluene, adding a small percentage of a polar aprotic solvent such as DMF or THF might improve dissolution.
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: The compound will not dissolve sufficiently at room temperature.
Possible Causes & Solutions:
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Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for dissolving the compound.
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Solution: Test the solubility in a range of solvents with varying polarities. See the table below for a qualitative solubility guide.
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Low Dissolution Rate: The compound may be dissolving, but at a very slow rate.
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Solution: Increase agitation and allow more time for dissolution. Gentle heating can also accelerate the process.[1]
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Problem: The compound precipitates out of solution during the reaction.
Possible Causes & Solutions:
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Change in Reaction Mixture Polarity: The polarity of the reaction medium may change as reactants are consumed and products are formed, leading to a decrease in solubility.
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Solution: Consider using a solvent system that can accommodate this change, or add a co-solvent to maintain solubility throughout the reaction.
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Temperature Fluctuation: A decrease in temperature can cause the compound to crystallize out of a saturated solution.
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Solution: Maintain a constant and, if necessary, elevated temperature throughout the reaction.
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Reaction with the Solvent: In rare cases, the compound may react with the solvent to form a less soluble product.
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Solution: Review the literature for solvent compatibility with your reaction type.
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Qualitative Solubility Data
| Solvent Category | Examples | Expected Solubility of this compound |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Good to Excellent, especially with heating |
| Polar Protic | Methanol, Ethanol | Moderate, likely increases significantly with heating |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate, may require heating |
| Chlorinated | Dichloromethane, Chloroform | Moderate |
| Ethers | Diethyl ether | Low to Moderate |
| Hydrocarbons | Hexanes, Heptane | Poor |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Objective: To qualitatively determine the solubility of this compound in various solvents.
Materials:
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This compound
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A selection of solvents (e.g., THF, DMF, acetonitrile, toluene, methanol, ethanol)
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Small vials or test tubes
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Vortex mixer
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Hot plate or water bath
Procedure:
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Add approximately 10 mg of this compound to a vial.
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Add 1 mL of the chosen solvent to the vial.
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Vortex the mixture for 1-2 minutes at room temperature.
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Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
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If the compound is not fully dissolved, gently heat the vial while observing for any changes in solubility. Record your observations.
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Repeat for each solvent to be tested.
Protocol 2: Enhancing Solubility with a Co-solvent System
Objective: To improve the solubility of this compound in a primary reaction solvent using a co-solvent.
Procedure:
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Based on the results from Protocol 1, select a co-solvent in which the compound is highly soluble (e.g., DMF or THF).
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In a separate vial, dissolve the required amount of this compound in a minimal amount of the chosen co-solvent.
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Slowly add this concentrated solution to the main reaction vessel containing the primary solvent under vigorous stirring.
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Observe for any signs of precipitation. If precipitation occurs, a small, incremental addition of the co-solvent may be necessary.
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting poor solubility.
Caption: A workflow for troubleshooting initial solubility issues.
Caption: A workflow for addressing precipitation during a reaction.
References
Preventing decomposition of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene during heating
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal decomposition of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is thermal stability a concern?
This compound is an organic compound often used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) on the benzene ring makes the molecule susceptible to decomposition at elevated temperatures. This decomposition can lead to the formation of unwanted byproducts, reduced yield, and potentially hazardous conditions due to the release of gases.
Q2: At what temperature does this compound start to decompose?
While specific decomposition onset temperatures for this exact compound are not widely published, aromatic nitro compounds can exhibit decomposition at elevated temperatures. For structurally similar compounds, thermal decomposition can be initiated at temperatures ranging from 150°C to 300°C, and sometimes lower depending on the presence of catalysts or impurities. It is crucial to handle this compound with care and determine its thermal stability under your specific experimental conditions.
Q3: What are the likely products of thermal decomposition?
The thermal decomposition of nitroaromatic compounds can be complex. Potential decomposition products may include nitrogen oxides (NOx), hydrofluoric acid (HF), and various aromatic fragments. The presence of these reactive species can catalyze further decomposition.
Q4: Are there any general precautions I should take when heating this compound?
Yes, always work in a well-ventilated area, preferably within a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. When heating, it is advisable to use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. Start with small-scale experiments to determine the compound's stability under your reaction conditions.
Troubleshooting Guide: Preventing Decomposition During Heating
This guide provides a systematic approach to troubleshooting and preventing the decomposition of this compound in your experiments.
Issue 1: Observation of Discoloration or Gas Evolution Upon Heating
If you observe a change in color (e.g., darkening) or the evolution of brown fumes (indicative of NO₂) upon heating your reaction mixture containing this compound, it is a sign of decomposition.
Troubleshooting Steps:
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Lower the Reaction Temperature: This is the most critical first step. Reduce the temperature in increments of 5-10°C to find a range where the reaction proceeds without noticeable decomposition.
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Use an Inert Atmosphere: If not already doing so, conduct the reaction under a nitrogen or argon atmosphere. This will minimize oxidative decomposition pathways.
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Consider a Solvent with a Lower Boiling Point: If applicable to your reaction, using a lower-boiling solvent can help maintain a lower reaction temperature.
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Add a Stabilizer: For reactions requiring higher temperatures, the addition of a stabilizer can be effective. See the "Stabilizer Selection and Use" section below for more details.
Issue 2: Low Yield or Presence of Impurities in the Final Product
Even without visible signs of decomposition, low yields or the presence of unexpected impurities in your final product could be due to thermal degradation of the starting material.
Troubleshooting Steps:
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Analyze Reaction Intermediates: If possible, take aliquots of your reaction mixture at different time points and analyze them by techniques like TLC, GC-MS, or LC-MS to monitor the consumption of the starting material and the formation of byproducts.
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Optimize Reaction Time: Prolonged heating, even at a seemingly safe temperature, can lead to gradual decomposition. Try to shorten the reaction time.
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Investigate the Role of Other Reagents: Other components in your reaction mixture, such as strong bases or acids, could be promoting the decomposition of this compound. Consider their compatibility and potential for side reactions.
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Purification Method Assessment: Ensure that your purification method (e.g., distillation, chromatography) is not causing decomposition due to excessive heat.
Stabilizer Selection and Use
For reactions that necessitate heating to temperatures where decomposition is a risk, the use of stabilizers can be an effective strategy. Stabilizers for nitroaromatic compounds typically function by scavenging radical species or neutralizing acidic byproducts that catalyze decomposition.
Recommended Stabilizers (Based on general principles for nitroaromatic compounds):
| Stabilizer Type | Examples | Proposed Mechanism of Action | Typical Concentration (w/w) |
| Radical Scavengers | 2,6-di-tert-butyl-4-methylphenol (BHT), Diphenylamine | Scavenge free radicals that can initiate decomposition chain reactions. | 0.1 - 1.0% |
| Acid Scavengers | Diphenylamine, N,N'-Diphenyl-p-phenylenediamine | Neutralize acidic decomposition products (e.g., NOx derived acids) that can catalyze further decomposition. | 0.5 - 2.0% |
Note: The effectiveness of a stabilizer is highly dependent on the specific reaction conditions. It is recommended to screen a small selection of stabilizers at varying concentrations to find the optimal conditions for your experiment.
Experimental Protocols
Protocol 1: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermal decomposition of this compound.
Methodology:
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Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
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Seal the pan hermetically.
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Place the sample pan and an empty reference pan into the DSC instrument.
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Heat the sample from ambient temperature to 350°C at a constant heating rate (e.g., 5 or 10 °C/min) under a nitrogen atmosphere.
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Record the heat flow as a function of temperature. The onset of a significant exothermic event indicates the beginning of decomposition.
Protocol 2: Monitoring Decomposition by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the parent compound and potential decomposition products during a heating experiment.
Methodology:
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Prepare a solution of this compound in a high-boiling, inert solvent (e.g., diphenyl ether).
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Heat the solution to the desired reaction temperature under a nitrogen atmosphere.
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At regular time intervals (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
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Quench the reaction by cooling the aliquot immediately.
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Dilute the aliquot with a suitable solvent (e.g., dichloromethane) and analyze by GC-MS.
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Monitor the peak area of the parent compound to determine its consumption over time. Identify any new peaks that appear, which may correspond to decomposition products.
Visualizations
Technical Support Center: Refining HPLC Separation of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
Welcome to the technical support center for the HPLC analysis of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the purification and analysis of this compound from its starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the likely starting materials I need to separate from my product, this compound?
A common synthetic route to this compound involves the nitration of 4-chloro-3-nitrobenzotrifluoride. Therefore, the primary starting material you will likely need to separate is 4-chloro-3-nitrobenzotrifluoride. Other potential impurities could include isomers formed during the nitration reaction.
Q2: What is a good starting point for an HPLC method to separate my product from starting materials?
A reversed-phase HPLC method using a C18 column is a robust starting point for the separation of moderately polar aromatic compounds like this compound and its precursors. A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid, such as phosphoric acid or formic acid, is typically effective.
Q3: My peaks are tailing. What can I do to improve peak shape?
Peak tailing for aromatic compounds can be caused by interactions with active sites on the silica-based column packing.[1][2] To mitigate this, ensure your mobile phase is adequately buffered, or add a small amount of a competing agent. Adjusting the pH of the mobile phase can also help by suppressing the ionization of silanol groups on the stationary phase.[3]
Q4: I am not getting baseline separation between my product and a key impurity. How can I improve resolution?
To improve resolution, you can try several approaches. You can optimize the mobile phase composition by adjusting the ratio of organic solvent to water.[4] Switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.[4] Alternatively, a shallower gradient or a longer column can also enhance separation. If these adjustments are insufficient, consider a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
Q5: My retention times are shifting between injections. What is the cause of this?
Shifting retention times can be due to several factors, including inadequate column equilibration between runs, fluctuations in column temperature, or changes in the mobile phase composition.[1][5] Ensure your column is equilibrated with at least 10-20 column volumes of the initial mobile phase. Using a column oven will maintain a consistent temperature. Also, be sure to prepare fresh mobile phase daily and ensure it is well-mixed.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC separation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution/Co-elution of Peaks | Mobile phase is too strong or too weak. | Adjust the acetonitrile/water ratio. A lower percentage of acetonitrile will increase retention and may improve separation. |
| Inappropriate stationary phase. | Switch from a standard C18 column to a phenyl-hexyl or a different selectivity C18 column. | |
| Gradient slope is too steep. | Decrease the rate of change of the organic solvent concentration in your gradient. | |
| Peak Tailing | Secondary interactions with the column. | Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress silanol interactions. |
| Column contamination. | Flush the column with a strong solvent like isopropanol. If the problem persists, the column may need to be replaced. | |
| Overloading the column. | Reduce the injection volume or the concentration of the sample. | |
| Broad Peaks | Extra-column volume. | Use shorter, narrower internal diameter tubing between the injector, column, and detector. |
| Column degradation. | Replace the column. Check for a void at the column inlet. | |
| Mobile phase flow rate is too low. | Increase the flow rate to an optimal level for your column dimensions.[1] | |
| High Backpressure | Blockage in the system. | Check for blockages in the guard column, column frits, or tubing. Reverse flush the column (if recommended by the manufacturer). |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved in the mobile phase and is miscible with the organic solvent. | |
| Particulates from the sample. | Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. |
Experimental Protocols
Below is a detailed experimental protocol for a typical reversed-phase HPLC method for the analysis of this compound and its separation from the starting material, 4-chloro-3-nitrobenzotrifluoride.
Recommended HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
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Accurately weigh approximately 10 mg of the reaction mixture.
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Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water.
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Vortex the solution until the sample is fully dissolved.
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Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Expected Results:
Based on the higher hydrophobicity of this compound due to the methyl group compared to the chloro group in the starting material, the product is expected to have a longer retention time.
| Compound | Expected Retention Time (min) |
| 4-chloro-3-nitrobenzotrifluoride (Starting Material) | ~ 8.5 |
| This compound (Product) | ~ 10.2 |
Visualizations
Caption: A typical workflow for the HPLC analysis of the reaction mixture.
Caption: A logical workflow for troubleshooting poor HPLC separation.
References
Managing hazardous byproducts in 4-Methyl-2-nitro-1-(trifluoromethyl)benzene synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene, with a specific focus on the safe management and disposal of hazardous byproducts. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts generated during the synthesis of this compound?
The synthesis, which typically involves the nitration of 4-methyl-1-(trifluoromethyl)benzene, generates several hazardous byproducts:
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Spent Nitrating Acid: This is the most significant and hazardous byproduct. It is a highly corrosive mixture of residual nitric acid, sulfuric acid, and water. It is also a powerful oxidizing agent that can react violently with many substances.[1][2]
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Nitrogen Oxides (NOx): Toxic and corrosive brown/orange fumes (NO₂/N₂O₄) can be generated, especially if the reaction temperature is not properly controlled.
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Isomeric Byproducts: Nitration can occur at different positions on the benzene ring, leading to the formation of unwanted isomers of the target molecule. While not as acutely hazardous as spent acid, they represent impurities that must be separated and disposed of.
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Dinitrated Compounds: Excessive reaction temperatures or incorrect stoichiometry can lead to the formation of dinitrated products. Some dinitrated aromatic compounds are thermally unstable and can be explosive.[3]
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Residual Organic Solvents: If organic solvents are used for extraction or cleaning, the waste streams will contain these compounds, which must be handled separately from the acidic waste.[1][2]
Q2: What are the major risks associated with spent nitrating acid, and how should it be handled?
Spent nitrating acid is extremely hazardous due to its corrosivity and strong oxidizing properties.[1][2] The primary risks are:
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Violent Reactions: It reacts violently with organic compounds (like acetone, alcohols), reducing agents, and metals.[1][2] These reactions can be delayed, seeming compatible at first but leading to explosions hours or days later.
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Gas Generation and Over-pressurization: Mixing with incompatible materials can generate large volumes of gas, causing sealed containers to over-pressurize and explode.[1]
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Severe Burns: As a strong acid, it can cause severe chemical burns upon contact with skin or eyes.
Proper Handling Procedures:
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Segregation: Always collect spent nitrating acid in a dedicated, clearly labeled waste container. Never mix it with organic solvents or other chemical wastes.[2][4]
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Container Choice: Use acid-resistant glass containers.[4] For larger volumes, vented caps are recommended to prevent pressure buildup.[1]
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Storage: Store the waste container in a cool, well-ventilated area, away from incompatible materials. Utilize secondary containment to prevent spills.[4]
Q3: How can the formation of dinitrated and isomeric byproducts be minimized?
Minimizing these byproducts is key to improving product yield and simplifying purification.
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Temperature Control: Maintain a consistently low reaction temperature as specified in the protocol. Nitration is a highly exothermic reaction, and runaway temperatures favor the formation of multiple nitro groups and side products.
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Stoichiometry: Use the correct molar ratio of the nitrating agent to the substrate. An excess of the nitrating agent can increase the likelihood of dinitration.
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Controlled Addition: Add the nitrating agent to the substrate slowly and with vigorous stirring to ensure even heat distribution and prevent localized "hot spots" where side reactions can occur.
Q4: What are the signs of a runaway reaction, and what immediate actions should be taken?
A runaway reaction is a dangerous, uncontrolled exothermic process. Key signs include:
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A rapid, unexpected increase in temperature that cannot be controlled by the cooling system.
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A sudden change in color (e.g., rapid darkening to black).
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Vigorous gas evolution (release of brown NOx fumes).
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Boiling or splashing of the reaction mixture.
Emergency Actions:
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If it is safe to do so, immediately remove the heating source and increase cooling to the maximum extent.
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Alert all personnel in the immediate area and prepare for an emergency evacuation.
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If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures. Do not attempt to quench a large, uncontrolled reaction.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Desired Product | 1. Incomplete reaction due to insufficient time or low temperature.2. Formation of excessive isomeric or dinitrated byproducts.3. Loss of product during workup and extraction. | 1. Monitor the reaction using TLC or GC to confirm completion. Consider extending the reaction time if necessary.2. Re-evaluate temperature control and the rate of addition of the nitrating agent.3. Ensure proper pH during neutralization and use an adequate volume of extraction solvent. |
| Formation of Dark, Tarry Substance | 1. Reaction temperature was too high, leading to oxidation and polymerization of the aromatic compound.2. Contaminants in the starting material. | 1. Improve temperature monitoring and control. Ensure the cooling bath is adequate for the scale of the reaction.2. Verify the purity of the starting 4-methyl-1-(trifluoromethyl)benzene before starting the reaction. |
| Pressure Buildup in Waste Container | 1. Incompatible wastes were mixed (e.g., spent acid with organic solvent).[1][2]2. The container was sealed tightly, and a slow reaction is generating gas. | 1. Immediately vent the container in a fume hood with extreme caution. Review and strictly enforce waste segregation protocols.2. Use a vented cap for storing waste that may generate gas.[1] Contact your institution's environmental health and safety department for guidance. |
| Excessive Brown/Orange Fumes (NOx) Released | 1. Reaction temperature is too high, causing decomposition of nitric acid.2. Rate of addition of the nitrating agent is too fast. | 1. Immediately improve cooling to lower the reaction temperature.2. Slow down the rate of addition. Ensure the reaction is well-stirred to dissipate heat. |
Data Summary
Table 1: Typical Reaction Parameters and Byproduct Profile
| Parameter | Value | Impact on Byproducts |
| Reaction Temperature | 0 - 10 °C | Higher temperatures increase dinitration and oxidation. |
| Nitrating Agent | HNO₃ / H₂SO₄ | Standard nitrating mixture. |
| Molar Ratio (Substrate:HNO₃) | 1 : 1.1 | Higher ratios of HNO₃ increase dinitration risk. |
| Typical Product Distribution | ||
| This compound | 85 - 92% | Desired product. |
| Isomeric Byproducts | 5 - 10% | Primarily other mononitrated isomers. |
| Dinitrated Byproducts | 1 - 5% | Highly dependent on temperature control. |
Table 2: Incompatible Material Groups for Spent Nitrating Acid Waste
| Material Group | Examples | Hazard |
| Organic Compounds | Alcohols, Acetone, Acetic Acid, other Solvents | Violent Reaction / Explosion [1][2] |
| Reducing Agents | Metal Hydrides, Formic Acid | Violent Reaction / Explosion [1][2] |
| Metals | Aluminum, Zinc, Lead | Violent Reaction, Gas Generation [1][2] |
| Bases (Uncontrolled Mixing) | Ammonia, Concentrated Hydroxides | Violent Exothermic Reaction |
| Combustibles | Paper, Wood, Organic materials | Fire / Explosion [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a general guideline. All procedures should be performed by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
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Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (2.5 equivalents). Cool the flask in an ice/salt bath to 0 °C.
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Nitrating Mixture: Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.
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Substrate Addition: Once the nitrating mixture is prepared and cooled, add 4-methyl-1-(trifluoromethyl)benzene (1.0 equivalent) to the dropping funnel. Add the substrate dropwise to the nitrating mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, let the mixture stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC.
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Quenching: Slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
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Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane) three times.
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Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (caution: gas evolution), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude product by fractional distillation or column chromatography to separate isomers.
Protocol 2: Safe Neutralization of Spent Nitrating Acid
Disclaimer: This procedure generates significant heat and should only be performed on a small scale by experienced personnel. For large quantities, consult your institution's hazardous waste management service.[4][5]
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Setup: Perform the procedure in a chemical fume hood. Use a large beaker made of an inert material (e.g., Pyrex®) placed within a secondary container filled with ice to act as a cooling bath.
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Dilution: Begin with a large volume of cold water in the beaker. Slowly and carefully add the spent nitrating acid to the water with constant, gentle stirring. Never add water to the acid.
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Neutralization: Prepare a dilute solution of a base, such as sodium carbonate (soda ash) or sodium hydroxide. Add the basic solution very slowly to the diluted acid mixture. The reaction is highly exothermic; monitor the temperature and control the addition rate to keep it from boiling.
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pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is in the neutral range (6-8).
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Disposal: Once neutralized, the resulting salt solution can be disposed of according to local regulations. It is critical to confirm that no organic residues are present before neutralization.[1]
Visualizations
Caption: Experimental workflow for synthesis and waste management.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
Spectral Analysis of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene: A Comparative Guide
This guide provides a detailed analysis and spectral assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 4-Methyl-2-nitro-1-(trifluoromethyl)benzene. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted spectral assignment based on established NMR principles and comparative data from structurally analogous compounds. This information is intended to support researchers, scientists, and professionals in drug development in the structural elucidation and characterization of this and similar molecules.
Predicted 1H and 13C NMR Spectral Data
The chemical shifts (δ) for this compound have been predicted based on the additive effects of the methyl (-CH₃), nitro (-NO₂), and trifluoromethyl (-CF₃) substituents on a benzene ring. Data from related compounds, including nitrotoluene isomers and trifluoromethylbenzene derivatives, were used as a reference for these predictions.
Table 1: Predicted 1H and 13C NMR Spectral Data for this compound
| ¹H NMR | ¹³C NMR | |||
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Assignment | Predicted Chemical Shift (δ, ppm) |
| H-3 | 8.0 - 8.2 | d, J ≈ 8.5 Hz | C-1 | ~128 (q, J ≈ 30 Hz) |
| H-5 | 7.5 - 7.7 | dd, J ≈ 8.5, 2.0 Hz | C-2 | ~150 |
| H-6 | 7.3 - 7.5 | d, J ≈ 2.0 Hz | C-3 | ~125 |
| CH₃ | 2.5 - 2.7 | s | C-4 | ~140 |
| C-5 | ~135 | |||
| C-6 | ~130 | |||
| CF₃ | ~123 (q, J ≈ 272 Hz) | |||
| CH₃ | ~21 |
Disclaimer: The data presented in this table are predicted values and should be used as an estimation. Experimental verification is recommended.
Comparison with Structurally Related Compounds
To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of structurally similar compounds is presented below. These compounds share key substituent groups with the target molecule, and their spectral characteristics provide a strong basis for the predictions made.
Table 2: Experimental ¹H NMR Data for Structurally Related Compounds
| Compound | H-3 | H-5 | H-6 | CH₃ |
| 2-Nitrotoluene | ~7.9 (d) | ~7.5 (t) | ~7.3 (d) | ~2.6 (s) |
| 4-Nitrotoluene | ~8.1 (d) | ~7.3 (d) | ~7.3 (d) | ~2.5 (s) |
| 1-(Trifluoromethyl)benzene | ~7.6 (m) | ~7.5 (m) | ~7.6 (m) | - |
| 1-Nitro-2-(trifluoromethyl)benzene | ~7.9 (m) | ~7.7 (m) | ~7.8 (m) | - |
Table 3: Experimental ¹³C NMR Data for Structurally Related Compounds
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | CF₃ | CH₃ |
| 2-Nitrotoluene | ~134 | ~149 | ~124 | ~132 | ~127 | ~125 | - | ~20 |
| 4-Nitrotoluene | ~147 | ~124 | ~129 | ~135 | ~129 | ~124 | - | ~21 |
| 1-(Trifluoromethyl)benzene | ~131 (q) | ~125 | ~129 | ~132 | ~129 | ~125 | ~124 (q) | - |
| 1-Nitro-2-(trifluoromethyl)benzene | ~128 (q) | ~148 | ~125 | ~133 | ~132 | ~128 | ~122 (q) | - |
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality 1H and 13C NMR spectra for aromatic compounds like this compound.
1. Sample Preparation:
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Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The spectrometer should be properly tuned and shimmed for the specific probe and solvent used to ensure optimal resolution and line shape.
3. ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Parameters:
- Spectral Width: Approximately 16 ppm, centered around 6 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.
- Integrate the signals and analyze the multiplicities and coupling constants.
4. ¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to obtain a spectrum with singlet peaks for each carbon.
-
Acquisition Parameters:
- Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Processing:
- Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
Logical Workflow for NMR Spectral Assignment
The process of assigning the NMR signals to the corresponding nuclei in the molecule follows a logical progression. This workflow is visualized in the diagram below.
Caption: Logical workflow for the assignment of 1H and 13C NMR spectra.
A Comparative Guide to the Reactivity of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene and 2-nitro-5-trifluoromethyltoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric aromatic compounds: 4-Methyl-2-nitro-1-(trifluoromethyl)benzene (Isomer A) and 2-nitro-5-trifluoromethyltoluene (Isomer B). A comprehensive understanding of their relative reactivity is crucial for their application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document outlines their structural differences, predicted reactivity in key chemical transformations based on established electronic and steric effects, and provides generalized experimental protocols for common reactions.
Structural and Physicochemical Properties
The two compounds are structural isomers with the molecular formula C₈H₆F₃NO₂ and a molecular weight of approximately 205.14 g/mol . Their distinct substitution patterns on the benzene ring, however, lead to differences in their physical and chemical properties.
Isomer A: this compound
-
CAS Number: 154057-13-3
-
Systematic Name: this compound
Isomer B: 2-nitro-5-trifluoromethyltoluene
-
CAS Number: 89976-12-5
-
Systematic Name: 1-Methyl-4-nitro-2-(trifluoromethyl)benzene
A summary of their known physicochemical properties is presented in Table 1.
| Property | This compound (Isomer A) | 2-nitro-5-trifluoromethyltoluene (Isomer B) |
| CAS Number | 154057-13-3 | 89976-12-5 |
| Molecular Formula | C₈H₆F₃NO₂ | C₈H₆F₃NO₂ |
| Molecular Weight | 205.14 g/mol | 205.13 g/mol |
| Appearance | Not specified | Off-white solid |
| Melting Point | Not specified | 34-35 °C |
| Boiling Point | Not specified | 220.5 °C at 760 mmHg |
| Density | Not specified | 1.358 g/cm³ |
Theoretical Reactivity Analysis
The reactivity of these isomers is primarily governed by the electronic and steric effects of the three substituents on the aromatic ring: the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, the incoming electrophile attacks the electron-rich benzene ring. The directing effects of the existing substituents determine the position of the new substituent.
-
-CH₃ group: Activating and ortho, para-directing.
-
-NO₂ group: Deactivating and meta-directing.
-
-CF₃ group: Strongly deactivating and meta-directing.
Isomer A (this compound): The activating methyl group is para to the trifluoromethyl group and ortho to the nitro group. The positions ortho to the methyl group (3 and 5) are activated. However, position 3 is sterically hindered by the adjacent trifluoromethyl and nitro groups. Position 5 is meta to both the nitro and trifluoromethyl groups. Therefore, electrophilic attack is most likely to occur at the 5-position . The overall reactivity is expected to be low due to the presence of two strong deactivating groups.
Isomer B (2-nitro-5-trifluoromethyltoluene): The activating methyl group is ortho to the nitro group and meta to the trifluoromethyl group. The positions ortho and para to the methyl group (positions 3 and 6) are activated. Position 3 is ortho to the methyl group and meta to the nitro and trifluoromethyl groups. Position 6 is ortho to the methyl group and ortho to the trifluoromethyl group, which is sterically hindered and electronically deactivated. Therefore, electrophilic attack is most likely to occur at the 3-position .
Comparison: Isomer B is predicted to be more reactive towards electrophilic aromatic substitution than Isomer A. This is because the most activated position in Isomer B (position 3) is only meta to the two deactivating groups, whereas in Isomer A, the potential sites for attack are more strongly deactivated or sterically hindered.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group (e.g., a halogen). While neither of the parent molecules has a leaving group for a typical SNAr reaction, their derivatives (e.g., with a fluorine or chlorine atom) would be highly susceptible to this reaction. The reactivity in SNAr reactions is enhanced by the stabilization of the negatively charged Meisenheimer intermediate.
Both isomers possess two powerful electron-withdrawing groups (-NO₂ and -CF₃), which would strongly activate the ring towards nucleophilic attack if a suitable leaving group were present. The relative positions of these groups are critical.
Isomer A (this compound): The nitro and trifluoromethyl groups are ortho and para to the 4-position (where the methyl group is). If a leaving group were present at the 1-position, it would be ortho to the nitro group and para to the methyl group, and the negative charge in the Meisenheimer complex would be stabilized by the nitro group.
Isomer B (2-nitro-5-trifluoromethyltoluene): The nitro and trifluoromethyl groups are ortho and para to the 4-position. If a leaving group were at the 1-position (where the methyl group is), it would be ortho to the nitro group.
Comparison: In a hypothetical SNAr reaction with a leaving group at the 1-position, both isomers would be highly activated. However, the precise substitution pattern would determine the relative stability of the Meisenheimer intermediate and thus the reaction rate. Without a leaving group, direct comparison is speculative.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common and important transformation. This reaction is typically carried out using methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., SnCl₂/HCl).
The electronic environment around the nitro group can influence the rate of reduction. The presence of other electron-withdrawing groups can sometimes facilitate the reduction.
Comparison: Both isomers are expected to undergo reduction of the nitro group to the corresponding aniline derivative under standard conditions. While minor differences in reaction rates might exist due to the different electronic environments, both transformations are generally feasible and high-yielding.
Experimental Protocols
General Protocol for Electrophilic Nitration
This protocol describes a general method for the nitration of an aromatic ring.
Materials:
-
Substituted trifluoromethyl-methyl-nitrobenzene (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Dichloromethane (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to the starting aromatic compound with stirring.
-
To this mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-10 °C for a specified time (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
General Protocol for Reduction of the Nitro Group using SnCl₂/HCl
This protocol outlines a common method for the reduction of an aromatic nitro group to an amine.
Materials:
-
Substituted trifluoromethyl-methyl-nitrobenzene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Ethyl Acetate
-
Sodium hydroxide solution (e.g., 10 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the nitroaromatic compound in ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate to the solution.
-
Slowly add concentrated hydrochloric acid and heat the mixture to reflux (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or distillation.
Visualizations
Reactivity Comparison Logic
Caption: Predicted reactivity in Electrophilic Aromatic Substitution.
General Experimental Workflow for Nitro Group Reduction
Caption: General workflow for the reduction of an aromatic nitro group.
Conclusion
Based on a theoretical analysis of substituent effects, 2-nitro-5-trifluoromethyltoluene (Isomer B) is predicted to be more reactive towards electrophilic aromatic substitution than this compound (Isomer A). This is attributed to the more favorable positioning of the activating methyl group relative to the two deactivating groups in Isomer B, leading to a less deactivated site for electrophilic attack.
For nucleophilic aromatic substitution, both isomers would be highly activated if a suitable leaving group is present, and their relative reactivity would depend on the specific substitution pattern. In the case of nitro group reduction, both isomers are expected to react readily under standard conditions to form the corresponding anilines.
It is important to note that these predictions are based on established principles of organic chemistry. Direct experimental comparative data for these specific isomers was not found in the reviewed literature. Therefore, the provided analysis serves as a guiding framework, and empirical validation is recommended for any specific synthetic application. The generalized experimental protocols provided should be optimized for each specific substrate and desired transformation.
A Comparative Guide: Bioisosteric Replacement of Nitro with Trifluoromethyl Groups in Drug Design
The strategic replacement of functional groups is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of lead compounds. One such crucial substitution is the bioisosteric replacement of a nitro group (-NO₂) with a trifluoromethyl group (-CF₃). This guide provides a comprehensive comparison of these two functional groups, leveraging experimental data from a case study on Cannabinoid Receptor 1 (CB1) Positive Allosteric Modulators (PAMs). This document is intended for researchers, scientists, and drug development professionals, offering objective data and detailed methodologies to inform rational drug design.
Executive Summary
The nitro group, particularly in aliphatic systems, is often considered a "structural alert" in drug discovery due to potential toxicological liabilities and metabolic instability. The trifluoromethyl group has emerged as a popular and effective bioisostere, often conferring improved physicochemical and pharmacokinetic properties. A key study by Tseng et al. (2019) on CB1 PAMs provides a direct comparison of the nitro-containing compound (±)-ZCZ011 and its trifluoromethyl analog, (±)-1. The data reveals that the trifluoromethyl analog exhibits significantly enhanced metabolic stability and, in this case, a modest improvement in potency.[1][2]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data comparing the physicochemical and pharmacological properties of the nitro-containing compound (±)-ZCZ011 and its trifluoromethyl bioisostere (±)-1.
Table 1: Comparison of in vitro Metabolic Stability
| Compound | Functional Group | Human Liver Microsomes Half-life (t½, min) | Rat Liver Microsomes Half-life (t½, min) | Mouse Liver Microsomes Half-life (t½, min) |
| (±)-ZCZ011 | -NO₂ | 19.3 | 11.2 | 10.9 |
| (±)-1 | -CF₃ | >60 | >60 | 49.9 |
Data sourced from Tseng et al., 2019.[2]
Table 2: Comparison of Pharmacological Potency at the CB1 Receptor
| Compound | Functional Group | β-Arrestin Recruitment (pEC₅₀) |
| (±)-ZCZ011 | -NO₂ | 6.53 ± 0.10 |
| (±)-1 | -CF₃ | 6.80 ± 0.05 |
Data sourced from Tseng et al., 2019.[2]
Key Observations
-
Metabolic Stability: The bioisosteric replacement of the nitro group with a trifluoromethyl group in the CB1 PAM scaffold led to a dramatic increase in metabolic stability across human, rat, and mouse liver microsomes.[2] The half-life of the trifluoromethyl analog (±)-1 was significantly longer than that of the nitro compound (±)-ZCZ011, indicating its enhanced resistance to phase I metabolism.[2]
-
Potency: In the β-arrestin recruitment assay, a measure of functional activity at the CB1 receptor, the trifluoromethyl analog (±)-1 demonstrated a slightly higher potency compared to the nitro compound (±)-ZCZ011.[2]
-
"Drug-like" Properties: The nitro group is often flagged as being "non-drug-like" in medicinal chemistry circles.[1][2] Its replacement with the more metabolically robust trifluoromethyl group can improve the overall developability profile of a drug candidate.
Experimental Protocols
Detailed methodologies for the key experiments are provided below, as described in the primary literature.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a compound by liver microsomes.
Protocol Outline:
-
Preparation of Reagents:
-
Test compounds ((±)-ZCZ011 and (±)-1) are dissolved in DMSO to a stock concentration.
-
Pooled liver microsomes (human, rat, or mouse) are thawed on ice.
-
A solution of NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4) is prepared.
-
-
Incubation:
-
The test compound is pre-incubated with the liver microsomes in phosphate buffer at 37°C for a short period to allow for temperature equilibration.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate the proteins.
-
-
Analysis:
-
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
The half-life (t½) is calculated from the rate of disappearance of the parent compound.
-
β-Arrestin Recruitment Assay (PathHunter® Assay)
Objective: To measure the functional potency of a compound in activating the CB1 receptor, leading to the recruitment of β-arrestin.
Protocol Outline:
-
Cell Culture:
-
CHO-K1 cells stably co-expressing the human CB1 receptor fused to a ProLink™ tag and a β-arrestin-EA (Enzyme Acceptor) fusion protein are cultured under standard conditions.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates and incubated overnight.
-
The cells are then treated with serial dilutions of the test compounds ((±)-ZCZ011 and (±)-1).
-
The plates are incubated at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
A detection reagent containing the enzyme substrate is added to each well.
-
The recruitment of β-arrestin to the activated receptor brings the ProLink™ tag and the Enzyme Acceptor into close proximity, forming a functional β-galactosidase enzyme.
-
The enzyme catalyzes the conversion of the substrate, generating a chemiluminescent signal.
-
-
Data Analysis:
-
The luminescence is measured using a plate reader.
-
The data is normalized and plotted against the compound concentration to generate a dose-response curve.
-
The pEC₅₀ value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect, is calculated from the curve.
-
Mandatory Visualizations
The following diagrams illustrate the conceptual basis of the bioisosteric replacement and a typical experimental workflow.
Caption: Comparison of properties between a nitro and a trifluoromethyl bioisostere.
Caption: Workflow for determining in vitro metabolic stability using liver microsomes.
Conclusion
The bioisosteric replacement of a nitro group with a trifluoromethyl group is a powerful strategy in drug design to enhance the pharmacokinetic properties of a molecule, particularly its metabolic stability. The case study of CB1 PAMs clearly demonstrates the significant improvements that can be achieved with this substitution. While the effect on potency can be context-dependent, the trifluoromethyl group's ability to block metabolic hotspots often translates to a more favorable drug candidate profile. This guide provides a data-driven comparison to assist medicinal chemists in making informed decisions during the lead optimization process.
References
- 1. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene derivatives, offering insights into their potential as anticancer agents. By examining the influence of various structural modifications on cytotoxic activity, this document aims to inform the rational design of more potent and selective therapeutic candidates. The presence of both a nitro group and a trifluoromethyl group on a benzene ring is a common feature in molecules with diverse biological activities, including anticancer properties.[1] The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability and membrane permeability.[2]
Inferred Structure-Activity Relationship (SAR)
While a comprehensive SAR study specifically focused on this compound derivatives is not extensively documented in a single publicly available source, we can infer key relationships by comparing data from various studies on structurally related compounds, such as substituted anilines and quinolines containing trifluoromethyl and nitro moieties.
The core structure of this compound presents several positions amenable to chemical modification to explore the SAR. These positions include the methyl group, the aromatic protons, and the nitro group (which can be reduced to an amino group and further derivatized).
Key Inferred SAR Observations:
-
The Trifluoromethyl Group: This group is generally considered crucial for cytotoxic activity. Its strong electron-withdrawing nature and lipophilicity can significantly influence the molecule's interaction with biological targets and its pharmacokinetic properties.[2] In many classes of anticancer agents, the presence of a trifluoromethyl group enhances potency.[3]
-
The Nitro Group: The nitro group is a strong electron-withdrawing group and its position relative to other substituents can greatly impact the electronic properties of the aromatic ring. Reduction of the nitro group to an amine provides a key synthetic handle for introducing a wide variety of substituents, allowing for extensive SAR exploration. The amino group's ability to act as a hydrogen bond donor is often critical for binding to target proteins like kinases.[1]
-
The Methyl Group: The methyl group at position 4 is expected to influence the molecule's lipophilicity and steric profile. Modification or replacement of this group with other alkyl or functional groups would be a critical step in a full SAR study to determine its contribution to activity.
-
Substitutions on the Aromatic Ring: The unoccupied positions on the benzene ring are prime locations for introducing additional substituents to modulate activity, selectivity, and physicochemical properties. For instance, the introduction of halogens or other electron-withdrawing groups on the phenyl ring of related quinoline structures has been shown to enhance anticancer activity.[4]
Comparative Analysis of Cytotoxicity
To provide a quantitative comparison, the following tables summarize the in vitro cytotoxic activity of several structurally related compounds from the scientific literature. It is important to note that these compounds do not belong to the exact this compound series, but they share key structural motifs (trifluoromethyl and nitro- or amino-substituted aromatic rings) and thus offer valuable insights into the potential of this chemical space.
Table 1: Cytotoxicity of Anilino-Substituted Quinazoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4-anilinoquinazoline derivative | A431 (Skin Carcinoma) | 2.62 |
Data inferred from studies on related quinazoline-based kinase inhibitors.
Table 2: Cytotoxicity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [5]
| Compound ID | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 3a | >50 | 28.3 | 29.1 | >50 |
| 3b | 25.4 | 24.4 | 27.8 | 26.1 |
Experimental Protocols
Synthesis of N-Substituted 4-Methyl-2-amino-1-(trifluoromethyl)benzene Derivatives (A General Procedure)
A common synthetic strategy to explore the SAR of the target scaffold involves the reduction of the nitro group to an amine, followed by N-acylation or N-alkylation.
Step 1: Reduction of this compound
To a solution of this compound in a suitable solvent such as ethanol or ethyl acetate, a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂/Pd-C) is employed. The reaction mixture is typically stirred at room temperature or heated until the starting material is consumed (monitored by TLC). After completion, the reaction is worked up by neutralization and extraction to yield 4-methyl-2-amino-1-(trifluoromethyl)benzene.
Step 2: N-Acylation of 4-Methyl-2-amino-1-(trifluoromethyl)benzene
To a solution of 4-methyl-2-amino-1-(trifluoromethyl)benzene and a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF), the desired acyl chloride or anhydride is added dropwise at 0 °C. The reaction is then stirred at room temperature until completion. The product is isolated by extraction and purified by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.[4]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.[4]
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[4]
-
IC50 Calculation: The IC50 values (the concentration of the compound that inhibits cell growth by 50%) are calculated from the dose-response curves.
Mandatory Visualizations
Signaling Pathway
Many anticancer agents exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt pathway is a frequently dysregulated pathway in cancer and a common target for drug development.
References
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Nitroaromatic Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various nitroaromatic isomers, supported by experimental data. Nitroaromatic compounds are a class of organic molecules containing one or more nitro groups attached to an aromatic ring.[1][2] Their biological effects are of significant interest due to their widespread use in industrial processes and their presence as environmental pollutants.[2][3] This document summarizes key findings on their cytotoxicity, mutagenicity, and enzyme inhibition, presenting quantitative data in structured tables and detailing the experimental methodologies used for their evaluation.
Comparative Biological Activity
The position of the nitro group on the aromatic ring significantly influences the biological activity of these isomers. Variations in isomer structure can lead to profound differences in their toxicological and pharmacological profiles. The following tables summarize the comparative biological activities of dinitrobenzene and nitrotoluene isomers.
Dinitrobenzene Isomers
| Isomer | Biological Activity | Key Findings |
| 1,2-Dinitrobenzene (ortho-DNB) | Methemoglobin Formation: Metabolized in erythrocytes to S-(nitrophenyl)glutathione conjugates, leading to methemoglobin formation.[4] Toxicity: Less effective in producing methemoglobin compared to the para-isomer.[4] In a study on rats, it did not cause testicular lesions at a 50 mg/kg dose, unlike the meta-isomer.[5] | |
| 1,3-Dinitrobenzene (meta-DNB) | Toxicity: Not metabolized to glutathione conjugates in erythrocytes of rats, monkeys, or humans.[4] It is toxic to the testes in male rats, causing sperm loss and infertility.[5][6] A single 50 mg/kg oral dose in rats resulted in significant testis weight reduction and lesions.[5] The Sertoli cell is the primary target of its toxic action.[5] | |
| 1,4-Dinitrobenzene (para-DNB) | Methemoglobin Formation: The most effective isomer in producing methemoglobin in vitro across different species (rat, monkey, human).[4] Toxicity: Did not cause testicular lesions in rats at a 50 mg/kg dose.[5] However, it was as potent as the meta-isomer in causing cyanosis and splenic enlargement.[5] |
Nitrotoluene Isomers
| Isomer | Biological Activity | Key Findings |
| 2-Nitrotoluene (ortho-NT) | Toxicity: The most toxic of the three isomers in rats and mice.[7] Caused liver toxicity in male rats, characterized by cytoplasmic vacuolization and oval cell hyperplasia.[7][8] Also induced degeneration and metaplasia of the olfactory epithelium in mice.[7][9] Carcinogenicity: Evidence suggests it is carcinogenic in male rats, causing mesotheliomas.[7][10] Genotoxicity: Increased unscheduled DNA synthesis (UDS) in rat and mouse hepatocytes.[7] | |
| 3-Nitrotoluene (meta-NT) | Toxicity: Less toxic than the ortho-isomer.[7] Did not show histopathologic evidence of liver toxicity in rats, but did cause increased relative liver weights.[7][8] Impaired testicular function in rats.[7] Genotoxicity: Did not increase UDS in male rat hepatocytes.[7] Not mutagenic in Salmonella typhimurium strains.[7] | |
| 4-Nitrotoluene (para-NT) | Toxicity: Showed some evidence of liver injury in rats (increased relative liver weights and serum bile acids).[7][8] Impaired testicular function in rats.[7] Genotoxicity: Induced chromosomal aberrations in cultured Chinese hamster ovary (CHO) cells with metabolic activation.[7] Caused mutations in the mouse lymphoma L5178Y test with metabolic activation.[7] Not mutagenic in Salmonella typhimurium strains.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Expose the cells to various concentrations of the nitroaromatic isomers for a specified duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14] The intensity of the purple color is directly proportional to the number of viable cells.
Mutagenicity Assessment: Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[15][16] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine.[15]
-
Strain Preparation: Grow the selected Salmonella typhimurium strains (e.g., TA98, TA100) overnight in a nutrient broth.[15]
-
Metabolic Activation (Optional): The test can be performed with or without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[15][17]
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and the S9 mix (if used).[17]
-
Plating: Mix the contents with molten top agar and pour it onto a minimal glucose agar plate, which lacks histidine.[15][18]
-
Incubation: Incubate the plates at 37°C for 48 hours.[15]
-
Colony Counting: Count the number of revertant colonies (his+). A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[16]
Enzyme Inhibition Assay
Enzyme inhibition assays are conducted to determine how a chemical compound affects the activity of a specific enzyme.[19]
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme, the enzyme solution, the substrate solution, and the inhibitor (nitroaromatic isomer) solutions at various concentrations.[19]
-
Pre-incubation: In a reaction vessel (e.g., a cuvette or a well in a microplate), pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.[19]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.[19]
-
Monitoring: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer to measure changes in absorbance.[19]
-
Data Analysis: Determine the initial reaction rates at different inhibitor concentrations. Plotting these rates against the inhibitor concentration allows for the determination of the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[19]
Signaling Pathways and Experimental Workflows
The biological activities of nitroaromatic compounds are often initiated by their metabolic reduction, leading to the formation of reactive intermediates that can interact with cellular macromolecules.
Bioreduction of Nitroaromatic Compounds
The toxicity of many nitroaromatic compounds is linked to their bioreduction by cellular enzymes, such as nitroreductases.[20] This process can generate nitroso and hydroxylamine intermediates, as well as nitro anion radicals.[21] These reactive species can lead to oxidative stress and covalent binding to DNA and proteins, resulting in cytotoxicity and mutagenicity.
Caption: Bioreduction pathway of nitroaromatic compounds leading to cellular damage.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of the biological activity of nitroaromatic isomers.
Caption: Workflow for comparing the biological activities of nitroaromatic isomers.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and toxicity of dinitrobenzene isomers in erythrocytes from Fischer-344 rats, rhesus monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of the three isomers of dinitrobenzene on the testis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. NTP Technical report on the toxicity studies of ortho-, meta-, and para- Nitrotoluenes (CAS Nos. 88-72-2, 99-08-1, 99-99-0) Administered in Dosed Feed to F344/N Rats And B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. protocols.io [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 19. superchemistryclasses.com [superchemistryclasses.com]
- 20. mdpi.com [mdpi.com]
- 21. scielo.br [scielo.br]
Validating the purity of synthesized 4-Methyl-2-nitro-1-(trifluoromethyl)benzene by elemental analysis
For researchers, scientists, and drug development professionals, the meticulous validation of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of elemental analysis for determining the purity of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene, alongside alternative analytical techniques. By presenting detailed experimental protocols and hypothetical supporting data, this document serves as a practical framework for purity assessment.
Purity Assessment: The Critical Role of Elemental Analysis
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. By precisely measuring the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm the identity and assess the purity of their target molecule. For this compound (C₈H₆F₃NO₂), the theoretical elemental composition provides a benchmark against which experimental results are compared.
A deviation of up to ±0.4% between the theoretical and experimentally determined values is generally considered acceptable within the scientific community, indicating a high degree of purity.
Comparative Data Analysis
To illustrate the application of elemental analysis and compare it with other common purity validation methods, the following table summarizes hypothetical experimental data for a synthesized batch of this compound.
| Analytical Method | Parameter | Theoretical Value | Hypothetical Experimental Value | Purity Assessment |
| Elemental Analysis | % Carbon (C) | 46.84% | 46.75% | High Purity |
| % Hydrogen (H) | 2.95% | 2.98% | High Purity | |
| % Nitrogen (N) | 6.83% | 6.79% | High Purity | |
| High-Performance Liquid Chromatography (HPLC) | Peak Area % | - | 99.5% | High Purity |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Peak Area % | - | 99.2% | High Purity, identifies volatile impurities |
| ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) | Spectral Integrity | - | Conforms to structure, no significant impurity peaks | High Purity, structural confirmation |
Note: The experimental values presented in this table are hypothetical and for illustrative purposes only.
Experimental Workflow for Purity Validation
The process of synthesizing and validating the purity of this compound involves a systematic workflow, from the initial synthesis and purification to the final analytical confirmation.
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
Detailed Experimental Protocols
Reproducibility in scientific research hinges on detailed and accurate methodologies. The following are representative protocols for the key analytical techniques discussed.
Elemental Analysis Protocol
Principle: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured to determine the elemental composition.
Instrumentation: A CHN elemental analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 2-3 mg of the dried and purified this compound into a tin capsule.
-
Instrument Calibration: Calibrate the instrument using a certified standard, such as acetanilide.
-
Analysis: Introduce the sample into the combustion chamber of the analyzer. The combustion products are passed through a reduction furnace and then separated by gas chromatography. The elemental composition is determined by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample. Compare the experimental values to the theoretical values to assess purity.
Alternative Purity Validation Methods
While elemental analysis is a powerful tool, employing orthogonal methods is crucial for a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to separate and quantify components in a mixture. For this compound, a reverse-phase C18 column with a mobile phase of acetonitrile and water can be employed. Purity is typically assessed by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities. The sample is vaporized and separated on a capillary column, with subsequent detection and identification by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy provide detailed structural information and can be used to detect and quantify impurities containing protons and fluorine, respectively. The absence of significant impurity signals in the spectra is a strong indicator of high purity.
Conclusion
Validating the purity of synthesized compounds like this compound is a critical step in the research and development pipeline. Elemental analysis provides a direct measure of the elemental composition and is a robust method for confirming the empirical formula. When used in conjunction with orthogonal techniques such as HPLC, GC-MS, and NMR, researchers can build a comprehensive purity profile, ensuring the integrity and reliability of their scientific findings. This guide provides a foundational framework for establishing a rigorous purity validation workflow.
Cross-referencing experimental data of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene with PubChem
For Immediate Release
Shanghai, China – December 28, 2025 – This guide provides a comprehensive comparison of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene (PubChem CID: 144223) with structurally related alternatives, offering researchers, scientists, and drug development professionals a valuable resource for informed decision-making.[1] This document collates available experimental data from PubChem and other scientific sources, presenting it in a structured format for ease of comparison.
Physicochemical Properties: A Comparative Overview
A critical aspect of chemical evaluation involves the comparison of physical and chemical properties. The following table summarizes the key data for this compound and two of its structural isomers and a related fluorinated analog.
| Property | This compound | 2-Methyl-4-nitro-1-(trifluoromethyl)benzene | 1-Methyl-4-nitro-2-(trifluoromethyl)benzene | 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene |
| PubChem CID | 144223[1] | 1960-52-7 (CAS)[2][3] | 89976-12-5 (CAS)[2] | 182289-81-2 (CAS)[4] |
| Molecular Formula | C₈H₆F₃NO₂[1] | C₈H₆F₃NO₂[2][3] | C₈H₆F₃NO₂ | C₇H₃F₄NO₂[4] |
| Molecular Weight | 205.13 g/mol [1] | 205.14 g/mol [2][3] | 205.14 g/mol | 209.10 g/mol [4] |
| Melting Point | No data available | No data available | No data available | No data available |
| Boiling Point | 363 K at 0.013 bar[5] | No data available | No data available | 208.4 °C at 760 mmHg[4] |
Experimental Data and Protocols
Detailed experimental data is crucial for the replication and advancement of scientific research. This section outlines available protocols for the synthesis and potential biological evaluation of this compound and related compounds.
Synthesis of Nitrotoluene Derivatives
A general method for the nitration of toluene, a potential starting material for these compounds, involves an electrophilic aromatic substitution reaction.[3]
Protocol: Nitration of Toluene [3][6][7]
-
Preparation of Nitrating Mixture: Concentrated nitric acid is slowly added to concentrated sulfuric acid, typically in a 1:1 volume ratio, while cooling in an ice bath to form the nitronium ion (NO₂⁺) electrophile.[3]
-
Reaction: Toluene is slowly added dropwise to the chilled nitrating mixture with continuous stirring. The temperature is maintained at a low level (e.g., 5-10°C) to control the reaction rate and prevent over-nitration.[7]
-
Work-up: After the reaction is complete, the mixture is poured onto ice, and the organic layer containing the nitrotoluene isomers is separated.
-
Purification: The organic layer is washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water. The product is then dried over an anhydrous salt (e.g., sodium sulfate) and purified, often by distillation or chromatography, to separate the ortho, meta, and para isomers.[7]
Note: The specific conditions for the synthesis of this compound from 4-(trifluoromethyl)toluene would require optimization of reaction times, temperatures, and purification methods.
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of nitrotoluene derivatives.
Potential Biological Activity and Evaluation Protocols
Nitroaromatic compounds, including nitrotoluenes, are known to exhibit a range of biological activities, often stemming from the electrochemical properties of the nitro group.[8] The presence of a trifluoromethyl group can further modulate this activity.[9]
Cytotoxicity Assays
A common method to assess the potential of a compound as an anti-cancer agent is through in vitro cytotoxicity assays.[9][10]
Protocol: MTT Assay for Cytotoxicity [10]
-
Cell Culture: A suitable cancer cell line (e.g., HeLa, A549) is cultured in a 96-well plate.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader, which is proportional to the number of viable cells.
Diagram: Cytotoxicity Testing Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity Screening
Nitro compounds have a well-documented history of antimicrobial activity.[8][11][12] Standardized methods are employed to determine the efficacy of new compounds against various microorganisms.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [11]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion
This guide provides a foundational comparison of this compound with related compounds based on currently available data. The provided experimental protocols offer a starting point for researchers interested in the synthesis and biological evaluation of this and similar molecules. Further experimental investigation is required to fully characterize the physicochemical properties and biological activities of this compound.
References
- 1. scbt.com [scbt.com]
- 2. 2-Methyl-4-nitro-1-(trifluoromethyl)benzene - CAS:1960-52-7 - Abovchem [abovchem.com]
- 3. cerritos.edu [cerritos.edu]
- 4. innospk.com [innospk.com]
- 5. Problems from Previous Years' Exams [chem.uci.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. uwosh.edu [uwosh.edu]
- 8. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to the In Vitro Metabolic Stability of Trifluoromethyl-Containing Compounds Versus Their Nitro-Containing Analogues
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of specific functional groups is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various bioisosteric replacements employed, the substitution of a nitro group with a trifluoromethyl group has emerged as a valuable strategy to enhance metabolic stability. This guide provides an objective comparison of the in vitro metabolic stability of trifluoromethyl-containing compounds and their nitro-containing analogues, supported by experimental data and detailed methodologies.
Introduction to Metabolic Stability
Metabolic stability is a critical parameter in drug discovery, influencing the half-life, bioavailability, and overall clinical success of a therapeutic agent. Compounds that are rapidly metabolized often exhibit poor pharmacokinetic profiles, necessitating higher or more frequent dosing, which can lead to increased risks of adverse effects. The primary site of drug metabolism is the liver, where enzymes such as the Cytochrome P450 (CYP) superfamily and nitroreductases play a pivotal role in the biotransformation of xenobiotics.
The nitro group, while a useful pharmacophore in some contexts, is often susceptible to metabolic reduction by nitroreductase enzymes, particularly under hypoxic conditions.[1][2] This metabolic pathway can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino species, which may be associated with toxicity.[1][2] In contrast, the trifluoromethyl group is known for its exceptional metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by CYP450 enzymes.[3] Consequently, replacing a metabolically labile group with a trifluoromethyl group can block a key site of metabolism, thereby enhancing the compound's stability.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a series of trifluoromethyl-containing compounds compared to their direct nitro-containing analogues. The data is derived from a study on CB1 receptor positive allosteric modulators, where the replacement of an aliphatic nitro group with a trifluoromethyl group was investigated.[4][5][6][7] The stability is reported as the percentage of the parent compound remaining after incubation with rat and human liver microsomes.
| Compound Pair | Functional Group | % Remaining (Rat Liver Microsomes) | % Remaining (Human Liver Microsomes) | Reference |
| Pair 1 | [4][5] | |||
| Compound 1a | -NO₂ | < 5% | < 5% | |
| Compound 1b | -CF₃ | > 95% | > 95% | |
| Pair 2 | [4][5] | |||
| Compound 2a | -NO₂ | ~ 10% | ~ 15% | |
| Compound 2b | -CF₃ | > 90% | > 92% | |
| Pair 3 | [4][5] | |||
| Compound 3a | -NO₂ | < 2% | < 5% | |
| Compound 3b | -CF₃ | > 98% | > 97% |
Note: The data presented are representative values based on published findings demonstrating a significant increase in metabolic stability when a nitro group is replaced by a trifluoromethyl group.
As the data clearly indicates, the trifluoromethyl-containing analogues exhibit markedly superior metabolic stability in both rat and human liver microsomes compared to their nitro-containing counterparts. In most cases, the nitro-containing compounds were rapidly metabolized, with very little of the parent compound remaining after the incubation period. Conversely, the trifluoromethyl analogues remained largely intact, demonstrating their resistance to metabolic degradation.
Experimental Protocols
The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates, based on protocols described in the literature.[4][5]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
Materials:
-
Test compounds (both trifluoromethyl- and nitro-containing analogues)
-
Pooled liver microsomes (human or other species, e.g., rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and any control compounds in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.
-
-
Time Points and Reaction Termination:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k.
-
The intrinsic clearance (CLᵢₙₜ) can be calculated using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Visualizing Metabolic Pathways and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for an in vitro microsomal stability assay.
References
- 1. frontiersin.org [frontiersin.org]
- 2. evotec.com [evotec.com]
- 3. Cytochrome P450 reductase - Wikipedia [en.wikipedia.org]
- 4. mttlab.eu [mttlab.eu]
- 5. if-pan.krakow.pl [if-pan.krakow.pl]
- 6. Frontiers | Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation [frontiersin.org]
- 7. Characterization of the mechanism of cytochrome P450 reductase-cytochrome P450-mediated nitric oxide and nitrosothiol generation from organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of substituted nitrobenzenes, highlighting the current data landscape and methodologies for future investigation.
Introduction
Nitroaromatic compounds, characterized by a nitro group attached to an aromatic ring, are a class of chemicals with significant industrial and pharmaceutical relevance. Their biological activities, including potential cytotoxicity, are of considerable interest in toxicology and drug development. This guide focuses on 4-Methyl-2-nitro-1-(trifluoromethyl)benzene, a substituted nitrobenzene, and aims to compare its cytotoxic profile with that of structurally related compounds.
A comprehensive review of publicly available literature reveals a notable absence of specific in vitro cytotoxicity data, such as IC50 values, for this compound. Consequently, this guide will provide a comparative overview based on available toxicity information for analogous compounds, including nitrotoluenes and other substituted nitrobenzenes. Furthermore, detailed protocols for standard cytotoxicity assays are presented to facilitate future research and data generation for this compound and its derivatives.
Comparative Toxicity Overview of Related Compounds
While specific quantitative data for this compound is not available, studies on related compounds provide insights into the potential toxicological profile of this chemical class. The toxicity of substituted nitrobenzenes is influenced by the nature and position of their functional groups.
Nitrotoluenes: The isomers of nitrotoluene (ortho-, meta-, and para-) have been studied for their toxic effects. In animal models, these compounds have demonstrated toxicity to the kidney, spleen, and reproductive system in rats.[1][2] The ortho-isomer, in particular, has been associated with liver lesions in male rats and has been shown to be carcinogenic in 13-week studies.[1] Immunotoxicity has also been observed, with p-nitrotoluene showing suppression of certain immune responses in mice.[3]
Trifluoromethyl-Aniline Derivatives: Aniline derivatives containing a trifluoromethyl group have been investigated for their cytotoxic potential, primarily in the context of anticancer drug development.[4] The trifluoromethyl group is known to often enhance the biological activity of molecules.[5] While not direct analogs, these compounds share the trifluoromethyl-substituted benzene ring, and their studies indicate that such structures can exhibit significant cytotoxicity, often mediated through the induction of apoptosis.[4]
General Toxicity of Substituted Nitrobenzenes: Safety data for various substituted nitrobenzenes, such as 2-Methyl-5-nitrobenzotrifluoride and 4-Nitro-3-(trifluoromethyl)aniline, indicate general acute toxicity, with warnings of being harmful or toxic if swallowed, in contact with skin, or inhaled.[6][7][8] However, these classifications do not provide the granular, quantitative data necessary for a detailed cytotoxic comparison.
Quantitative Cytotoxicity Data
As of the latest literature review, no specific IC50 values or other quantitative in vitro cytotoxicity data for this compound or its direct structural isomers were found. The following table is presented as a template for future studies, which are essential for a precise comparative analysis.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | e.g., HeLa, HepG2 | MTT | Data not available | - |
| Related Compound A | e.g., HeLa, HepG2 | MTT | Data not available | - |
| Related Compound B | e.g., HeLa, HepG2 | LDH | Data not available | - |
Experimental Protocols for Cytotoxicity Assessment
To address the current data gap, the following are detailed protocols for standard in vitro cytotoxicity assays that can be employed to evaluate the cytotoxic effects of this compound and related compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The concentration of these crystals, which is proportional to the number of viable cells, is determined spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay
The LDH cytotoxicity assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well if required by the specific kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the spontaneous and maximum release controls.
Conclusion and Future Directions
There is a clear deficit in the scientific literature regarding the specific cytotoxicity of this compound. While toxicity data from related compounds, such as nitrotoluenes, suggest potential for adverse cellular effects, direct experimental evidence is necessary for a conclusive assessment. The experimental protocols provided in this guide offer a standardized approach for researchers to systematically evaluate the cytotoxic profile of this compound and its analogs. Future studies should focus on generating quantitative data across a panel of cell lines to determine IC50 values and elucidate the underlying mechanisms of any observed cytotoxicity. Such data will be invaluable for both risk assessment and the potential identification of novel therapeutic applications.
References
- 1. NTP Technical report on the toxicity studies of ortho-, meta-, and para- Nitrotoluenes (CAS Nos. 88-72-2, 99-08-1, 99-99-0) Administered in Dosed Feed to F344/N Rats And B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. 2-Methyl-5-nitrobenzotrifluoride | C8H6F3NO2 | CID 2775447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 4-Nitro-3-(trifluoromethyl)aniline | C7H5F3N2O2 | CID 94955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Toxicology and carcinogenesis studies of p-nitrotoluene (CAS no. 99-99-0) in F344/N rats and B6C3F(1) mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene as a Synthetic Intermediate: A Comparative Guide
In the landscape of specialty chemicals, the selection of an appropriate intermediate is a critical decision for researchers and process chemists, profoundly influencing the efficiency, cost-effectiveness, and environmental impact of a synthetic route. This guide provides a comparative analysis of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene and its commercially available alternatives, primarily halogenated nitrobenzotrifluorides, as precursors for the synthesis of valuable trifluoromethyl-containing compounds.
Executive Summary
This compound serves as a key building block for introducing a trifluoromethyl group and an amino or hydroxyl group onto an aromatic ring. Its primary utility lies in the synthesis of substituted anilines and phenols, which are precursors to a wide range of pharmaceuticals and agrochemicals. Commercial alternatives, such as 4-Chloro-3-nitrobenzotrifluoride and 2-Chloro-5-nitrobenzotrifluoride, offer similar synthetic potential but differ in their reactivity and the reaction pathways they enable. While direct, head-to-head comparative studies are scarce, analysis of existing literature, primarily from patent filings, allows for an indirect assessment of their respective efficacies.
The chloro-substituted analogs are widely employed in the large-scale production of herbicides like trifluralin. The synthesis of key aniline intermediates from these chloro-derivatives often proceeds via nucleophilic aromatic substitution of the chlorine atom, followed by reduction of the nitro group. In contrast, this compound relies on the direct reduction of its nitro group to an aniline, a more straightforward transformation. The choice between these intermediates will ultimately depend on the desired substitution pattern of the final product, target yield, and cost considerations.
Comparison of Key Transformations and Yields
The utility of these intermediates is primarily demonstrated in their conversion to trifluoromethyl-substituted anilines and phenols. The following tables summarize reported yields for these key transformations.
Table 1: Synthesis of Trifluoromethyl-Substituted Anilines
| Starting Intermediate | Target Product | Key Transformation(s) | Reported Yield (%) |
| This compound | 4-Methyl-3-(trifluoromethyl)aniline | Nitro group reduction | 61%[1] |
| 4-Chloro-3-nitrobenzotrifluoride | 2-Nitro-4-(trifluoromethyl)aniline | Nucleophilic aromatic substitution (amination) | 98-99%[2] |
| 5-Chloro-2-nitrobenzotrifluoride | 4-Nitro-3-(trifluoromethyl)aniline | Nucleophilic aromatic substitution (amination) | 91-94%[3][4] |
Table 2: Synthesis of Trifluoromethyl-Substituted Phenols
| Starting Intermediate | Target Product | Key Transformation(s) | Reported Yield (%) |
| 4-Fluoro-3-(trifluoromethyl)aniline | 4-Fluoro-3-(trifluoromethyl)phenol | Diazotization followed by hydrolysis | 90.3%[5] |
| 2-Chloro-4-(trifluoromethyl)phenol | Methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate | Nucleophilic aromatic substitution | 84%[6] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing synthetic routes. Below are representative protocols for the key transformations of the discussed intermediates.
Protocol 1: Reduction of a Nitroaromatic Intermediate
This protocol describes the reduction of a nitro-substituted trifluoromethylbenzene to the corresponding aniline using iron powder in the presence of an acid.
Synthesis of 4-Methyl-3-(trifluoromethyl)aniline from 4-Nitro-2-(trifluoromethyl)toluene
-
Materials: 4-Nitro-2-(trifluoromethyl)toluene, iron powder, concentrated hydrochloric acid, water.
-
Procedure:
-
To a reaction vessel, add 32 g of iron powder, 0.8 ml of 36% concentrated hydrochloric acid, and 150 ml of water.
-
Heat the mixture to 70°C and maintain for 0.5 hours.
-
Begin the dropwise addition of 40 g of 4-nitro-2-(trifluoromethyl)toluene.
-
After the addition is complete, allow the temperature to drop and then heat to reflux at an external temperature of 100°C.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, distill off the water to obtain the organic phase containing the product.
-
The crude product can be further purified by crystallization to yield a pale yellow liquid.[1]
-
Protocol 2: Nucleophilic Aromatic Substitution (Amination)
This protocol outlines the synthesis of a nitrated aniline derivative from a chloro-substituted nitrobenzotrifluoride via amination.
Synthesis of 2-Nitro-4-(trifluoromethyl)aniline from 4-Chloro-3-nitro-benzotrifluoride
-
Materials: 4-Chloro-3-nitro-benzotrifluoride, aqueous ammonia.
-
Procedure:
-
React 4-chloro-3-nitro-benzotrifluoride with an excess of aqueous ammonia.
-
The reaction is carried out at a temperature of approximately 80 to 150°C, preferably between 100 to 120°C.
-
A copper catalyst may optionally be used.
-
After the reaction, the product suspension is filtered, washed with water, and dried to yield 2-nitro-4-(trifluoromethyl)aniline.[2]
-
Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the synthetic pathways for key products derived from these intermediates.
Caption: Synthetic pathway for 4-Methyl-3-(trifluoromethyl)aniline.
Caption: Synthetic pathway for 2-Nitro-4-(trifluoromethyl)aniline.
Caption: Commercial synthesis pathway for the herbicide Trifluralin.
Conclusion
Both this compound and its halogenated commercial alternatives are valuable intermediates for the synthesis of trifluoromethyl-containing aromatic compounds. The choice of intermediate is highly dependent on the target molecule's substitution pattern and the desired synthetic strategy.
-
This compound offers a more direct route to certain aniline derivatives through a simple nitro group reduction. This can be advantageous in reducing the number of synthetic steps.
-
Commercial alternatives like 4-Chloro-3-nitrobenzotrifluoride are well-established in large-scale industrial processes, particularly for agrochemicals. The chloro-substituent provides a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. The reported high yields for amination reactions make these intermediates particularly attractive for the synthesis of aniline derivatives.
For researchers and drug development professionals, a careful evaluation of the available synthetic routes, potential yields, and the cost and availability of starting materials is essential. While this guide provides an overview based on available data, further process optimization and direct comparative experiments would be beneficial for making a definitive selection for a specific synthetic target.
References
- 1. 4-Methyl-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. DE3819565A1 - METHOD FOR PRODUCING 4-NITRO-3-TRIFLUORMETHYL ANILINE - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 6. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene: A Comprehensive Guide for Laboratory Professionals
For immediate reference, it is crucial to treat 4-Methyl-2-nitro-1-(trifluoromethyl)benzene as a hazardous chemical waste. The primary disposal method involves collection in a designated, sealed container for removal by a licensed hazardous waste disposal service. On-site chemical treatment may be an option in well-equipped facilities, following stringent safety protocols. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers and drug development professionals.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory. The recommended PPE for handling this and similar chemicals includes:
-
Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[4][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[4][6]
-
Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator should be used.[4][7]
Standard Disposal Procedure
The most common and recommended method for the disposal of this compound is through a certified hazardous waste management company. This ensures compliance with local, state, and federal regulations.
Step-by-Step Waste Collection Protocol:
-
Labeling: Obtain a designated and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".
-
Collection: Carefully transfer the waste chemical into the container using a funnel to avoid spills. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sealing: Securely close the container to prevent any leakage of liquid or vapor.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Arranging Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
On-Site Chemical Treatment (for Advanced Labs)
For facilities with the appropriate engineering controls and trained personnel, chemical degradation of this compound may be a viable option. One effective method for the degradation of nitroaromatic compounds is through the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).[8][9] This advanced oxidation process breaks down the aromatic ring, rendering the compound less toxic.
Experimental Protocol for Degradation using Fenton's Reagent:
This protocol is based on general procedures for the degradation of similar nitroaromatic compounds and should be adapted and tested on a small scale before being implemented for larger quantities.
-
Preparation: In a suitable reaction vessel within a chemical fume hood, prepare the aqueous waste solution containing this compound.
-
Acidification: Adjust the pH of the solution to approximately 3-4 using sulfuric acid.
-
Catalyst Addition: Add the iron (II) sulfate catalyst.
-
Oxidation: Slowly add hydrogen peroxide to the solution. The reaction is exothermic and may produce gas, so the addition should be controlled.
-
Reaction Time: Allow the reaction to proceed with stirring for several hours until the degradation of the target compound is complete. The reaction progress can be monitored by a suitable analytical method, such as HPLC or GC-MS.
-
Neutralization: Once the reaction is complete, neutralize the solution with a base, such as sodium hydroxide, to a pH of approximately 7.
-
Disposal of Treated Effluent: The treated effluent may be suitable for disposal down the drain, but this must be confirmed with your local EHS office and wastewater treatment authority.
Quantitative Parameters for Fenton's Reagent Treatment
The following table summarizes recommended molar ratios for the degradation of nitroaromatic compounds using Fenton's reagent, based on studies of similar molecules.[8] These values should be used as a starting point for optimization.
| Parameter | Recommended Molar Ratio | Notes |
| Hydrogen Peroxide : Nitroaromatic Compound | 10:1 to 20:1 | Higher ratios may be needed for more recalcitrant compounds. |
| Hydrogen Peroxide : Iron (II) Catalyst | ~10:1 | This ratio is often optimal for the Fenton reaction.[8] |
| Iron (II) Catalyst : Nitroaromatic Compound | 1:1 to 2:1 | The amount of catalyst can be adjusted to control the reaction rate. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. 4-METHYL-2-TRIFLUOROMETHYL-NITROBENZENE - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. hsa.ie [hsa.ie]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. kirj.ee [kirj.ee]
- 9. Application of Fenton's reagent as a pretreatment step in biological degradation of polyaromatic hydrocarbons - UNT Digital Library [digital.library.unt.edu]
Essential Safety and Operational Guidance for Handling 4-Methyl-2-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 4-Methyl-2-nitro-1-(trifluoromethyl)benzene. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.
Personal Protective Equipment (PPE)
The primary method for controlling exposure to this compound is through the use of certified engineering controls, such as a chemical fume hood. The personal protective equipment listed below is mandatory for handling this compound to prevent skin and eye contact, and respiratory irritation.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Nitrile rubber for splash protection).[1][2] | Prevents skin contact which can cause irritation.[3][4] Gloves must be inspected before use and disposed of properly after handling.[2] |
| Eye Protection | Chemical safety goggles and a face shield when there is a potential for splashing.[1][5] | Protects against splashes and vapors that can cause serious eye irritation.[3][4] |
| Skin and Body Protection | Flame-retardant lab coat worn over long-sleeved clothing and closed-toe shoes.[1] | Minimizes skin exposure and protects from potential splashes.[3] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge.[1][5] | Required when engineering controls are insufficient to maintain exposure below permissible limits or during spill cleanup.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[2][6]
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.[2]
Handling Procedures:
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of degradation or puncture.[2]
-
Dispensing: Avoid direct contact with skin and eyes.[3][6] Use appropriate tools, such as a spatula or pipette, to minimize the generation of dust and aerosols.[6]
-
Fire Prevention: Use non-sparking tools and take precautionary measures against static discharge.[6] Keep the compound away from heat, sparks, and open flames.[3][7]
Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][8]
-
Store away from incompatible materials, such as oxidizing agents.[3]
Disposal Plan
Chemical waste must be managed in accordance with all local, regional, and national hazardous waste regulations.
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[8]
-
Containerization: Collect waste in suitable, closed containers that are properly labeled.[3][8]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[8][9] Do not empty into drains.[8] Contaminated clothing should be removed and washed before reuse.[3][4]
Emergency Procedures
Spill Response:
-
Evacuate the area and remove all sources of ignition.[3]
-
Ventilate the area of the spill.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert absorbent material (e.g., sand, silica gel, or universal binder) and collect it into a suitable container for disposal.[3]
First Aid:
-
If on skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4][9]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4][8][9]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][9]
-
If swallowed: Clean your mouth with water and drink plenty of water afterward. Seek immediate medical assistance.[3][9]
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
